4-Bromo-2-methoxy-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPQYBFSAJUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471762 | |
| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103966-66-1 | |
| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-NITROANISOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-2-methoxy-1-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The document is structured to provide not only detailed experimental protocols but also a deep understanding of the underlying chemical principles that govern the described transformations. We will explore the primary and most efficient synthetic route, a nucleophilic aromatic substitution, and a viable alternative pathway involving electrophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic compound whose structural features make it a versatile building block in organic synthesis. The presence of a nitro group, a bromine atom, and a methoxy group on the benzene ring offers multiple points for chemical modification. The nitro group can be reduced to an amine, a common step in the synthesis of bioactive molecules. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring and can be a key feature in the final target molecule.
This guide will focus on providing a robust and reproducible methodology for the synthesis of this important intermediate, with a strong emphasis on the rationale behind the chosen synthetic strategies and experimental conditions.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution
The most direct and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to its high regioselectivity and typically good yields.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the methoxy group can be introduced by the displacement of a suitable leaving group, such as a halide, from a precursor molecule. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. This leads to the identification of 4-bromo-2-fluoro-1-nitrobenzene as an ideal starting material.
Reaction Mechanism: The SNAr Pathway
The SNAr reaction is a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the fluorine atom. This carbon is electron-deficient due to the inductive and resonance effects of the ortho-nitro group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is essential for the stability of this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, a good leaving group.
The presence of the nitro group ortho to the site of substitution is critical. It provides the necessary activation by withdrawing electron density from the ring, making it susceptible to nucleophilic attack, and it stabilizes the intermediate Meisenheimer complex through resonance.
Experimental Protocol
Reaction: Synthesis of this compound from 4-bromo-2-fluoro-1-nitrobenzene.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-fluoro-1-nitrobenzene | 220.00 | 2.0 g | 9.09 mmol |
| Sodium Methoxide (30% in Methanol) | 54.02 | 1.64 g | 9.09 mmol |
| Methanol | 32.04 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a solution of 4-bromo-2-fluoro-1-nitrobenzene (2.0 g, 9.09 mmol) in methanol (50 mL), add a 30% methanolic solution of sodium methoxide (1.64 g, 9.09 mmol).[1]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.[1]
-
Dissolve the residue in water (30 mL) and extract the product with ethyl acetate (2 x 30 mL).[1]
-
Combine the organic phases, wash with water, and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[1]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.
Expected Yield: ~99% (crude).[1]
Characterization: The final product should be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of the Starting Material: 4-bromo-2-fluoro-1-nitrobenzene
The starting material, 4-bromo-2-fluoro-1-nitrobenzene, can be synthesized by the bromination of 2-fluoro-1-nitrobenzene.
Procedure:
-
Dissolve 2-fluoro-1-nitrobenzene in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture for a period of time, monitoring the progress by GC or TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a solvent like petroleum ether.
Alternative Synthesis Pathway: Electrophilic Aromatic Substitution
An alternative approach to this compound is through the electrophilic nitration of 3-bromoanisole. This pathway relies on the directing effects of the substituents already present on the aromatic ring.
Regioselectivity in the Nitration of 3-Bromoanisole
In electrophilic aromatic substitution, the regiochemical outcome is determined by the electronic properties of the substituents on the benzene ring.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.
-
Bromo Group (-Br): This is a deactivating, ortho-, para- directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions through resonance.
When both groups are present, the more strongly activating group dictates the position of substitution. In 3-bromoanisole, the methoxy group is the dominant directing group. The positions ortho and para to the methoxy group are C2, C4, and C6.
-
Position C2: ortho to methoxy, ortho to bromo.
-
Position C4: para to methoxy, ortho to bromo.
-
Position C6: ortho to methoxy, meta to bromo.
Nitration at position C6 would yield the desired product, this compound. Nitration at C2 and C4 would lead to isomeric products. Therefore, this reaction is expected to produce a mixture of isomers, necessitating a purification step to isolate the desired product.
Reaction Mechanism: Electrophilic Nitration
The nitration of an aromatic ring typically involves the following steps:
-
Generation of the Nitronium Ion: Nitric acid is protonated by a stronger acid, typically sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
General Experimental Protocol
Reaction: Nitration of 3-bromoanisole.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 3-Bromoanisole | 187.04 |
| Nitric Acid (concentrated) | 63.01 |
| Sulfuric Acid (concentrated) | 98.08 |
| Dichloromethane | 84.93 |
| Sodium Bicarbonate Solution | 84.01 |
| Water | 18.02 |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 3-bromoanisole in a suitable solvent like dichloromethane.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-bromoanisole, maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of isomers would then require separation, typically by column chromatography.
Purification and Characterization
Purification of the final product is crucial to obtain material of high purity for subsequent applications.
-
Recrystallization: This is the preferred method for purifying solid this compound. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an ethanol/water mixture.
-
Column Chromatography: This technique is particularly useful for separating the isomeric mixture produced in the electrophilic nitration pathway. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a hexane/ethyl acetate gradient) would likely be effective.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR | Expected signals for an aromatic methoxy group (singlet, ~4.0 ppm) and three aromatic protons with characteristic splitting patterns. |
| ¹³C NMR | Expected signals for seven distinct carbon atoms, including the methoxy carbon and six aromatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |
Visualization of Synthetic Pathways
Primary Synthesis Pathway: SNAr Reaction
Caption: SNAr synthesis of this compound.
Alternative Synthesis Pathway: Electrophilic Nitration
Caption: Electrophilic nitration of 3-bromoanisole.
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of this compound. The primary route, a nucleophilic aromatic substitution starting from 4-bromo-2-fluoro-1-nitrobenzene, is recommended for its high efficiency and regioselectivity. The alternative route, involving the electrophilic nitration of 3-bromoanisole, provides a viable, albeit less selective, alternative. The choice of pathway will depend on the availability of starting materials, the required purity of the final product, and the scale of the synthesis. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this valuable chemical intermediate in their research and development activities.
References
An In-Depth Technical Guide on the Formation Mechanism of 4-Bromo-2-methoxy-1-nitrobenzene
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of 4-Bromo-2-methoxy-1-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document will elucidate the core principles of electrophilic aromatic substitution, focusing on the directing effects of substituents on the benzene ring, which are crucial for understanding the regioselectivity of the reaction. Detailed experimental protocols, mechanistic diagrams, and a thorough analysis of the electronic and steric factors governing the reaction are presented to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for the synthesis of this and related compounds.
Introduction
This compound is a substituted aromatic compound with a unique arrangement of functional groups that makes it a versatile building block in organic chemistry. The strategic placement of a bromine atom, a methoxy group, and a nitro group on the benzene ring allows for a variety of subsequent chemical transformations. Understanding the mechanism of its formation is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide will explore the primary synthetic routes to this compound, with a focus on the principles of electrophilic aromatic substitution (EAS).
The core of this guide will revolve around two plausible synthetic strategies:
-
Route A: Bromination of 2-methoxynitrobenzene.
-
Route B: Nitration of 3-bromoanisole.
The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring. The interplay between the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing nitro group will be a central theme of our mechanistic discussion.
The Role of Substituent Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the nature of the substituents already attached to the ring.[1]
Activating and Deactivating Groups
Substituents are broadly classified as either activating or deactivating.
-
Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. The methoxy group (-OCH₃) is a strong activating group due to the resonance effect of the oxygen's lone pairs.[2][3][4]
-
Deactivating groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. These groups typically direct incoming electrophiles to the meta position. The nitro group (-NO₂) is a powerful deactivating group due to both inductive and resonance effects.[2][5][6][7]
Directing Effects of Methoxy and Nitro Groups
The directing effects of substituents are a consequence of their ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.
-
Methoxy Group (-OCH₃): As an ortho-, para- director, the methoxy group can stabilize the arenium ion through resonance when the electrophile adds to the ortho or para position. This stabilization involves the participation of a lone pair of electrons from the oxygen atom, which delocalizes the positive charge.[2][4]
-
Nitro Group (-NO₂): As a meta- director, the nitro group strongly deactivates the ortho and para positions through resonance, placing a partial positive charge on these carbons.[7] Attack at the meta position avoids the formation of a highly unstable resonance structure where a positive charge is adjacent to the positively charged nitrogen of the nitro group.[5][6][8]
Synthetic Routes and Mechanistic Analysis
The synthesis of this compound can be approached from two primary starting materials. The choice of route can influence the overall efficiency and the isomeric purity of the product.
Route A: Bromination of 2-methoxynitrobenzene
In this route, the starting material is 2-methoxynitrobenzene. The two existing substituents will direct the incoming bromine electrophile.
-
The methoxy group (-OCH₃) at position 2 is a strong activating group and an ortho-, para- director. It will direct the incoming electrophile to positions 4 and 6.
-
The nitro group (-NO₂) at position 1 is a strong deactivating group and a meta- director. It will direct the incoming electrophile to positions 3 and 5.
The directing effects of these two groups are in conflict. However, the strongly activating methoxy group will have a dominant influence over the deactivating nitro group. Therefore, the bromination will preferentially occur at the positions activated by the methoxy group. Of the two possible positions (4 and 6), the para position (position 4) is sterically less hindered than the ortho position (position 6). Consequently, the major product of the bromination of 2-methoxynitrobenzene is this compound.
Mechanism of Bromination
The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile.
Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the bromine molecule, making one bromine atom more electrophilic.
Step 2: Electrophilic Attack The π electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (arenium ion). The attack occurs predominantly at the para position to the methoxy group.
Step 3: Deprotonation A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and regenerating the catalyst.
Visualizing the Mechanism (Route A)
Caption: Workflow for the bromination of 2-methoxynitrobenzene.
Route B: Nitration of 3-bromoanisole
In this alternative route, the starting material is 3-bromoanisole.
-
The methoxy group (-OCH₃) at position 1 is a strong activating group and an ortho-, para- director. It will direct the incoming nitronium ion (NO₂⁺) to positions 2, 4, and 6.
-
The bromo group (-Br) at position 3 is a weakly deactivating group but is also an ortho-, para- director. It will direct the incoming electrophile to positions 1, 2, 4, and 5.
Both groups direct the incoming electrophile to positions 2 and 4. The methoxy group is a much stronger activating group than the bromo group, so its directing effect will be dominant. Position 4 is para to the methoxy group and ortho to the bromo group. Position 2 is ortho to both the methoxy and bromo groups. Position 6 is ortho to the methoxy group. Due to steric hindrance, the nitration is most likely to occur at position 4, leading to the desired product.
Mechanism of Nitration
The nitration of an aromatic ring is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.[9][10]
Step 1: Generation of the Electrophile (Nitronium Ion) Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][11]
Step 2: Electrophilic Attack The aromatic ring attacks the nitronium ion to form a resonance-stabilized arenium ion.
Step 3: Deprotonation A weak base, such as water or the bisulfate ion, removes a proton from the arenium ion to restore aromaticity.
Visualizing the Mechanism (Route B)
Caption: Workflow for the nitration of 3-bromoanisole.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the bromination of 2-methoxynitrobenzene (Route A). Note: This protocol is for informational purposes and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 2-methoxynitrobenzene | 153.14 | 10.0 g |
| Bromine | 159.81 | 11.5 g |
| Iron filings (catalyst) | 55.85 | 0.5 g |
| Carbon tetrachloride (solvent) | 153.82 | 100 mL |
| Sodium bisulfite solution (5%) | - | 50 mL |
| Diethyl ether | 74.12 | 150 mL |
| Anhydrous magnesium sulfate | 120.37 | 10 g |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxynitrobenzene (10.0 g) in carbon tetrachloride (50 mL). Add iron filings (0.5 g) to the solution.
-
Addition of Bromine: In the dropping funnel, place a solution of bromine (11.5 g) in carbon tetrachloride (50 mL). Add the bromine solution dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Hydrogen bromide gas will be evolved and should be passed through a trap containing a sodium hydroxide solution.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add 5% sodium bisulfite solution (50 mL) to quench any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | δ (ppm): ~7.9 (d, 1H), ~7.6 (s, 1H), ~7.3 (d, 1H), ~4.0 (s, 3H) |
| ¹³C NMR | Expected signals for 7 distinct carbon atoms. |
| IR | ν (cm⁻¹): ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O stretch), ~800-900 (C-H out-of-plane bending for 1,2,4-sub) |
| MS (EI) | m/z: ~231/233 (M⁺, M⁺+2 due to bromine isotopes) |
| Melting Point | Literature values should be consulted for the expected melting point range. |
Conclusion
The formation of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents on the benzene ring. Both the bromination of 2-methoxynitrobenzene and the nitration of 3-bromoanisole are viable synthetic routes, with the former often being preferred due to the strong and predictable directing effect of the methoxy group. A thorough understanding of the underlying mechanistic principles is essential for researchers and drug development professionals to design efficient and selective syntheses of this and other polysubstituted aromatic compounds. The experimental protocol provided serves as a practical guide, which should be adapted based on available laboratory resources and safety considerations.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. brainly.in [brainly.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene
Introduction
4-Bromo-2-methoxy-1-nitrobenzene is a valuable substituted nitroaromatic compound, serving as a key building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. Its trifunctional nature, featuring bromo, methoxy, and nitro groups, offers a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions at the bromo-position. This guide provides a detailed exploration of the most effective and scientifically sound methods for the synthesis of this intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of potential starting materials.
Primary Recommended Synthetic Route: Nucleophilic Aromatic Substitution of 2-Fluoro-4-bromonitrobenzene
The most direct and highest-yielding approach to this compound commences with 2-Fluoro-4-bromonitrobenzene. This method is predicated on the principles of nucleophilic aromatic substitution (SNAr), a well-established reaction class in aromatic chemistry.
Causality and Mechanistic Insight
The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro group) positioned ortho or para to a good leaving group (the fluorine atom) on the aromatic ring. The nitro group powerfully withdraws electron density from the ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the initial attack, which is the rate-determining step.
This pathway is highly efficient, often proceeding to completion under mild conditions with near-quantitative yields.[1]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 5-bromo-2-nitroanisole (an alternative name for the target compound).[1]
Starting Material Properties
| Property | Value |
| Compound Name | 2-Fluoro-4-bromonitrobenzene |
| CAS Number | 364-73-8 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Pale yellow solid |
Procedure:
-
To a solution of 2-Fluoro-4-bromonitrobenzene (2.0 g, 9.09 mmol) in methanol (50 mL), add a 30% methanolic solution of sodium methoxide (1.64 g, 9.09 mmol).
-
Stir the reaction mixture at room temperature overnight to ensure the reaction proceeds to completion.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in water (30 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic phases, wash with water, and then dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield this compound as a crystalline solid.
Expected Yield: 2.1 g (99%).[1]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.
Alternative Synthetic Routes
While the SNAr approach is highly recommended, other pathways from different starting materials are chemically plausible, though they may present challenges in terms of regioselectivity, number of steps, or overall yield.
Route 2: From 2-Methoxyaniline (o-Anisidine)
This two-step route involves an initial electrophilic bromination of 2-methoxyaniline, followed by the conversion of the resulting aminophenol into the target nitro compound.
Step 1: Bromination of 2-Methoxyaniline
The amino and methoxy groups are both strongly activating, ortho-, para-directing groups. Their combined effect directs the incoming electrophile (bromine) predominantly to the position para to the amino group and ortho to the methoxy group (C4).
Experimental Protocol for Bromination:
This protocol is adapted from a procedure for the synthesis of 4-Bromo-2-methoxyaniline.[2]
-
Dissolve 2-Methoxyaniline (15 g, 0.122 mol) in methylene chloride (250 ml).
-
Chill the solution to -10°C.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) as the brominating agent, ensuring the temperature is maintained below -5°C.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml), followed by water (2 x 25 ml).
-
Dry the organic layer over magnesium sulfate and evaporate to dryness.
-
Purify the product by silica gel column chromatography, eluting with methylene chloride.
Expected Yield: 23.68 g (96%) of 4-Bromo-2-methoxyaniline.[2]
Step 2: Conversion of the Amino Group to a Nitro Group
The transformation of an aryl amine to an aryl nitro compound is not a trivial one-step reaction. The most common method involves a Sandmeyer-type reaction.[3][4] This would entail:
-
Diazotization: Reaction of the 4-Bromo-2-methoxyaniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5°C) to form the corresponding arenediazonium salt.
-
Nitro-dediazoniation: The diazonium salt is then treated with a nitrite source, often in the presence of a copper catalyst, to replace the diazonio group with a nitro group.
This sequence, while feasible, adds complexity and the potential for side reactions, making it a less direct route compared to the SNAr method.
Synthetic Workflow Diagram (Route 2)
Caption: Multi-step synthesis starting from 2-Methoxyaniline.
Other Potential Starting Materials: A Discussion of Regioselectivity
-
Bromination of 2-methoxy-1-nitrobenzene (o-Nitroanisole): In this electrophilic aromatic substitution, the methoxy group is a powerful ortho-, para-director, while the nitro group is a meta-director and a strong deactivator. The activating methoxy group will dominate the directing effects. Bromination is expected to occur primarily at the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions. Separating the resulting 4-bromo and 6-bromo isomers would be necessary, potentially lowering the effective yield of the desired product.
-
Nitration of 3-Bromoanisole: Here, both the methoxy and bromo substituents are ortho-, para-directing. The strongly activating methoxy group will direct nitration to the C2, C4, and C6 positions. The desired product requires nitration at the C2 position. However, this position is sterically hindered by the two adjacent substituents, and nitration typically favors the less hindered C4 and C6 positions.[5] Achieving high selectivity for the desired this compound via this route is challenging.
Characterization of this compound
| Property | Value |
| CAS Number | 103966-66-1 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Crystalline solid |
| ¹H-NMR (DMSO-d6) | δ [ppm] 7.9 (d, 1H), 7.6 (s, 1H), 7.3 (d, 1H), 4.0 (s, 3H)[1] |
Comparative Analysis of Synthetic Routes
| Starting Material | Synthetic Route | Advantages | Disadvantages |
| 2-Fluoro-4-bromonitrobenzene | Nucleophilic Aromatic Substitution | High yield (99%), single step, excellent regioselectivity, mild conditions.[1] | Starting material may be more expensive than basic feedstocks. |
| 2-Methoxyaniline | Bromination then Diazotization/Nitration | Readily available starting material. The bromination step is high-yielding.[2] | Multi-step process, use of potentially hazardous diazonium intermediates, overall yield likely lower. |
| 2-methoxy-1-nitrobenzene | Electrophilic Bromination | Potentially a single step from a common starting material. | Poor regioselectivity, leading to a mixture of isomers that require separation. |
| 3-Bromoanisole | Electrophilic Nitration | Readily available starting material. | Likely to produce a complex mixture of isomers due to competing directing effects and steric hindrance, resulting in low yield of the desired product.[5] |
Conclusion
For researchers and drug development professionals requiring a reliable and efficient synthesis of this compound, the nucleophilic aromatic substitution of 2-Fluoro-4-bromonitrobenzene with sodium methoxide is the superior and recommended method. This approach is characterized by its simplicity, mild reaction conditions, and exceptional yield and purity of the final product. While alternative routes from more fundamental starting materials like 2-methoxyaniline are plausible, they introduce additional synthetic steps and challenges related to regioselectivity and handling of intermediates, making them less efficient for targeted synthesis.
References
- 1. This compound | 103966-66-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-nitroanisole (CAS Number: 103966-66-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-Bromo-2-nitroanisole, registered under CAS number 103966-66-1, is a substituted aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a methoxy, a nitro, and a bromo group on a benzene ring, imparts a distinct reactivity profile that is leveraged in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and applications of 5-Bromo-2-nitroanisole, with a particular focus on its emerging role in the development of novel therapeutic agents. The strategic positioning of its functional groups makes it a valuable precursor for the synthesis of various heterocyclic systems and other highly functionalized molecules, underscoring its importance in the drug discovery and development pipeline.
Physicochemical Properties and Structure
5-Bromo-2-nitroanisole is also known by its synonyms, including 4-Bromo-2-methoxy-1-nitrobenzene and 5-Bromo-2-nitrophenyl methyl ether.[1] It exists as a solid at room temperature.[1]
Structural and Chemical Identity
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃[1] |
| Molecular Weight | 232.03 g/mol [1] |
| Canonical SMILES | COc1cc(Br)ccc1--INVALID-LINK--=O[1] |
| InChI Key | DJKPQYBFSAJUBS-UHFFFAOYSA-N[1] |
| Appearance | Solid[1] |
| Melting Point | 90-95 °C[1] |
Spectroscopic Characterization
Unequivocal identification of 5-Bromo-2-nitroanisole is crucial for its application in synthesis. The following section details its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 5-Bromo-2-nitroanisole will exhibit characteristic signals for the aromatic protons and the methoxy group protons. The exact chemical shifts and coupling constants are influenced by the electronic effects of the substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, with the chemical shifts being indicative of their local electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2-nitroanisole is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching from the aromatic ring and the methoxy group.
-
N-O stretching from the nitro group, typically appearing as two strong bands.
-
C-O stretching from the ether linkage.
-
C-Br stretching .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of 5-Bromo-2-nitroanisole will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of substituents like the methoxy or nitro groups.
Synthesis and Purification
The synthesis of 5-Bromo-2-nitroanisole is typically achieved through electrophilic aromatic substitution reactions. A common and efficient method involves the nucleophilic aromatic substitution of a more reactive precursor.
Synthetic Workflow
Caption: Synthetic workflow for 5-Bromo-2-nitroanisole.
Detailed Synthesis Protocol
This protocol is based on the reaction of 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide.[2]
Materials:
-
4-Bromo-2-fluoro-1-nitrobenzene
-
Methanol (reagent grade)
-
30% Sodium methanolate solution in methanol
-
Ethyl acetate
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 4-bromo-2-fluoro-1-nitrobenzene in methanol in a round-bottom flask.
-
While stirring at room temperature, add a methanolic solution of 30% sodium methanolate dropwise to the flask.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 5-Bromo-2-nitroanisole can be further purified by recrystallization or column chromatography.
Analytical Methods
To ensure the purity and identity of 5-Bromo-2-nitroanisole, particularly in the context of drug development where stringent quality control is paramount, reliable analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 5-Bromo-2-nitroanisole.
Instrumentation and Conditions:
-
Column: A C18 stationary phase is suitable for this non-polar compound.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for separating aromatic compounds. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance.
Analytical Workflow
Caption: General workflow for HPLC analysis.
Applications in Drug Development
The primary utility of 5-Bromo-2-nitroanisole in the pharmaceutical industry is as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. Its functional groups allow for a variety of chemical transformations, making it a valuable starting material.
Intermediate in the Synthesis of Aldosterone Synthase (CYP11B2) Inhibitors
Recent patent literature has highlighted the use of this compound (a synonym for 5-Bromo-2-nitroanisole) in the synthesis of 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives.[3] These compounds are investigated as inhibitors of the human aldosterone synthase CYP11B2.[3] Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in the pathophysiology of cardiovascular diseases such as hypertension and heart failure. Inhibition of CYP11B2 is therefore a promising therapeutic strategy.
Synthetic Pathway Logic
Caption: Role of 5-Bromo-2-nitroanisole in drug development.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential when working with 5-Bromo-2-nitroanisole.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
The signal word for this compound is Warning .[4]
Precautionary Measures
When handling 5-Bromo-2-nitroanisole, the following precautionary statements should be followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Conclusion
5-Bromo-2-nitroanisole (CAS 103966-66-1) is a chemical intermediate of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool in synthetic organic chemistry. The methodologies for its synthesis and analysis are established, providing a solid foundation for its use in research and development. Of particular note is its application as a precursor in the synthesis of potential inhibitors of aldosterone synthase (CYP11B2), highlighting its relevance in the pursuit of novel therapeutics for cardiovascular diseases. As research in this area continues, the demand for and importance of 5-Bromo-2-nitroanisole as a key building block are likely to grow. Adherence to strict safety protocols is imperative when handling this compound to mitigate potential hazards.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-methoxy-1-nitrobenzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-methoxy-1-nitrobenzene (also known as 4-Bromo-2-nitroanisole), a substituted aromatic compound of interest in synthetic chemistry. By dissecting the interplay of electronic effects and spin-spin coupling, this document serves as a practical reference for researchers and professionals engaged in structural elucidation. We will delve into the theoretical principles governing the observed spectral features, present detailed spectral assignments, and provide a robust experimental protocol for data acquisition.
Foundational Principles: Decoding the Spectrum
The structural characterization of this compound is predicated on understanding the fundamental principles of NMR spectroscopy. The chemical shift (δ) and spin-spin coupling (J) are the paramount parameters that reveal the electronic environment and connectivity of nuclei within the molecule.[1]
The Role of Substituent Effects:
The chemical shifts of the aromatic protons and carbons in this compound are dictated by the cumulative electronic effects of the three substituents:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance and inductive effects, the nitro group strongly deshields the protons and carbons at the ortho and para positions, shifting their signals downfield to higher ppm values.
-
Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) via resonance, which shields the ortho and para positions. This shielding effect moves the corresponding NMR signals upfield (lower ppm).
-
Bromine (-Br): An electronegative atom that withdraws electron density through induction (deshielding). However, its lone pairs can participate in resonance donation (shielding). The overall effect is a complex interplay, but it generally leads to deshielding of the directly attached carbon and influences the surrounding nuclei.
These competing electronic forces create a unique and predictable pattern of chemical shifts, which is the key to assigning each signal in the NMR spectra.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region and one corresponding to the methoxy group.
-
Aromatic Protons (H-3, H-5, H-6):
-
H-3: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the methoxy group. This environment leads to significant deshielding, placing its signal at the furthest downfield position. It is coupled only to H-5 (meta-coupling), appearing as a doublet with a small coupling constant (³J ≈ 2-3 Hz).
-
H-5: Situated ortho to the bromine and meta to both the nitro and methoxy groups, this proton experiences a complex electronic environment. It is coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling). This results in a doublet of doublets (dd) with one large coupling constant (³J ≈ 8-9 Hz) from the ortho coupling and one small coupling constant (⁴J ≈ 2-3 Hz) from the meta coupling.
-
H-6: This proton is ortho to the electron-donating methoxy group, which imparts a shielding effect. Consequently, it appears at the most upfield position in the aromatic region. It is coupled to H-5 (ortho-coupling), resulting in a doublet (d) with a large coupling constant (³J ≈ 8-9 Hz).
-
-
Methoxy Protons (-OCH₃):
-
The three equivalent protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet. Their signal is found significantly upfield, in the typical region for methoxy groups.
-
Table 1: Summary of ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 8.0 - 8.2 | d | ~ 2.5 |
| H-5 | ~ 7.4 - 7.6 | dd | ~ 8.7, 2.5 |
| H-6 | ~ 7.0 - 7.2 | d | ~ 8.7 |
| -OCH₃ | ~ 3.9 - 4.0 | s | N/A |
Note: Predicted values are based on established substituent effects. Actual experimental values may vary slightly.
Analysis of the ¹³C NMR Spectrum
Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven unique signals—six for the aromatic carbons and one for the methoxy carbon.[2]
-
Aromatic Carbons (C-1 to C-6):
-
Quaternary Carbons (C-1, C-2, C-4): These carbons, directly bonded to substituents, show distinct chemical shifts. C-1 (attached to -NO₂) and C-2 (attached to -OCH₃) will be significantly downfield. The carbon bearing the bromine, C-4, will also be downfield, though its shift is influenced by the "heavy atom effect." These signals are typically of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
-
Protonated Carbons (C-3, C-5, C-6): The chemical shifts of these carbons mirror the effects seen in the ¹H spectrum. C-3, adjacent to the nitro group, will be the most deshielded of this trio. C-6, adjacent to the methoxy group, will be the most shielded. C-5 will have an intermediate chemical shift.
-
-
Methoxy Carbon (-OCH₃):
-
This sp³-hybridized carbon will appear in the typical upfield region for ether carbons, generally between 55-65 ppm.
-
Table 2: Summary of ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| C-1 (-NO₂) | 152.4 |
| C-2 (-OCH₃) | 140.2 |
| C-3 | 113.6 |
| C-4 (-Br) | 114.7 |
| C-5 | 129.4 |
| C-6 | 126.1 |
| -OCH₃ | 57.0 |
Experimental data sourced from SpectraBase.[3]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol provides a standardized methodology for small organic molecules like this compound.[4]
A. Sample Preparation:
-
Massing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality (shimming), filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample's identification.
B. NMR Spectrometer Setup & Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking: Insert the sample into the magnet and lock the spectrometer's field frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. The goal is to obtain sharp, symmetrical peaks with minimal distortion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
C. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the carbon peak is at 77.16 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Workflow for Structural Verification
The process of confirming a molecular structure using NMR data follows a logical progression. The diagram below illustrates the key steps and their interdependencies.
Caption: A streamlined workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a textbook example of how substituent-induced electronic effects manifest in chemical shifts and coupling patterns. A systematic analysis, grounded in the fundamental principles of NMR theory, allows for the complete and unambiguous assignment of all signals, thereby confirming the molecular structure. This guide provides the theoretical framework, practical data, and experimental protocols necessary for researchers to confidently utilize NMR spectroscopy for the characterization of this and other complex substituted aromatic systems.
References
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Bromo-2-methoxy-1-nitrobenzene
<
Introduction
4-Bromo-2-methoxy-1-nitrobenzene is a substituted aromatic compound with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its molecular structure, characterized by the presence of a nitro group, a methoxy group, and a bromine atom on a benzene ring, imparts distinct spectroscopic properties. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive technical overview of the two primary spectroscopic techniques for its analysis: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data, grounded in established scientific principles.
Molecular Structure and Key Spectroscopic Features
To effectively interpret the spectral data, it is crucial to first understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.
References
An In-depth Technical Guide to 4-Bromo-2-methoxy-1-nitrobenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Bromo-2-methoxy-1-nitrobenzene, a key intermediate in organic synthesis. With a focus on practical applications for researchers and professionals in drug development, this document delves into the compound's characteristics, synthesis, reactivity, and its role in the formation of complex molecules.
Core Characteristics of this compound
This compound, also known by synonyms such as 5-Bromo-2-nitroanisole, is a substituted aromatic compound with the CAS Number 103966-66-1.[1] Its molecular structure, featuring a nitro group ortho to a methoxy group and a bromine atom para to the nitro group, dictates its unique chemical behavior and utility as a versatile building block in synthetic chemistry.
Physicochemical Properties
The physical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 87 °C | [3] |
| Boiling Point | 303.3±22.0 °C at 760 mmHg | [3] |
| Density | 1.6±0.1 g/cm³ | [3] |
| Flash Point | 137.2±22.3 °C | [4] |
| Solubility | Moderately soluble in ethanol and dichloromethane; less soluble in water. | [5] |
Spectroscopic Profile
A thorough understanding of the spectroscopic data is critical for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides key insights into the substitution pattern of the aromatic ring. A reported ¹H-NMR spectrum in DMSO-d₆ shows the following signals: δ [ppm] 7.9 (d, 1H), 7.6 (s, 1H), 7.3 (d, 1H), 4.0 (s, 3H).[6][7] The singlet at 4.0 ppm corresponds to the methoxy group protons. The downfield signals are indicative of the aromatic protons, with their splitting patterns and chemical shifts influenced by the electronic effects of the nitro, methoxy, and bromine substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon framework of the molecule. While specific peak assignments require further analysis, the expected spectrum would show distinct signals for the methoxy carbon and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), the C-O stretching of the methoxy group, and the C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 232.03 g/mol .[1] The fragmentation pattern would likely involve the loss of the nitro and methoxy groups, as well as the bromine atom, providing further structural confirmation.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a more reactive precursor.
Synthetic Pathway
The synthesis typically proceeds via the reaction of 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide in methanol. The fluoride atom, being a good leaving group in nucleophilic aromatic substitution reactions, is displaced by the methoxide ion.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 4-Bromo-1-methoxy-2-nitrobenzene | CAS#:33696-00-3 | Chemsrc [chemsrc.com]
- 4. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 103966-66-1 [chemicalbook.com]
A Technical Guide to the Regioselective Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene via Electrophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methoxy-1-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction, specifically the bromination of 2-methoxy-1-nitrobenzene (also known as 2-nitroanisole). This document delves into the mechanistic underpinnings of the reaction, explores the principles of regioselectivity dictated by the substituents on the aromatic ring, and presents a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the preparation of this polysubstituted benzene derivative.
Introduction: Strategic Synthesis of a Polysubstituted Aromatic
The synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science industries. This compound is a key building block, incorporating three distinct functional groups on a benzene scaffold. Its preparation via the electrophilic aromatic substitution of 2-methoxy-1-nitrobenzene is a classic example of how existing substituents strategically direct the position of an incoming electrophile.
The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group, while the nitro (-NO₂) group is a strong deactivating, meta-directing group. Understanding the interplay of these directing effects is paramount to achieving the desired regioselectivity and a high yield of the target compound. This guide will elucidate these principles and provide a practical workflow for the successful synthesis of this compound.
Mechanistic Insights: The Dance of Directing Groups
The bromination of 2-methoxy-1-nitrobenzene is a classic electrophilic aromatic substitution reaction. The generally accepted mechanism proceeds in two main steps:
-
Formation of the Sigma Complex (Arenium Ion): The electrophile, in this case, the bromine cation (Br⁺) or a polarized bromine molecule, attacks the electron-rich π system of the benzene ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final substituted product.
The regiochemical outcome of this reaction is dictated by the directing effects of the methoxy and nitro groups already present on the ring.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group enriches the electron density of the aromatic ring, particularly at the ortho and para positions, through its +M (mesomeric) effect. This makes these positions more nucleophilic and thus more susceptible to electrophilic attack.
-
The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group due to its -I (inductive) and -M (mesomeric) effects. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.
In the case of 2-methoxy-1-nitrobenzene, these two groups are in an ortho relationship. The powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the nitro group. The methoxy group directs the incoming bromine to its ortho and para positions. The position ortho to the methoxy group is already occupied by the nitro group. The other ortho position is sterically hindered by the adjacent nitro group. Therefore, the incoming electrophile is predominantly directed to the position para to the methoxy group, which is also meta to the nitro group, leading to the formation of this compound as the major product.
Visualizing the Reaction Mechanism
Caption: Electrophilic Aromatic Substitution Mechanism.
Experimental Protocol
This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Methoxy-1-nitrobenzene | 153.14 | 5.0 g | 32.6 | Starting material. Handle with care. |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent. Corrosive. |
| Bromine (Br₂) | 159.81 | 1.7 mL (5.3 g) | 33.2 | 1.02 eq. Toxic and corrosive. Handle in a fume hood. |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | For quenching excess bromine. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization. |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~100 mL | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5.0 g (32.6 mmol) of 2-methoxy-1-nitrobenzene in 50 mL of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, place a solution of 1.7 mL (5.3 g, 33.2 mmol) of bromine in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-methoxy-1-nitrobenzene at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite dropwise until the orange color of bromine disappears.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a pale yellow solid.
Data Summary and Expected Results
| Parameter | Value | Source/Note |
| Starting Material | 2-Methoxy-1-nitrobenzene | CAS: 91-23-6 |
| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to yellowish liquid | --INVALID-LINK-- |
| Product | This compound | CAS: 33696-00-3 |
| Molecular Weight | 232.03 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | Expected outcome |
| Melting Point | 85-100 °C | --INVALID-LINK-- |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | |
| Temperature | Room Temperature | |
| Reaction Time | 2 hours | |
| Expected Yield | 70-80% | Based on similar reported brominations. |
Safety Considerations
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle in a fume hood.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Use in a well-ventilated area.
-
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The synthesis of this compound through the electrophilic bromination of 2-methoxy-1-nitrobenzene is a robust and instructive example of regioselective aromatic substitution. By leveraging the dominant ortho, para-directing effect of the methoxy group, the desired isomer can be obtained in good yield. The protocol detailed in this guide provides a reliable method for the preparation of this important synthetic intermediate. Careful control of stoichiometry and reaction conditions is key to minimizing the formation of by-products and ensuring a high-purity final product.
Regioselectivity in the Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene: A Technical Guide
Introduction
4-Bromo-2-methoxy-1-nitrobenzene is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its utility stems from the distinct reactivity of its three substituents—the nitro, methoxy, and bromo groups—which allow for a range of subsequent chemical transformations. The controlled, regioselective synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and organic synthesis.
This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of this compound, with a primary focus on the governing factors of regioselectivity. The narrative is structured to provide not just a set of instructions, but a causal understanding of the experimental choices, ensuring that the described protocols are robust and reproducible.
Theoretical Framework: The Principles of Electrophilic Aromatic Substitution and Regioselectivity
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) of a disubstituted benzene ring. In this case, the most common route involves the bromination of 2-methoxynitrobenzene (also known as m-nitroanisole). The success of this synthesis hinges on the precise control of the position of bromination, a concept known as regioselectivity.
The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents. These groups can be broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions on the ring.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho, para-directors. The methoxy group (-OCH₃) is a potent activating group due to the resonance donation of a lone pair of electrons from the oxygen atom.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less nucleophilic and less reactive towards electrophiles. Most deactivating groups are meta-directors. The nitro group (-NO₂) is a strong deactivating group due to both inductive electron withdrawal and resonance effects.[1]
In the case of 2-methoxynitrobenzene, we have a scenario of competing directing effects. The methoxy group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. The nitro group at position 1 directs incoming electrophiles to the meta (positions 3 and 5) positions relative to itself.
A general principle in electrophilic aromatic substitution on disubstituted benzenes is that the more powerfully activating group dictates the position of substitution.[2] In the bromination of 2-methoxynitrobenzene, the strongly activating methoxy group is the dominant directing group.[3]
The methoxy group strongly activates the positions ortho and para to it. The positions on the 2-methoxynitrobenzene ring are as follows:
-
Position 3: ortho to the methoxy group and meta to the nitro group.
-
Position 4: meta to the methoxy group and para to the nitro group.
-
Position 5: para to the methoxy group and meta to the nitro group.
-
Position 6: ortho to the methoxy group and ortho to the nitro group.
Both the methoxy and nitro groups direct to positions 3 and 5. However, the position para to the strongly activating methoxy group (position 5) is sterically more accessible than the ortho positions (3 and 6). Furthermore, position 6 is sterically hindered by the adjacent nitro group. Therefore, the major product of the electrophilic bromination of 2-methoxynitrobenzene is 5-bromo-2-methoxynitrobenzene, which is more commonly named This compound .
To further understand the regioselectivity, we can analyze the stability of the sigma complex (arenium ion) intermediates formed during the electrophilic attack at different positions. The attack at the 4-position (para to the methoxy group) results in a resonance-stabilized carbocation where one of the resonance structures allows for the positive charge to be delocalized onto the oxygen atom of the methoxy group, providing significant stabilization.[4]
Visualizing the Regioselectivity
The directing effects of the methoxy and nitro groups on the 2-methoxynitrobenzene ring can be visualized as follows:
Caption: Directing effects on the 2-methoxynitrobenzene ring.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a well-established procedure for the bromination of nitrobenzene, with modifications to account for the presence of the activating methoxy group.[5]
Materials and Equipment
-
2-Methoxynitrobenzene (m-nitroanisole)
-
Liquid bromine (Br₂)
-
Iron filings (or anhydrous FeBr₃)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as solvent
-
Aqueous sodium bisulfite solution (NaHSO₃)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methoxynitrobenzene (1 equivalent) in the chosen solvent (e.g., CCl₄). Add a catalytic amount of iron filings (approximately 2-3% by weight of the 2-methoxynitrobenzene).
-
Addition of Bromine: From the dropping funnel, add liquid bromine (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide gas. The HBr gas can be neutralized by passing it through a trap containing an aqueous sodium hydroxide solution.
-
Reaction: After the addition of bromine is complete, gently heat the reaction mixture to reflux (the boiling point of the solvent) for 2-3 hours, or until the evolution of HBr gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water. Add a sufficient amount of aqueous sodium bisulfite solution to quench any unreacted bromine (the reddish-brown color of bromine should disappear).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a dilute aqueous sodium bicarbonate solution (to remove any remaining HBr), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
The successful synthesis of this compound should be confirmed by analytical data.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [4] |
| Molecular Weight | 232.03 g/mol | [4] |
| Appearance | Light yellow crystalline solid | [5] |
| Melting Point | 86-88 °C | [5] |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.9 (d, 1H), 7.6 (s, 1H), 7.3 (d, 1H), 4.0 (s, 3H) | [5] |
| ¹³C NMR | Refer to specialized databases for detailed spectral data. | [6] |
| Expected Yield | Good to excellent, depending on reaction scale and purification. | General expectation for this reaction type. |
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-bromo-2-fluoro-1-nitrobenzene. In this procedure, the highly activated fluorine atom is displaced by a methoxide ion.
A general procedure involves dissolving 4-bromo-2-fluoro-1-nitrobenzene in methanol and adding a solution of sodium methoxide in methanol. The reaction is typically stirred at room temperature overnight. After work-up, which includes concentration, dissolution in water, and extraction with an organic solvent, the product is obtained in high yield (reported as 99%).[5]
Conclusion
The regioselective synthesis of this compound is a well-understood process governed by the principles of electrophilic aromatic substitution. The dominant directing effect of the strongly activating methoxy group over the deactivating nitro group ensures that bromination occurs predominantly at the position para to the methoxy group. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the reaction temperature, high yields of the desired product can be achieved. The experimental protocol provided in this guide, along with the theoretical background, offers a robust framework for the successful synthesis of this important chemical intermediate.
References
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New Route Of Synthesis Of M Bromoanisole [quickcompany.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Introduction: The Strategic Value of a Multifunctional Building Block
An Application Guide for the Strategic Use of 4-Bromo-2-methoxy-1-nitrobenzene in Modern Organic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of this compound, a versatile and highly functionalized aromatic building block. We delve into its fundamental reactivity, exploring the strategic application of its distinct functional groups—the nitro, bromo, and methoxy moieties—in key synthetic transformations. This document offers not only the theoretical underpinnings of its utility but also provides detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and nitro group reductions. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure reproducible and scalable results.
This compound, also known as 5-bromo-2-nitroanisole, is an aromatic compound featuring a unique substitution pattern that renders it an exceptionally useful intermediate in multi-step organic synthesis.[1] Its structure combines three key functional groups, each offering a distinct handle for chemical manipulation:
-
The Bromo Group: Positioned for a wide array of metal-catalyzed cross-coupling reactions, it serves as the primary site for carbon-carbon and carbon-heteroatom bond formation.
-
The Nitro Group: A strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and can be readily reduced to an aniline, opening a gateway to a vast family of derivatives.[2]
-
The Methoxy Group: This electron-donating group modulates the electronic properties of the ring and provides steric influence, directing the regioselectivity of certain reactions.
This trifecta of functionality allows for a sequential and controlled approach to building molecular complexity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2-nitroanisole | [1] |
| CAS Number | 103966-66-1 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | Light yellow powder/solid | [4] |
| Melting Point | 125 - 127 °C | [4] |
Critical Safety & Handling Protocols
Scientific integrity begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.[1][5]
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[1][4] Causes serious eye and skin irritation and may cause respiratory irritation.[1][5]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[4]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Rinse mouth with water and consult a physician.[6]
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most common reaction site for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide a mild and efficient means to form new bonds with high functional group tolerance.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most powerful methods for constructing biaryl linkages.[7] It involves the coupling of an aryl halide with an organoboronic acid or ester, catalyzed by a palladium(0) species.[8] This reaction is fundamental in the synthesis of many pharmaceutical agents.
Causality: The reaction's success hinges on the catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product. The choice of base, ligand, and solvent system is critical for achieving high yields and preventing side reactions like debromination or catalyst decomposition.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3.1: Synthesis of 2-Methoxy-4-(4-methoxyphenyl)-1-nitrobenzene
-
Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (232 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).[9]
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of substituted anilines, the Buchwald-Hartwig amination is the preeminent method, offering a significant improvement over harsher classical methods like the Goldberg reaction.[10] It facilitates the coupling of aryl halides with a wide range of primary and secondary amines.[11]
Causality: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., X-Phos, S-Phos) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent β-hydride elimination from the palladium-amido intermediate.[10][12]
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Protocol 3.2: Synthesis of N-Aryl-5-bromo-2-methoxyaniline
-
Vessel Preparation: In an oven-dried vial suitable for microwave synthesis, combine this compound (116 mg, 0.5 mmol, 1.0 equiv), the desired aniline (0.6 mmol, 1.2 equiv), and potassium tert-butoxide (KOt-Bu) (84 mg, 0.75 mmol, 1.5 equiv).
-
Catalyst/Ligand Addition: Add palladium(II) acetate [Pd(OAc)₂] (5.6 mg, 0.025 mmol, 5 mol%) and X-Phos (24 mg, 0.05 mmol, 10 mol%).[13]
-
Solvent and Degassing: Add 3 mL of anhydrous, degassed toluene. Seal the vial and purge with argon for 5 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 10-30 minutes.[13] Microwave heating often dramatically reduces reaction times compared to conventional heating.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired N-arylated product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a reliable method for linking aryl halides with terminal alkynes, creating arylalkyne structures that are prevalent in materials science and natural products.[14][15] The reaction uniquely uses a dual-catalyst system of palladium and copper(I).[16]
Causality: The palladium catalyst facilitates the main cross-coupling cycle, similar to other reactions. The copper(I) co-catalyst's role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is more efficient than direct reaction of the alkyne with the palladium center.[16][17]
Protocol 3.3: Synthesis of 4-Alkynyl-2-methoxy-1-nitrobenzene
-
Reagent Preparation: In a dry Schlenk tube under an argon atmosphere, dissolve this compound (232 mg, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (6 mg, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by triethylamine (Et₃N) (0.28 mL, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. The formation of a triethylammonium bromide precipitate is typically observed. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture through Celite® to remove the copper salts and catalyst residues, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the coupled product.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing effect of the nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. This allows for the displacement of the bromide by strong nucleophiles in an addition-elimination mechanism.[18]
Causality: A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The negative charge is delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate. Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product. The para relationship between the nitro and bromo groups provides optimal stabilization, making this substrate highly reactive.[19]
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 4.1: Synthesis of 4-Azido-2-methoxy-1-nitrobenzene
This protocol is adapted from a procedure for a related substrate and demonstrates the principle.[20]
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (232 mg, 1.0 mmol, 1.0 equiv) in 5 mL of dry dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃) (78 mg, 1.2 mmol, 1.2 equiv). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the azido-substituted product.
Reduction of the Nitro Group: Accessing Anilines
A pivotal transformation of this substrate is the reduction of the nitro group to an amine. This yields 5-bromo-2-methoxyaniline, a valuable bifunctional intermediate where the amine can be further derivatized and the bromide remains available for subsequent cross-coupling.
Causality: Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂·2H₂O, Fe/HCl). Tin(II) chloride is a widely used laboratory-scale reagent that acts as a mild reducing agent, tolerating many other functional groups.
Protocol 5.1: Synthesis of 5-Bromo-2-methoxyaniline
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.32 g, 10.0 mmol, 1.0 equiv) and 30 mL of ethanol.
-
Reductant Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol, 5.0 equiv).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction mixture will become a clear solution. Monitor by TLC until the starting nitro compound is consumed.
-
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A tin hydroxide precipitate will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-bromo-2-methoxyaniline, which can be further purified by chromatography or recrystallization if necessary.
Table 2: Summary of Key Synthetic Transformations
| Reaction Type | Reagents & Catalysts | Product Type | Key Feature |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(0) catalyst, Base | Biaryl | C(sp²)-C(sp²) bond formation |
| Buchwald-Hartwig | R₂NH, Pd catalyst, Ligand, Base | Aryl Amine | C(sp²)-N bond formation |
| Sonogashira | Terminal Alkyne, Pd/Cu catalyst, Base | Arylalkyne | C(sp²)-C(sp) bond formation |
| SNAr | Strong Nucleophile (e.g., NaN₃, NaOMe) | Substituted Nitrobenzene | Displacement of Bromide |
| Nitro Reduction | SnCl₂·2H₂O or H₂/Pd-C | Aryl Amine | Conversion of -NO₂ to -NH₂ |
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its pre-installed handles allow for a modular and predictable approach to constructing complex molecular architectures. By understanding the distinct reactivity of each functional group and applying the robust protocols detailed herein, researchers can effectively leverage this building block to accelerate discovery in medicinal chemistry and materials science. Adherence to rigorous safety procedures is paramount to the successful and responsible application of this versatile chemical intermediate.
References
- 1. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene [myskinrecipes.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. echemi.com [echemi.com]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 4-Bromo-2-methoxy-1-nitrobenzene in Modern Organic Synthesis
Introduction
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-methoxy-1-nitrobenzene, also known as 5-bromo-2-nitroanisole, has emerged as a highly versatile and valuable intermediate for the synthesis of a wide array of target molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the nitro group, the bromine atom, and the methoxy group, which can be selectively manipulated to introduce molecular diversity. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is crucial for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103966-66-1[2][3] |
| Molecular Formula | C₇H₆BrNO₃[2][3] |
| Molecular Weight | 232.03 g/mol [2] |
| Appearance | Light yellow crystalline powder[1] |
| Melting Point | 125 - 127 °C[4] |
| Boiling Point | 303.3±22.0 °C at 760 mmHg[1] |
| Density | ~1.6 g/cm³[1] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][4][5] It may also cause respiratory irritation.[4][5] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[4][5][6]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of a more activated precursor, 4-bromo-2-fluoro-1-nitrobenzene, with sodium methoxide.[7][8] The fluorine atom is an excellent leaving group in SNAr reactions, making this transformation highly favorable.
Experimental Protocol: Synthesis from 4-bromo-2-fluoro-1-nitrobenzene
Materials:
-
4-bromo-2-fluoro-1-nitrobenzene
-
Methanol (anhydrous)
-
30% Sodium methoxide in methanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluoro-1-nitrobenzene (e.g., 2.0 g, 9.09 mmol) in anhydrous methanol (50 mL).[8]
-
To this solution, add a 30% solution of sodium methoxide in methanol (e.g., 1.64 g, 9.09 mmol) dropwise at room temperature with stirring.[8]
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[8]
-
Dissolve the resulting residue in water (30 mL) and extract the product with ethyl acetate (2 x 30 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as a crystalline solid.[8]
Expected Yield: ~99%[8]
Synthetic Applications and Protocols
The strategic positioning of the bromo, methoxy, and nitro groups on the aromatic ring allows for a diverse range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, primarily at the positions ortho and para to it. While the bromine atom can be a leaving group, the position ortho to the nitro group and meta to the methoxy group is also activated. This allows for the displacement of the bromine atom by various nucleophiles.
Rationale: This protocol demonstrates a typical SNAr reaction where the bromine atom is displaced by an amine nucleophile. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the nucleophile's salt and not solvating the anion, thus increasing its nucleophilicity.
Materials:
-
This compound
-
Piperidine
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and a precursor for further derivatization, such as diazotization reactions.
Rationale: Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds. The reaction proceeds through a series of oxygen transfer steps from the nitro group to the tin species.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 mmol) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Caption: Workflow for Nitro Group Reduction.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of C-C bonds.[9][10] This reaction allows for the introduction of a wide range of aryl or vinyl substituents at the 4-position.[9]
Rationale: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11][12] The base is crucial for the activation of the organoboron species, facilitating transmetalation to the palladium center.[10]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine, if using Pd(OAc)₂)
-
A base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
A solvent system such as toluene/ethanol/water or dioxane/water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).
-
Add the solvent system.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Conclusion
This compound is a strategically important intermediate in organic synthesis, offering multiple avenues for functionalization. Its predictable reactivity allows for its incorporation into complex synthetic routes, leading to the generation of diverse and valuable molecules. The protocols outlined in this application note provide a practical framework for harnessing the synthetic potential of this versatile building block. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.
References
- 1. innospk.com [innospk.com]
- 2. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 103966-66-1 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-1-nitrobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 4-Bromo-2-methoxy-1-nitrobenzene, an electron-deficient aryl halide. The presence of a strongly electron-withdrawing nitro group and a coordinating methoxy group presents unique challenges and opportunities for this transformation. This document details the underlying mechanism, provides validated experimental protocols, and offers insights into optimizing reaction conditions for the synthesis of N-substituted 2-methoxy-4-nitroanilines, which are valuable precursors in the pharmaceutical and materials science industries.[3]
Scientific Foundation: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[4][5] Understanding this mechanism is critical for rational troubleshooting and optimization. The reaction is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. This step, often considered rate-determining, forms a Pd(II) intermediate.[6][7] Subsequently, the amine coordinates to the palladium center, and a stoichiometric amount of base facilitates the deprotonation of the amine to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-2-methoxy-4-nitroaniline
This protocol provides a general method for the coupling of an arylamine with this compound. For aliphatic or other amine classes, optimization of the ligand and base may be required.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Substrate (1.0 equiv) |
| Aniline (or other amine) | >99%, anhydrous | Acros Organics | Nucleophile (1.1 - 1.2 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | Palladium precursor (2 mol%) |
| XPhos | >98% | Sigma-Aldrich | Ligand (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich | Base (1.2 - 1.4 equiv). Handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Acros Organics | Solvent, should be deoxygenated. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For work-up and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Celite® 545 | --- | Sigma-Aldrich | For filtration. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Equipment | --- | --- | --- |
| Schlenk tube or microwave vial | --- | --- | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle or oil bath | --- | --- | For temperature control. |
| Inert gas system (Argon or Nitrogen) | High purity | --- | Schlenk line or glovebox. |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | For reaction monitoring. |
| Flash chromatography system | --- | --- | For purification. |
Experimental Procedure
The following procedure describes a typical small-scale reaction.
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol, 1.2 equiv) to a dry Schlenk tube containing a magnetic stir bar.[8]
-
Solvent and Amine Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene (5 mL) via syringe. Then, add the amine (e.g., aniline, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[8]
-
-
Purification:
-
Filter the mixture through a pad of Celite® to remove the drying agent and any palladium black, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted 2-methoxy-4-nitroaniline.
-
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Key Considerations for Success
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.
-
Ligand Selection: The choice of phosphine ligand is paramount. For electron-deficient aryl halides, sterically hindered, electron-rich biarylphosphine ligands are generally preferred.
-
Base Compatibility: The nitro group is sensitive to certain strong bases, which can lead to side reactions or degradation.
-
NaOtBu: A common and effective choice, but should be used with care.
-
Cs₂CO₃ or K₃PO₄: These are milder inorganic bases that are often better tolerated by sensitive functional groups like esters and nitro groups, though they may require higher temperatures or longer reaction times.[9]
-
-
Solvent and Atmosphere: The catalytic system is highly sensitive to oxygen and water.
-
Solvent: Toluene and 1,4-dioxane are the most common solvents. They must be anhydrous and thoroughly deoxygenated prior to use to prevent catalyst deactivation.[2]
-
Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen to protect the Pd(0) catalyst from oxidation.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd, degraded ligand). | Use fresh reagents. Ensure the solvent is anhydrous and deoxygenated. Maintain a strict inert atmosphere. |
| Inappropriate base/ligand combination. | Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Side Product Formation | Hydrodehalogenation (loss of bromine). | This can compete with reductive elimination.[1] Try a different ligand or slightly lower reaction temperature. |
| Degradation of the nitro group. | The nitro group may not be compatible with strong alkoxide bases like KOtBu.[4] Switch to a weaker base such as Cs₂CO₃.[9] | |
| Difficult Purification | Residual catalyst, ligand, or ligand oxide. | Filter the crude reaction mixture through a pad of silica gel or Celite® before concentration. Optimize chromatography conditions.[10] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2-methoxy-1-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the Nucleophilic Aromatic Substitution (SNAr) reaction, with a specific focus on the versatile substrate, 4-Bromo-2-methoxy-1-nitrobenzene. This compound is an excellent model for demonstrating the principles of SNAr due to its distinct electronic and steric features. The interplay between the strongly activating nitro group, the moderately activating methoxy group, and the bromine leaving group presents a valuable case study. This document delves into the core mechanistic principles, provides detailed, field-tested experimental protocols for substitution with amine and alkoxide nucleophiles, offers troubleshooting insights, and visualizes the reaction pathway. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex aromatic structures.
The Scientific Foundation: Understanding the SNAr Reaction on this compound
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr proceeds via a distinct addition-elimination pathway.[1][2] This mechanism is contingent upon the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[3][4][5]
The substrate, this compound, is uniquely configured for this transformation:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent is the primary activator of the ring. Located para to the bromine atom, it provides profound stabilization to the negatively charged reaction intermediate through resonance.[3][6] This delocalization of the negative charge is the critical factor that lowers the activation energy for the initial nucleophilic attack.[4]
-
The Bromine Atom (-Br): This serves as the leaving group. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond.[7] Consequently, the leaving group's ability to stabilize the intermediate through inductive electron withdrawal is more important than its bond strength. The typical leaving group reactivity order in SNAr is F > Cl > Br > I, the opposite of that seen in SN2 reactions.[8] While bromine is less reactive than fluorine, it is an effective and widely used leaving group.
-
The Methoxy Group (-OCH₃): This substituent introduces a nuanced electronic effect. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. Positioned meta to the leaving group, its resonance effect does not directly participate in stabilizing the negative charge of the intermediate formed during the substitution at C4. However, its inductive withdrawal provides a minor activating effect.
The reaction proceeds through a two-step mechanism, initiated by the attack of the nucleophile on the electron-deficient carbon atom bearing the bromine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[9][10] The aromaticity of the ring is temporarily disrupted. In the second, typically faster step, the bromide ion is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[3]
Mechanistic Pathway Visualization
The following diagram illustrates the stepwise addition-elimination process.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of this compound with two common classes of nucleophiles: secondary amines and alkoxides.
Protocol 1: Synthesis of N-Aryl Piperidine Derivative
This procedure details the reaction with piperidine, a common secondary amine nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Piperidine (2.0 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids (approx. 5-10 mL per gram of substrate). Add piperidine (2.0 - 3.0 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 2,4-Dimethoxy-1-nitrobenzene
This procedure details the O-arylation using a methoxide nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe), 30% solution in methanol or solid (1.2 eq)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol or THF.[12]
-
Reagent Addition: Slowly add the sodium methoxide solution (1.2 eq) to the stirring solution at room temperature.[12] If using solid NaOMe, ensure it is added portion-wise to control any exotherm. An inert atmosphere (N₂ or Ar) is recommended to prevent moisture contamination.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the rate. Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, carefully quench the mixture by adding deionized water.
-
If methanol was used as the solvent, concentrate the mixture under reduced pressure to remove most of it.
-
Extract the product into ethyl acetate (3x).[12]
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate.[12]
-
-
Purification:
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which is often a crystalline solid.[12]
-
Further purification can be achieved by recrystallization from methanol or ethanol.
-
Data Summary and Troubleshooting
Comparative Reaction Parameters
The following table summarizes typical conditions for SNAr reactions on this compound with various nucleophiles.
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) | Expected Yield |
| Piperidine | DMF | K₂CO₃ | 80 - 100 | 2 - 6 | > 90% |
| Aniline | DMSO | K₂CO₃ / Cs₂CO₃ | 100 - 120 | 6 - 12 | 75 - 90% |
| Sodium Methoxide | Methanol | N/A | 25 - 50 | 1 - 4 | > 95% |
| Sodium Thiophenoxide | DMF | N/A | 25 - 60 | 1 - 3 | > 90% |
Field-Proven Insights & Troubleshooting
-
Incomplete Conversion: If TLC analysis shows significant starting material remaining, consider increasing the reaction temperature in 10-15 °C increments or extending the reaction time. For less reactive amine nucleophiles, a stronger base like cesium carbonate (Cs₂CO₃) or a polar aprotic solvent like DMSO can be beneficial.
-
Solvent Choice is Critical: Polar aprotic solvents like DMF, DMSO, and THF are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
-
Moisture Sensitivity: Reactions with strong anionic nucleophiles like alkoxides or thiolates are sensitive to moisture. Using anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the nucleophile and ensure high yields.
-
Purification Strategy: While the products of these reactions are often clean, residual high-boiling solvents like DMF or DMSO can be an issue. Thorough washing of the organic extracts with water and brine during workup is essential to minimize this contamination.
Safety Precautions
-
Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. These compounds can be toxic and are potential skin irritants.
-
Reagents: Handle strong bases like sodium methoxide and amines like piperidine in a well-ventilated fume hood. They are corrosive and can cause severe burns.
-
Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are suitable).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 103966-66-1 [chemicalbook.com]
Application Notes and Protocols: 4-Bromo-2-methoxy-1-nitrobenzene in Agrochemical Synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern agrochemical research and development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials and key intermediates can significantly influence the timeline and success of a discovery program. 4-Bromo-2-methoxy-1-nitrobenzene (also known as 4-bromo-2-nitroanisole) emerges as a highly valuable, yet under-utilized, building block for the synthesis of novel pesticides. Its utility lies in the orthogonal reactivity of its three functional groups—the nitro, bromo, and methoxy moieties—which can be selectively manipulated to generate a diverse array of molecular scaffolds.
The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, activating it for certain transformations while directing others. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents. The methoxy group, while seemingly simple, provides steric and electronic influence that can be crucial for tuning the biological activity and physicochemical properties of the final product.
This guide provides an in-depth exploration of the synthetic potential of this compound in the context of agrochemical synthesis. We will delve into the key chemical transformations this molecule can undergo, providing not just step-by-step protocols, but also the underlying mechanistic principles and strategic considerations that a research scientist must consider. The protocols described herein are designed to be self-validating systems, with clear causality behind each experimental choice.
Core Synthetic Transformations and Agrochemical Relevance
The true power of this compound lies in its capacity to serve as a central hub for the synthesis of more complex intermediates, particularly substituted anilines and biaryls, which are prevalent motifs in a wide range of fungicides, herbicides, and insecticides.
Caption: Synthetic utility of this compound.
Part 1: Reduction of the Nitro Group - Gateway to Anilines
The conversion of the nitro group to an amine is arguably the most critical and widely employed transformation for this substrate in an agrochemical context. The resulting 4-bromo-2-methoxyaniline is a versatile intermediate, ready for amide bond formation with various carboxylic acids or acyl chlorides to generate a library of compounds for biological screening. This transformation is fundamental to the synthesis of many commercial fungicides that contain an amide linkage.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The nitrobenzene derivative adsorbs onto the catalyst surface, where it reacts with activated hydrogen. The reaction is thought to proceed through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed. The choice of solvent and reaction conditions can be critical to prevent side reactions and ensure high yields.
Caption: Simplified pathway for nitro group reduction.
Protocol 1: Synthesis of 4-Bromo-2-methoxyaniline
This protocol details the catalytic hydrogenation of this compound.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 232.03 | 10.0 g | 0.043 |
| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |
| Ethanol (anhydrous) | 46.07 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
| Celite® | - | As needed | - |
Procedure:
-
Reactor Setup: To a 500 mL Parr hydrogenation bottle, add this compound (10.0 g, 0.043 mol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under a stream of nitrogen. Causality: The nitrogen atmosphere prevents the dry catalyst from coming into contact with flammable ethanol in the presence of air, which can be pyrophoric.
-
Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with nitrogen three times, then with hydrogen three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. Typically, the reaction is complete within 4-6 hours.
-
Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL). Causality: Celite filtration is crucial for removing the fine, heterogeneous catalyst particles.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromo-2-methoxyaniline.[1][2][3]
Expected Yield: >90%
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is a key handle for building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the agrochemical industry to construct the carbon-carbon and carbon-nitrogen bonds that form the backbones of many active ingredients.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond between the bromine-bearing carbon of our substrate and a carbon atom from an organoboron reagent (typically a boronic acid or ester).[4] This is particularly relevant for synthesizing biaryl compounds, a scaffold present in fungicides like Bixafen.[5][6][7]
Mechanistic Insight:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[4][8]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a substituted phenylboronic acid.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 232.03 | 1.0 g | 0.0043 |
| Phenylboronic Acid (example) | 121.93 | 0.63 g | 0.0052 |
| Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.000215 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.37 g | 0.0129 |
| Toluene | 92.14 | 20 mL | - |
| Ethanol | 46.07 | 5 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 0.0043 mol), phenylboronic acid (0.63 g, 0.0052 mol), and sodium carbonate (1.37 g, 0.0129 mol).
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Degassing: Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is crucial for reaction efficiency.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.000215 mol) to the flask under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.[9][10][11]
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful, modern alternative to classical methods for forming C-N bonds, such as nucleophilic aromatic substitution.[12][13] It allows for the coupling of aryl bromides with a wide variety of amines under relatively mild conditions. This is highly advantageous for creating novel aniline derivatives that can be further elaborated into agrochemical candidates.
Mechanistic Insight:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophilic partner. After oxidative addition of the aryl bromide to the Pd(0) center, the amine coordinates to the palladium. A base is then required to deprotonate the amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.[14][15][16]
Protocol 3: Synthesis of a Substituted Arylamine via Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 232.03 | 1.0 g | 0.0043 |
| Morpholine (example amine) | 87.12 | 0.45 mL | 0.00516 |
| Pd₂(dba)₃ | 915.72 | 0.040 g | 0.000043 |
| XPhos | 476.65 | 0.041 g | 0.000086 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.58 g | 0.0060 |
| Toluene (anhydrous) | 92.14 | 20 mL | - |
Procedure:
-
Reaction Setup: In an oven-dried, argon-flushed Schlenk flask, combine Pd₂(dba)₃ (40 mg, 0.043 µmol) and XPhos (41 mg, 0.086 µmol). Add anhydrous toluene (10 mL) and stir for 10 minutes at room temperature.
-
Reagent Addition: To this catalyst solution, add this compound (1.0 g, 0.0043 mol), morpholine (0.45 mL, 0.00516 mol), and sodium tert-butoxide (0.58 g, 0.0060 mol).
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Anhydrous conditions are essential as water can interfere with the catalyst and base.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding 20 mL of saturated aqueous ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the bromine atom is para to the nitro group, making it susceptible to displacement by strong nucleophiles. This provides a classical, yet powerful, method for introducing a range of functionalities.[17][18]
Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is key to stabilizing this intermediate. This is the rate-determining step.[19][20]
-
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and forming the final product.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile, such as an alkoxide or an amine.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 232.03 | 1.0 g | 0.0043 |
| Sodium Methoxide (example) | 54.02 | 0.28 g | 0.0052 |
| Dimethylformamide (DMF, anhydrous) | 73.09 | 20 mL | - |
Procedure:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 0.0043 mol) in anhydrous DMF (20 mL).
-
Nucleophile Addition: Add sodium methoxide (0.28 g, 0.0052 mol) portion-wise at room temperature. Causality: A polar aprotic solvent like DMF is ideal for SNAr as it solvates the cation (Na+) but not the nucleophile, increasing its reactivity.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-water.
-
Extraction: If a solid precipitates, it can be collected by filtration. If not, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the residue by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a strategically functionalized aromatic compound that offers multiple avenues for the synthesis of complex molecules relevant to the agrochemical industry. Through selective manipulation of its nitro, bromo, and methoxy groups, researchers can access a rich diversity of scaffolds, including the critical substituted aniline and biaryl motifs found in many modern pesticides. The protocols detailed in this guide provide a robust starting point for chemists to unlock the synthetic potential of this versatile intermediate, enabling the rapid generation of novel compound libraries and accelerating the discovery of next-generation crop protection agents.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 17. benchchem.com [benchchem.com]
- 18. fiveable.me [fiveable.me]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
experimental protocol for reactions involving 4-Bromo-2-methoxy-1-nitrobenzene
An In-Depth Technical Guide to Experimental Protocols for Reactions Involving 4-Bromo-2-methoxy-1-nitrobenzene
Authored by a Senior Application Scientist
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the practical applications of this compound in synthetic chemistry. We will delve into the core reactivity of this versatile building block, providing detailed, field-proven protocols for key transformations. The emphasis is on understanding the causality behind experimental choices to ensure reproducible and scalable results.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (also known as 5-bromo-2-nitroanisole) is an aromatic compound of significant interest in organic synthesis.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a bromine atom, a methoxy group, and a nitro group. This unique substitution pattern imparts a predictable and exploitable reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3]
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential for its safe handling and use in reactions.
| Property | Value | Source |
| CAS Number | 103966-66-1 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [2][4] |
| Molecular Weight | 232.03 g/mol | [2][4] |
| Appearance | Light yellow crystalline powder | [5][6] |
| Melting Point | 125 - 127 °C | [5] |
| Boiling Point | ~303.3 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water, soluble in many organic solvents. |
Structural Analysis and Reactivity
The reactivity of this compound is dictated by the electronic interplay of its substituents.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[7][8] It directs incoming nucleophiles to the ortho and para positions, and its ability to stabilize the negative charge in the Meisenheimer intermediate is crucial for SNAr reactions.
-
Bromo Group (-Br): The bromine atom serves two primary roles. It is an excellent leaving group in both SNAr reactions and is a key reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.[9][10]
-
Methoxy Group (-OCH₃): This electron-donating group has a less pronounced effect on the overall reactivity compared to the nitro group but can influence the regioselectivity of certain reactions.
Safety and Handling Precautions
Researcher's Responsibility: Prior to any experimental work, it is imperative to consult the most current Safety Data Sheet (SDS). This compound is a hazardous substance.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][11] Causes serious eye irritation and skin irritation.[5][11] May cause respiratory irritation.[5][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid breathing dust, fumes, or vapors.[11][12] Ensure eyewash stations and safety showers are readily accessible.[5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11]
-
In case of skin contact: Wash off with soap and plenty of water.[11]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11]
-
If swallowed: Rinse mouth with water and consult a physician.[12]
-
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9][10] This protocol details the coupling of this compound with a generic arylboronic acid.
Rationale
The reaction utilizes a palladium catalyst to couple the sp²-hybridized carbon of the C-Br bond with the carbon of an organoboron species.[10] The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10]
Materials and Methods
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous Toluene
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Protocol
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous toluene to form the pre-catalyst complex.
-
Reaction Initiation: Add anhydrous 1,4-dioxane to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage prevalent in many pharmaceuticals.[13][14] This protocol outlines the coupling of this compound with a primary or secondary amine.
Rationale
Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[16]
Materials and Methods
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vial with a screw cap and septum
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Step-by-Step Protocol
-
Setup (in a glovebox): To a reaction vial, add Pd₂(dba)₃, XPhos, NaOtBu, and a stir bar.
-
Reagent Addition: Add this compound, followed by anhydrous toluene.
-
Amine Addition: Add the amine substrate via syringe.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase in vacuo. Purify the residue by flash column chromatography on silica gel.
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group facilitates the displacement of the bromide by a suitable nucleophile via the SNAr mechanism.[7]
Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][17] The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.[7]
Materials and Methods (Example with Sodium Methoxide)
-
Reagents:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe), 30% solution in methanol (1.1 equiv)
-
Methanol (as solvent)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Step-by-Step Protocol
-
Setup: Dissolve this compound in methanol in a round-bottom flask.[1]
-
Reagent Addition: Slowly add the sodium methoxide solution to the stirring mixture at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours at room temperature.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.[1] Add water to the residue and extract with ethyl acetate.[1]
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.[1] Further purification by recrystallization or chromatography may be necessary.
References
- 1. This compound | 103966-66-1 [chemicalbook.com]
- 2. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. innospk.com [innospk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene and Its Derivatives
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-bromo-2-methoxy-1-nitrobenzene, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. We present two primary synthetic routes, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations. Furthermore, this guide explores strategies for the subsequent derivatization of the target compound, methods for its purification and characterization, and a thorough discussion of the necessary safety protocols inherent to nitration and bromination reactions. The information is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are key intermediates in the synthesis of a wide range of organic molecules. The strategic placement of the bromo, methoxy, and nitro groups on the benzene ring offers a versatile platform for further functionalization. The nitro group can be readily reduced to an amine, which is a precursor for amides, sulfonamides, and diazonium salts. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. The methoxy group influences the electronic properties of the ring and can be a site for ether cleavage if required.
This guide will focus on two principal and reliable methods for the synthesis of the parent compound, this compound:
-
Method A: Electrophilic Nitration of 3-Bromoanisole. This is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the active electrophile.
-
Method B: Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-2-fluoro-1-nitrobenzene. This route involves the displacement of a fluoride ion by a methoxide ion.
A general workflow for the synthesis and subsequent derivatization is outlined below.
Caption: General workflow for synthesis, derivatization, and analysis.
Safety First: Handling Reagents for Nitration
The synthesis of nitroaromatic compounds involves highly corrosive and reactive chemicals. A thorough understanding and strict adherence to safety protocols are paramount.[1][2]
Core Hazards:
-
Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive.[3][4] It can cause severe skin and eye burns, and its fumes are toxic upon inhalation.[3][4] Nitric acid reacts violently with many organic compounds, reducing agents, and bases, creating a risk of fire or explosion.[5]
-
Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The mixing of sulfuric acid with water is highly exothermic and can cause boiling and splashing.
-
Nitrating Mixture (HNO₃/H₂SO₄): This mixture is extremely corrosive and reactive. The reaction to form the nitronium ion is exothermic, and poor temperature control can lead to runaway reactions.[2]
-
Organic Solvents: Many organic solvents are flammable and may have associated toxicities.
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield.[1]
-
Engineering Controls: All manipulations involving nitric acid and the nitrating mixture must be performed inside a certified chemical fume hood to prevent the inhalation of toxic fumes.[3] An emergency eyewash and safety shower must be readily accessible.[1][4]
-
Procedure:
-
Always add sulfuric acid to nitric acid slowly and with cooling. NEVER add water to concentrated acids.
-
When preparing the nitrating mixture, and during the nitration reaction itself, use an ice bath to maintain the recommended temperature.
-
Add reagents dropwise to control the reaction rate and heat generation.
-
-
Waste Disposal: Nitric acid waste should be segregated from other waste streams, especially organic waste, to prevent violent reactions.[5] Neutralize acidic waste carefully before disposal according to institutional guidelines.
Synthesis of this compound
Method A: Electrophilic Nitration of 3-Bromoanisole
This method is a straightforward approach based on the principles of electrophilic aromatic substitution. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the bromine atom is a deactivating, ortho, para-director. The directing effects combine to favor substitution at the positions ortho and para to the methoxy group. Steric hindrance from the bromine atom at position 3 will favor nitration at position 6 and position 4. The desired this compound is a significant product of this reaction.
Caption: Simplified mechanism for the nitration of 3-bromoanisole.
Protocol:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath within a fume hood, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with gentle swirling. Keep the mixture cooled.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole in a suitable solvent like glacial acetic acid. Cool this flask in an ice bath to 0-5 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3-bromoanisole over 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final product.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| 3-Bromoanisole | 187.04 | 5.0 g | 0.0267 |
| Conc. Nitric Acid | 63.01 | 10 mL | - |
| Conc. Sulfuric Acid | 98.08 | 10 mL | - |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Method B: Nucleophilic Aromatic Substitution (SNAr)
This method provides an alternative route, particularly if the starting material, 4-bromo-2-fluoro-1-nitrobenzene, is readily available. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the highly electronegative fluorine atom is displaced by the methoxide nucleophile. The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the ring towards nucleophilic attack.
Protocol:
-
Preparation of Sodium Methoxide: While commercial solutions are available, sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluoro-1-nitrobenzene in anhydrous methanol.[6]
-
Substitution: To this solution, add a solution of sodium methoxide in methanol.[6] The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is concentrated under reduced pressure.[6] The residue is then dissolved in water and extracted with an organic solvent such as ethyl acetate.[6]
-
Purification: The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.[6] Further purification can be achieved by recrystallization or column chromatography.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |
| 4-bromo-2-fluoro-1-nitrobenzene | 220.00 | 2.0 g | 0.0091 |
| Sodium Methoxide (30% in Methanol) | 54.02 | 1.64 g | 0.0091 |
| Anhydrous Methanol | 32.04 | 50 mL | - |
Derivatization of this compound
The synthesized compound is a versatile intermediate. Below is a protocol for a common derivatization: the reduction of the nitro group to an amine.
Protocol: Reduction of the Nitro Group to form 4-Bromo-2-methoxyaniline
-
Reaction Setup: In a round-bottom flask, suspend this compound in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution. Caution: This is an exothermic process.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: The resulting 4-bromo-2-methoxyaniline can be purified by column chromatography or recrystallization.
Characterization and Analytical Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Caption: Workflow for product purification and characterization.
Expected Analytical Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃[7] |
| Molecular Weight | 232.03 g/mol [7] |
| Appearance | Crystalline solid[6] |
| ¹H NMR (DMSO-d6) | δ [ppm] 7.9 (d, 1H), 7.6 (s, 1H), 7.3 (d, 1H), 4.0 (s, 3H)[6] |
| ¹³C NMR | Expected signals for aromatic carbons and a methoxy carbon. Specific shifts can be found in spectral databases.[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine. |
Conclusion
The synthetic routes outlined in this document provide reliable and adaptable protocols for the laboratory-scale preparation of this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can confidently synthesize this valuable intermediate and its derivatives for applications in medicinal chemistry and materials science. The choice between the nitration of 3-bromoanisole and the nucleophilic substitution route will depend on the availability and cost of the starting materials.
References
- 1. youtube.com [youtube.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.com [ehs.com]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. This compound | 103966-66-1 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-2-methoxy-1-nitrobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-2-methoxy-1-nitrobenzene, a readily available substituted nitrobenzene, has emerged as a cornerstone building block for the construction of complex molecular architectures. Its utility lies in the orthogonal reactivity of its three key functional groups: the nitro group, the bromine atom, and the methoxy group. This trifecta of functionalities allows for a programmed and sequential series of transformations, providing medicinal chemists with a powerful tool to explore diverse chemical space.
The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while it can also be readily reduced to the corresponding aniline, a common pharmacophore in many drug classes. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. The methoxy group, in addition to influencing the electronic properties of the ring, can be a key interaction point with biological targets or can be demethylated to reveal a phenol for further functionalization. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Pale yellow crystalline solid |
| CAS Number | 103966-66-1 |
| Melting Point | 87°C |
| Boiling Point | 303.3±22.0 °C at 760 mmHg |
Core Synthetic Transformations and Protocols
The true power of this compound as a medicinal chemistry building block is realized through three principal transformations: reduction of the nitro group, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions open the door to a vast array of downstream functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs.
Reduction of the Nitro Group: Gateway to Bioactive Anilines
The conversion of the nitro group to an aniline is often a critical first step in many synthetic routes. The resulting 4-bromo-2-methoxyaniline is a valuable intermediate, as the aniline moiety is a key component of numerous kinase inhibitors and other pharmacologically active molecules.[1][2] The choice of reducing agent is crucial and depends on the desired selectivity and the presence of other functional groups.
This method is advantageous for its mildness and cost-effectiveness, making it suitable for large-scale synthesis.
Materials:
-
This compound
-
Sodium Sulfide (Na₂S)
-
Water
-
Ice
Procedure:
-
In a reaction vessel, suspend this compound (11.6 g) in water.
-
Heat the mixture to 80-95°C with vigorous stirring.
-
Slowly add sodium sulfide (17.55 g) in portions, maintaining the temperature.
-
After the addition is complete, maintain the reaction at temperature for 5-8 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 2000 mL of ice-cold water to precipitate the product.
-
Collect the solid by suction filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 4-bromo-2-methoxyaniline as a yellow powder.
Causality of Experimental Choices:
-
The use of water as a solvent makes this a greener and safer alternative to organic solvents.
-
Portion-wise addition of sodium sulfide helps to control the exothermicity of the reaction.
-
Precipitation in ice water ensures maximum recovery of the product.
Caption: Workflow for the reduction of this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, widely used in the synthesis of biaryl scaffolds present in many pharmaceuticals.[3][4] The bromine atom of this compound or its aniline derivative can be efficiently coupled with a variety of boronic acids or esters.
This protocol describes a general procedure for the coupling of the aniline derivative with an arylboronic acid.
Materials:
-
4-Bromo-2-methoxyaniline
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2-methoxyaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours under an inert atmosphere, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of a palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
-
The phosphine ligand stabilizes the palladium center and facilitates the reaction. The choice of ligand can significantly impact the reaction efficiency.
-
The base is required to activate the boronic acid for transmetalation.
-
Degassing the solvents is crucial to remove oxygen, which can deactivate the palladium catalyst.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of the Bromo-Methoxy-Nitro-Phenyl Moiety Using 4-Bromo-2-methoxy-1-nitrobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of 4-Bromo-2-methoxy-1-nitrobenzene (CAS: 103966-66-1) as a versatile chemical scaffold. We delve into the strategic considerations behind its use, detailing its reactivity profile and providing validated, step-by-step protocols for its incorporation into more complex molecular architectures. The focus is on leveraging its unique electronic and steric properties for key transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This document serves as a practical resource for the efficient and predictable introduction of the bromo-methoxy-nitro-phenyl functional group, a valuable moiety in the synthesis of pharmaceuticals and fine chemicals.[1][2]
Reagent Profile: Understanding this compound
This compound is a polyfunctionalized aromatic compound. Its synthetic utility is dictated by the interplay of three key functional groups on the benzene ring:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the ring for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate.[3][4] Its presence is the primary driver for SNAr reactivity.
-
Bromo Group (-Br): A versatile leaving group in SNAr reactions and an essential handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions.
-
Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties and steric environment of the ring. Its position ortho to the nitro group influences the regioselectivity of certain reactions.
This specific arrangement of functional groups makes the compound a stable, yet highly reactive, building block for targeted molecular construction.[5]
Physicochemical & Safety Data
| Property | Value | Source(s) |
| CAS Number | 103966-66-1 | [6][7][8] |
| Molecular Formula | C₇H₆BrNO₃ | [7][8] |
| Molecular Weight | 232.03 g/mol | [7][8] |
| Appearance | Light yellow crystalline solid/powder | [5][9] |
| Melting Point | 125 - 127 °C | [9] |
| IUPAC Name | This compound | [7] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[9]
| Hazard Statement | Description | GHS Classification |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity, Category 4 |
| H315 | Causes skin irritation. | Skin Corrosion/Irritation, Category 2 |
| H319 | Causes serious eye irritation. | Serious Eye Damage/Irritation, Category 2 |
| H335 | May cause respiratory irritation. | Specific target organ toxicity, single exposure |
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10][11] Ensure adequate ventilation or use respiratory protection if dust is generated.[10][11] First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10][11] If on skin, wash with plenty of soap and water.[10][11] If inhaled, move the person to fresh air.[10][11] Seek medical attention if symptoms persist.[9]
Core Synthetic Applications & Protocols
The strategic value of this compound lies in its predictable reactivity in several cornerstone reactions of modern organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innospk.com [innospk.com]
- 6. This compound | 103966-66-1 [chemicalbook.com]
- 7. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxy-1-nitrobenzene
Introduction: The Strategic Importance of 4-Bromo-2-methoxy-1-nitrobenzene in Synthesis
In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures. This compound stands as a versatile building block, uniquely poised for sequential and regioselective modifications. The interplay of its substituents—a bromo group amenable to palladium-catalyzed cross-coupling, an electron-withdrawing nitro group that activates the aryl halide and can be later transformed into an amine, and a methoxy group that modulates the electronic properties and sterics of the ring—renders it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. We will delve into the mechanistic underpinnings of these transformations, offering not just a set of instructions, but a framework for rational optimization and troubleshooting.
The Engine of Modern Synthesis: A Primer on Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions generally proceed through a common catalytic cycle, the fundamental steps of which are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[2][3]
-
Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center.[2][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired product.[2][3]
The specific nature of the coupling partner dictates the type of cross-coupling reaction, with the most prominent examples being the Suzuki-Miyaura (organoborons), Buchwald-Hartwig (amines), and Sonogashira (terminal alkynes) couplings.
Diagram: The General Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[4] For a substrate like this compound, the electron-withdrawing nitro group facilitates the oxidative addition step, making it a favorable candidate for this transformation.[5]
Scientific Rationale and Mechanistic Considerations
The key to a successful Suzuki coupling lies in the activation of the boronic acid by a base, which forms a more nucleophilic boronate species, thereby facilitating transmetalation.[4][6] The choice of palladium catalyst, ligand, base, and solvent system is critical and interdependent.
-
Catalyst and Ligand: For electron-deficient aryl bromides, a variety of palladium sources can be effective, including Pd(OAc)₂ and Pd₂(dba)₃, often paired with phosphine ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), are often employed to promote both the oxidative addition and reductive elimination steps.[4]
-
Base: The choice of base is crucial for the formation of the active boronate species. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the reaction rate and the tolerance of other functional groups.[2]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (degassed)
-
Standard inert atmosphere glassware (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 110 | 16 | 88 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 | 95 |
Note: The above data are representative and may require optimization for specific substrates and scales.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[8]
Scientific Rationale and Mechanistic Considerations
For a substrate like this compound, the electron-withdrawing nature of the nitro group generally favors the oxidative addition step. However, the choice of ligand and base is critical to overcome potential challenges.
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig aminations.[9] Ligands such as XPhos, RuPhos, and Josiphos-type ligands are often employed. The choice of ligand can influence the rate of both the oxidative addition and the C-N bond-forming reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[10]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., XPhos-Pd-G3) (1-3 mol%)
-
XPhos or RuPhos (1.5 - 4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane (degassed)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), the base (NaOtBu, 1.5 equiv), the amine (1.2 equiv), and this compound (1.0 equiv) to a dry Schlenk tube.
-
Solvent Addition: Add degassed, anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85 |
| 2 | Aniline | XPhos-Pd-G3 (2) | - | LHMDS (1.8) | Dioxane | 110 | 24 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.5) | Toluene | 90 | 16 | 89 |
Note: The above data are representative and may require optimization for specific substrates and scales.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Part 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[11][12] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.[13]
Scientific Rationale and Mechanistic Considerations
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I).[11]
-
Catalytic Cycles: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper-acetylide species, which then participates in the transmetalation step with the palladium(II) intermediate.[13][14]
-
Catalysts: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, typically CuI.[13][14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.[14]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and reaction conditions.[13]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous THF or Toluene (degassed)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add degassed anhydrous THF and Et₃N (as a co-solvent, typically 2-3 equivalents). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the amine hydrohalide salt, washing with THF or ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 50 | 8 | 87 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 12 | 85 |
Note: The above data are representative and may require optimization for specific substrates and scales.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized aromatic compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this valuable building block in their synthetic endeavors. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this substrate, enabling the efficient construction of complex molecules for a wide range of applications in the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene
Welcome to the technical support guide for the synthesis of 4-Bromo-2-methoxy-1-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product.
The primary route to synthesizing this compound involves the electrophilic aromatic substitution (EAS) nitration of 3-bromoanisole. The methoxy (-OCH₃) group is a strongly activating ortho-, para-director, while the bromo (-Br) group is a deactivating ortho-, para-director. The nitration is directed primarily by the more powerful activating methoxy group, leading to substitution at the ortho and para positions relative to it. This guide will address the complexities arising from this directive competition and other experimental variables.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to optimize your experimental outcomes.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent issue in electrophilic nitration and can be attributed to several factors, primarily reaction temperature, reagent concentration, and reaction time.
-
Temperature Control is Critical: The nitration of aromatic compounds is a highly exothermic reaction.[1] Failure to maintain a low temperature (typically 0-5°C) can lead to two primary issues:
-
Reduced Regioselectivity: Higher temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers, resulting in a more complex product mixture and reducing the yield of the desired this compound.
-
Side Reactions: Elevated temperatures can promote oxidative side reactions and the formation of di-nitro products, which often present as dark, tarry substances that are difficult to remove and reduce the overall isolated yield.[2]
-
-
Nitrating Mixture Stoichiometry: The nitronium ion (NO₂⁺) is the active electrophile, generated from the reaction of a strong acid (typically sulfuric acid) with nitric acid.[3][4] An insufficient amount of sulfuric acid will result in a low concentration of the nitronium ion, leading to an incomplete reaction. Conversely, an overly concentrated or large excess of the nitrating mixture can increase the rate of side reactions, including di-nitration. A carefully measured molar equivalent (e.g., 1.0 to 1.2 eq) of nitric acid is recommended.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum consumption of the starting material. Quenching the reaction too early will leave unreacted starting material, while extending it unnecessarily can increase the formation of byproducts.
Caption: Simplified workflow of the SNAr alternative synthesis route.
References
Technical Support Center: Purification of Crude 4-Bromo-2-methoxy-1-nitrobenzene by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Bromo-2-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. My aim is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Compound Overview and Key Characteristics
This compound is a key building block in organic synthesis.[1] Its purification can be challenging due to the presence of structurally similar impurities from the synthesis, such as isomers or unreacted starting materials.[2][3] A successful purification relies on exploiting the subtle differences in polarity between the target compound and its contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103966-66-1 | [4][5] |
| Molecular Formula | C₇H₆BrNO₃ | [4][5] |
| Molecular Weight | 232.03 g/mol | [4] |
| Appearance | Typically a yellow to brown solid/powder | [6] |
| Melting Point | 125 - 127 °C | [7] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [6] |
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4][8] Causes serious eye and skin irritation and may cause respiratory irritation.[4][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10]
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[7][10] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Core Experimental Protocol: Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound on a laboratory scale. The following is a robust, self-validating protocol.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The foundation of a successful column separation is a well-optimized solvent system, determined by TLC. The goal is to achieve a retention factor (Rƒ) of ~0.3-0.4 for the target compound, with clear separation from all impurities.[11]
-
Prepare a Dilute Sample: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Select Initial Solvent Systems: Based on the compound's structure, start with a binary mixture of a non-polar and a moderately polar solvent.[12] Good starting points include Hexane:Ethyl Acetate (EtOAc) or Toluene:Acetone.
-
Spot and Develop: Spot the crude mixture on a silica gel TLC plate and develop it in a chamber pre-saturated with the chosen solvent system.[11]
-
Visualize and Evaluate: Visualize the plate under UV light (254 nm).[11] The aromatic rings of the compound and impurities should be UV-active.
-
Iterate: Adjust the solvent ratio to achieve the target Rƒ.
-
If Rƒ is too high (compound runs too fast): Decrease the proportion of the polar solvent (e.g., from 4:1 Hexane:EtOAc to 9:1).
-
If Rƒ is too low (compound stays at the baseline): Increase the proportion of the polar solvent (e.g., from 9:1 Hexane:EtOAc to 4:1).
-
Table 2: Example Solvent Systems for TLC Analysis
| Solvent System (v/v) | Relative Polarity | Typical Application |
| 9:1 Hexane:Ethyl Acetate | Low | Initial trial for moderately polar compounds |
| 4:1 Hexane:Ethyl Acetate | Medium | Good balance for achieving Rƒ ~0.3-0.4 |
| 1:1 Hexane:Ethyl Acetate | High | For eluting more polar impurities or products |
| 9:1 Toluene:Acetone | Medium | Alternative system to change selectivity |
Step 2: Column Preparation (Wet Slurry Packing)
Proper column packing is critical to prevent channeling and ensure high resolution.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use for elution.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.
-
Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
Step 3: Sample Loading
The goal is to apply the sample in a narrow, concentrated band.[14]
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary).[14] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[14] Carefully add this powder to the top of the packed column. This method is superior for samples with limited solubility in the mobile phase and often results in better separation.
Step 4: Elution and Fraction Collection
-
After loading the sample, carefully add a protective layer of sand on top.
-
Fill the column with the mobile phase and apply gentle air pressure to begin elution at a steady rate. A flow rate resulting in a solvent level decrease of about 5 cm per minute is a good target.[13]
-
Collect fractions of a consistent volume in an ordered rack of test tubes.
Step 5: Fraction Analysis
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to quickly map the elution profile. Combine the fractions that contain only the pure compound spot.
Caption: General workflow for flash column chromatography purification.
Troubleshooting Guide
Even with a solid protocol, issues can arise. This section addresses specific problems in a Q&A format.
Q1: My compound is streaking badly on the TLC plate and the column fractions are all mixed. What's happening?
A1: This is a classic sign of either sample overloading or an unfavorable interaction with the silica gel.[15]
-
Cause & Analysis: Streaking (or tailing) occurs when the compound moves down the stationary phase in a continuous, smeared band rather than a tight spot. This can be due to applying too concentrated a sample, which saturates the stationary phase locally. It can also happen if the compound has secondary interactions with the acidic silanol groups on the silica surface.
-
Immediate Solution:
-
Reduce Concentration: Your first step should be to significantly dilute the sample used for TLC analysis. For column work, ensure you are not exceeding the recommended loading capacity of your column (typically 1-5% of the silica gel mass).
-
Try Dry Loading: If you are wet-loading with a strong solvent, the solvent itself can carry the compound down the column in a diffuse band. Switching to dry loading often resolves this by ensuring the compound starts as a very narrow band.[14]
-
-
Advanced Solution:
-
Check for Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[16] To test for this, spot your compound on a TLC plate, wait 30-60 minutes, and then develop the plate. If new spots appear or the original spot has smeared, decomposition is likely occurring.[15]
-
Use a Different Solvent System: Sometimes, the choice of solvent can exacerbate tailing. Try a system with different chemical properties, such as Toluene/Acetone or Dichloromethane/Methanol, to see if it improves the peak shape.[16]
-
Q2: The Rƒ of my compound is near zero even with 50% ethyl acetate in hexane. It seems stuck on the column. How do I get it off?
A2: This indicates your compound is highly retained by the silica gel, and your mobile phase is not polar enough to elute it.
-
Cause & Analysis: The compound has a much stronger affinity for the stationary phase than the mobile phase. This is common for highly polar compounds or those with functional groups that can hydrogen bond with the silica.
-
Immediate Solution:
-
Increase Polarity Systematically: Switch to a more polar solvent system. A good next step would be to try a dichloromethane/methanol system, starting with a low percentage of methanol (e.g., 1-2%) and increasing as needed.[12]
-
Gradient Elution: If you have already started the column, you can switch to a more polar solvent mixture mid-run.[16] Increase the polarity gradually to avoid eluting impurities along with your product.
-
-
Preventative Measure: Always develop a robust TLC solvent system before running the column. If you find that a very polar system is required (e.g., >10% methanol in DCM), it signals that your compound is quite polar and may be a candidate for reverse-phase chromatography.
Q3: My compound came off the column in the first few fractions and is still impure. What went wrong?
A3: Your compound has very low retention, indicating the mobile phase is far too polar.
-
Cause & Analysis: The compound has a much stronger affinity for the mobile phase than the stationary phase, causing it to travel with the solvent front. This provides virtually no separation from other non-polar impurities.
-
Immediate Solution: Unfortunately, once the compound has eluted, the separation has failed. You will need to evaporate the fractions and re-purify using a much less polar solvent system (e.g., increase the hexane proportion significantly).
-
Preventative Measure: This issue is almost always preventable with proper TLC analysis. If your TLC shows an Rƒ of >0.6, the solvent system is too polar. Aim for that 0.3-0.4 sweet spot.[11]
Q4: The separation looked great on TLC, but after the column, my 'pure' product contains an impurity with a very similar Rƒ. How do I resolve this?
A4: This is a co-elution problem, where two compounds have nearly identical affinities for the chosen stationary/mobile phase combination.
-
Cause & Analysis: Rƒ is a ratio. Two different compounds can coincidentally have the same Rƒ in one specific solvent system. To separate them, you need to change the chemical interactions to alter the selectivity.
-
Solution:
-
Change Solvent Selectivity: The most powerful technique is to switch to a different solvent system. For example, if you used Hexane/EtOAc, the primary interactions are non-polar and dipole-dipole. Switching to a system like Dichloromethane/Methanol introduces different interactions. Run TLCs in several different solvent families to find one that resolves the two spots.
-
Consider an Alternative Stationary Phase: If changing the mobile phase doesn't work, the next step is to change the stationary phase. Switching from acidic silica gel to neutral alumina can alter the retention order of compounds.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. A reverse-phase (e.g., C18) column with a mobile phase like acetonitrile and water offers a completely different separation mechanism and can often resolve compounds that are inseparable on silica.[17][18]
-
Caption: A decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound be purified by recrystallization instead of chromatography?
A1: Yes, recrystallization can be an excellent and often more scalable alternative or complementary step, provided a suitable solvent is found. The key is to find a solvent (or solvent pair) in which this compound is soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.[19] A mixed solvent system like ethanol/water is often a good starting point for moderately polar compounds.[19] However, if impurities have very similar solubility profiles, chromatography will be required.
Q2: Is reverse-phase HPLC a viable option for purifying this compound?
A2: Absolutely. Reverse-phase HPLC is a powerful tool, especially for high-purity applications or for separating stubborn impurities. A typical method would involve a C18 stationary phase with a mobile phase gradient of water and acetonitrile (MeCN).[17][18] An acidic modifier like formic acid or phosphoric acid is often added to improve peak shape.[17] This method is scalable and can be used for preparative separations to isolate impurities.[18]
Q3: I see a CAS number of 33696-00-3 also associated with this compound. What is the difference?
A3: This is an important point of potential confusion. The name "this compound" (CAS 103966-66-1) and "4-Bromo-1-methoxy-2-nitrobenzene" (CAS 33696-00-3) are often used interchangeably in supplier catalogs, but they refer to two distinct constitutional isomers.[4][5][9][20][21][22] It is critical to verify the structure and CAS number of your starting material and desired product to ensure you are working with the correct compound. The troubleshooting principles in this guide apply to both isomers, but their Rƒ values and retention times will differ.
Q4: My yield after chromatography is very low. Where could my product have gone?
A4: Low yield is a frustrating but common problem. The primary culprits are:
-
Irreversible Adsorption/Decomposition: The compound may be permanently sticking to or degrading on the silica gel. Performing the stability test mentioned in Troubleshooting Q1 is crucial.[15][16]
-
Broad Elution Band: If your compound elutes over a very large number of fractions (tailing), the concentration in each fraction can be too low to detect easily by TLC.[16] This can lead to prematurely stopping collection or combining fractions incorrectly. Try concentrating a few fractions in the expected elution range to see if the product is present.
-
Incorrect Fraction Combination: You may have been too conservative when combining fractions, discarding fractions that contained a significant amount of product. Re-analyzing your fractions, especially those at the beginning and end of the product elution band, is advisable.
References
- 1. innospk.com [innospk.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 103966-66-1 [chemicalbook.com]
- 4. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Separation of 4-Bromo-2-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scbt.com [scbt.com]
- 21. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 [matrix-fine-chemicals.com]
- 22. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-2-methoxy-1-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the electrophilic nitration of 3-bromoanisole. Our goal is to provide a framework of expertise and trustworthy protocols to enhance the yield, purity, and success of your synthesis.
Core Principles: Understanding Isomer Formation
The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (EAS) nitration of 3-bromoanisole using a mixture of concentrated nitric and sulfuric acids. The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ.[1][2]
The primary challenge in this synthesis is not the reaction's feasibility but its selectivity. The starting material, 3-bromoanisole, has two different substituents on the aromatic ring: a methoxy group (-OCH₃) and a bromine atom (-Br). Their directing effects govern the position of the incoming nitro group.
-
Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).
-
Bromo Group (-Br): A deactivating group that, due to its lone pairs, also directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).
Since both groups direct to the same positions, a mixture of constitutional isomers is almost inevitable. The final product ratio is a complex interplay of steric hindrance and the electronic influence of each group.
Caption: Regioselectivity in the nitration of 3-bromoanisole.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: My final product is an impure mixture, and the yield of the desired isomer is low.
Question: My post-reaction analysis (NMR, GC-MS) shows multiple signals corresponding to several nitrated products. What are these byproducts and why did they form?
Answer: The most common byproducts are the other constitutional isomers formed during the reaction. The primary directing influence comes from the strongly activating methoxy group, leading to nitration at the positions ortho and para to it.
-
Primary Isomeric Byproducts:
-
2-Bromo-4-methoxy-1-nitrobenzene: Results from nitration at the C6 position, which is ortho to the methoxy group and para to the bromo group. This is often a major byproduct.
-
2-Bromo-6-methoxy-1-nitrobenzene: Results from nitration at the C2 position, which is ortho to both substituents. Steric hindrance between the two adjacent groups and the incoming nitro group may reduce the prevalence of this isomer compared to the others.
-
The formation of these isomers is an inherent outcome of the starting material's structure.[3][4][5] While you cannot eliminate them completely, you can often manipulate the reaction conditions to favor the desired 4-bromo isomer.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, typically between 0°C and 10°C. | Lower temperatures increase the selectivity of electrophilic aromatic substitution reactions. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for less-favored positions and increase the risk of side reactions like dinitration.[6][7] |
| Reagent Addition | Add the nitrating mixture (or nitric acid) dropwise and slowly to the solution of 3-bromoanisole. | This maintains a low concentration of the highly reactive nitronium ion at any given moment, preventing localized overheating and reducing the rate of side reactions. |
| Stirring | Ensure vigorous and efficient stirring throughout the addition and reaction time. | Good mixing ensures homogenous temperature and reagent concentration, preventing localized "hot spots" where side reactions can dominate. |
| Solvent | Consider using an inert solvent, such as 1,2-dichloroethane.[3] | A solvent can help dissipate heat more effectively and allow for better control over reagent concentrations. |
Issue 2: I'm observing products with a higher molecular weight, suggesting dinitration.
Question: My mass spectrometry data shows peaks corresponding to dinitrobromoanisole. How can I prevent this?
Answer: Dinitration occurs when the initial product, a mononitrated bromoanisole, undergoes a second nitration.[6][7] Although the first nitro group is strongly deactivating, the methoxy group is a powerful activator and can still facilitate a second substitution if conditions are too harsh.
Prevention of Dinitration:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Dinitration has a higher activation energy and is more likely at elevated temperatures.[6][7]
-
Stoichiometry: Use a modest excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess of the nitrating agent will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, quench the reaction promptly. Unnecessarily long reaction times increase the probability of dinitration.
Issue 3: The reaction mixture turned dark brown/black, and the overall yield is very low.
Question: My reaction produced a significant amount of dark, tar-like material with a poor recovery of any identifiable aromatic products. What happened?
Answer: This is indicative of oxidative side reactions. Concentrated nitric acid is a potent oxidizing agent, especially at higher temperatures or concentrations. It can degrade the aromatic ring, leading to complex, polymeric byproducts and a significant loss of yield. The methoxy group, being an activating group, makes the ring more electron-rich and thus more susceptible to oxidation compared to benzene itself.
Prevention of Oxidation:
-
Temperature is Critical: This is the most important factor. Keep the reaction cold (0-10°C).
-
Purity of Starting Material: Ensure your 3-bromoanisole is pure. Impurities can sometimes catalyze decomposition.
-
Controlled Addition: As mentioned previously, slow and controlled addition of the nitrating agent is crucial to prevent temperature spikes that can initiate oxidative decomposition.
Purification Protocol: Separation of Isomers
Because a mixture of isomers is a common outcome, an effective purification strategy is essential. Fractional crystallization can be effective if the isomers have significantly different solubilities, but column chromatography is the most reliable method for achieving high purity.[8]
Protocol: Isomer Separation by Flash Column Chromatography
-
Sample Preparation: After aqueous workup and drying of the organic layer, concentrate the crude product in vacuo to obtain a crude oil or solid.
-
Adsorbent: Slurry-pack a glass column with silica gel (230-400 mesh) using the initial eluent mixture. A typical ratio is ~50:1 silica-to-crude product by weight.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Solvent System: A non-polar/polar solvent system is required. A common starting point is a mixture of hexanes and ethyl acetate.
-
Gradient: Begin with a low polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity. The isomers will elute based on their polarity. The desired this compound is typically less polar than some of its isomers and will elute earlier.
-
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using the same solvent system. Use a UV lamp (254 nm) to visualize the spots.
-
Collection & Analysis: Combine the fractions containing the pure desired product and concentrate in vacuo. Verify the purity and identity of the final product using ¹H NMR, ¹³C NMR, and MS.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis of this compound.
Caption: A troubleshooting flowchart for byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chm.uri.edu [chm.uri.edu]
Technical Support Center: Troubleshooting Failed Reactions of 4-Bromo-2-methoxy-1-nitrobenzene
Welcome to the technical support guide for 4-Bromo-2-methoxy-1-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and development.
Introduction: Understanding the Substrate
This compound (CAS 103966-66-1) is a highly functionalized aromatic compound, valued as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity is governed by a delicate interplay of electronic and steric effects from its three substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[3][4][5]
-
Bromo Group (-Br): A good leaving group in both palladium-catalyzed cross-coupling and SNAr reactions. It is a deactivating but ortho, para-directing substituent.
-
Methoxy Group (-OCH₃): An electron-donating group that activates the ring. Its position ortho to the nitro group and meta to the bromo group influences the electronic environment and can introduce steric hindrance.
This unique substitution pattern makes it a powerful synthetic tool, but also one that requires careful consideration of reaction conditions to avoid common pitfalls. This guide will help you navigate those challenges.
Section 1: Frequently Asked Questions (FAQs) - Reagent Handling and Properties
Q1: What are the essential storage and handling requirements for this compound?
A1: Proper storage is crucial for maintaining the integrity of the reagent. It is a stable, light-yellow crystalline solid under normal conditions.[1][6] However, follow these best practices:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[1][6][7]
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a chemical fume hood to avoid inhalation of dust.[6][7] The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][8]
Q2: What are the primary electronic characteristics that I need to consider when planning a reaction?
A2: The substrate's reactivity is dominated by the strong electron-withdrawing effect of the nitro group located para to the bromine atom. This electronic pull makes the C-Br bond highly susceptible to:
-
Oxidative Addition: The electron-deficient nature of the aryl bromide facilitates oxidative addition to a Pd(0) complex, a key step in cross-coupling reactions.[9][10]
-
Nucleophilic Attack: The carbon atom bearing the bromine is significantly activated towards nucleophilic attack, making SNAr reactions feasible with strong nucleophiles. The nitro group can stabilize the negative charge in the intermediate Meisenheimer complex.[3][4][11]
Q3: Are there any common impurities I should be aware of?
A3: Commercially available this compound is typically of high purity (≥98%).[1] However, potential impurities could arise from its synthesis. A common synthetic route involves the methoxylation of 4-bromo-2-fluoro-1-nitrobenzene.[12] Therefore, trace amounts of the starting fluoro-analogue or isomeric byproducts could theoretically be present. Always consult the Certificate of Analysis (CoA) from your supplier.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most common applications for this substrate. However, their success hinges on a well-balanced catalytic system.
A. Suzuki-Miyaura Coupling Failures
Problem: You are attempting to couple this compound with a boronic acid, but the reaction shows low conversion, stalls, or yields primarily side products.
Q1: My Suzuki reaction has failed completely, with only starting material recovered. What are the first things I should investigate?
A1: A failed Suzuki coupling can almost always be traced back to one of three critical areas: the catalyst system, the base, or the reaction atmosphere.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your catalyst and phosphine ligands are fresh and have been stored properly, as they can be sensitive to air and moisture.[13][14] For challenging couplings, consider using modern, air-stable precatalysts (e.g., XPhos Pd G3/G4) which are designed for high activity.[13][15]
-
Inadequate Base: The base is not just a proton scavenger; it is integral to the catalytic cycle, activating the boronic acid. For electron-deficient aryl halides, moderately strong bases like K₃PO₄ or K₂CO₃ are often sufficient.[13][16] Ensure the base is finely powdered and, if required by the protocol, anhydrous.
-
Oxygen Contamination: This is the most common reason for catalyst death. Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes the unwanted homocoupling of the boronic acid.[13][14] Your solvent must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or via freeze-pump-thaw cycles) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Q2: My main product is 2-methoxy-1-nitrobenzene (dehalogenation) instead of the desired coupled product. Why is this happening?
A2: Dehalogenation (specifically, protodebromination) is a significant side reaction where a proton source replaces the bromine atom. This is often promoted by:
-
Excess Base or Water: The presence of water, especially with a strong base, can facilitate this pathway.[14][17]
-
Boronic Acid Quality: Boronic acids can degrade over time to produce boroxine and other species, which can influence side reactions. Using fresh, high-purity boronic acid is recommended.
-
Catalyst System: Some palladium-ligand combinations are more prone to promoting dehalogenation.[18][19]
Solutions to Minimize Dehalogenation:
-
Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).
-
Ensure your boronic acid is pure or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[14]
-
Switch to a different palladium catalyst or ligand system. N-heterocyclic carbene (NHC) based catalysts can sometimes suppress this side reaction.[18]
B. Buchwald-Hartwig Amination Issues
Problem: You are attempting to couple an amine with this compound, but the reaction is sluggish, incomplete, or leads to decomposition.
Q1: My Buchwald-Hartwig amination is extremely slow. How can I improve the reaction rate and yield?
A1: While the electron-deficient nature of the substrate is favorable, success in Buchwald-Hartwig amination is highly dependent on the correct choice of ligand and base.[20][21]
-
Ligand Selection is Key: This reaction requires bulky, electron-rich phosphine ligands that accelerate the rate-limiting reductive elimination step. Standard ligands like PPh₃ are often ineffective. Modern Buchwald-type ligands are essential here.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex. Weaker bases like carbonates are generally insufficient for this transformation.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precatalysts.[22] |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | These ligands promote the crucial C-N reductive elimination from the Pd center.[22][23] |
| Base | NaOt-Bu, KOt-Bu, or LHMDS | Strong bases are required to generate the palladium-amido complex necessary for the catalytic cycle.[22] |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Aprotic solvents are standard. Ensure they are anhydrous and degassed.[24] |
| Temperature | 80-110 °C | The reaction typically requires heating to proceed at a reasonable rate. |
Q2: I'm observing decomposition of my starting material and a complex mixture of byproducts. What could be the cause?
A2: The combination of a strong base (like NaOt-Bu) and an activated aryl halide can open up a competitive SNAr pathway. The tert-butoxide can act as a nucleophile, displacing the bromide. Furthermore, the nitro group itself can be sensitive to very harsh, high-temperature basic conditions.
Mitigation Strategies:
-
Temperature Control: Do not overheat the reaction. Run it at the lowest temperature that affords a reasonable rate (e.g., start at 80 °C).
-
Base Addition: Consider adding the base portion-wise or ensuring it is not in high local concentration before the catalyst becomes active.
-
Weaker "Strong" Base: If possible, try a slightly weaker base like K₃PO₄ or Cs₂CO₃ with a highly active catalyst system, although this is often less effective for aminations.
// Failure Points fail_pd0 [label="Failure Point:\nCatalyst is oxidized by O₂", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; fail_re [label="Failure Point:\nSlow RE. Needs bulky,\ne⁻-rich ligand.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; fail_deprotonation [label="Failure Point:\nBase is too weak.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Cycle pd0 -> oa -> pd2_complex; pd2_complex -> amine_assoc -> pd2_amine; pd2_amine -> deprotonation -> pd2_amido; pd2_amido -> re -> product; re -> pd0 [label="Regeneration"];
// Failure connections pd0 -> fail_pd0 [style=dashed, color="#EA4335"]; pd2_amido -> fail_re [style=dashed, color="#EA4335"]; pd2_amine -> fail_deprotonation [style=dashed, color="#EA4335"]; } .dot Caption: Buchwald-Hartwig catalytic cycle with key failure points highlighted.
Section 3: Troubleshooting Reduction of the Nitro Group
A common transformation is the reduction of the nitro group to an aniline, which is a precursor for many pharmaceuticals. However, the presence of the bromo substituent presents a significant chemoselectivity challenge.
Problem: You want to selectively reduce the nitro group to an amine while preserving the C-Br bond, but are struggling with side reactions or incomplete conversion.
Q1: I used catalytic hydrogenation (H₂ over Pd/C) to reduce the nitro group, but I lost the bromine substituent. How can I prevent this dehalogenation?
A1: Catalytic hydrogenation with Pd/C is notoriously efficient at hydrodehalogenation (cleavage of C-halogen bonds), especially with aryl bromides and iodides.[25] This is the most common failure mode for this specific transformation. You must avoid standard H₂/Pd/C conditions if you wish to retain the bromine.
Q2: What is the most reliable method to form 4-Bromo-2-methoxyaniline?
A2: The preferred method for reducing a nitro group in the presence of a sensitive halogen is the use of a metal in acidic media.[26][27]
-
Tin(II) Chloride (SnCl₂): This is often the method of choice. It is a mild and highly selective reagent for reducing nitro groups without affecting aryl halides. The reaction is typically run in a solvent like ethanol or ethyl acetate, often with added HCl.[25][26]
-
Iron/HCl or Iron/Acetic Acid (Fe/H⁺): This is a classic, cost-effective, and robust method that is very selective for the nitro group.[25][26][27]
| Method | Typical Conditions | Selectivity for -NO₂ vs. -Br | Comments |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH/MeOH | POOR | High risk of dehalogenation. Not recommended. [25] |
| Tin (II) Chloride | SnCl₂·2H₂O, EtOH, reflux | EXCELLENT | Highly reliable and clean. The standard go-to method.[26] |
| Iron in Acid | Fe powder, HCl or AcOH, heat | EXCELLENT | Very effective, but the workup can sometimes be more involved.[25][27] |
| Sodium Dithionite | Na₂S₂O₄, H₂O/THF | GOOD | A milder, neutral-pH alternative, but can sometimes be lower yielding.[26] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for your specific boronic acid.
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2-5 mol% or an appropriate precatalyst/ligand system).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS.[14] Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Selective Nitro Group Reduction with Tin(II) Chloride
This protocol is designed to preserve the aryl bromide.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in ethanol (EtOH).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equiv) to the solution.[26]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.
-
Extraction and Isolation: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.[26] Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 4-Bromo-2-methoxyaniline.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. crab.rutgers.edu [crab.rutgers.edu]
- 12. This compound | 103966-66-1 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-methoxy-1-nitrobenzene
An in-depth technical guide by a Senior Application Scientist.
Welcome to the Technical Support Center for 4-Bromo-2-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and subsequent reactions. As a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries, mastering the reaction conditions for this compound is crucial for achieving high yields and purity.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Safety First: Handling and Storage
Before beginning any experiment, it is critical to understand the hazards associated with this compound and its reagents.
-
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes serious eye irritation and skin irritation, and may cause respiratory irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][7] All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[4][7]
Troubleshooting Guide: Synthesis via Nitration of 3-Bromoanisole
The most common route to this compound is the electrophilic aromatic substitution (nitration) of 3-bromoanisole. The methoxy group is a strong ortho-, para- director, while the bromine is a weaker ortho-, para- director. The powerful activating effect of the methoxy group primarily directs the incoming nitro group to the positions ortho and para to it. Steric hindrance from the bromine at position 3 favors nitration at position 2 and 6. The desired product is formed by nitration at the 2-position.
Core Reaction: 3-Bromoanisole + HNO₃/H₂SO₄ → this compound
Question: My reaction yield is low, or the reaction is incomplete. What are the likely causes and solutions?
This is a frequent challenge when nitrating a deactivated or moderately activated aromatic ring. Several factors could be at play.
Probable Causes & Solutions:
-
Insufficient Electrophile Generation: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid.[8][9] If the concentration is too low, the reaction will be sluggish.
-
Solution: Increase the proportion of sulfuric acid relative to nitric acid. A common ratio is 2:1 (v/v) H₂SO₄ to HNO₃.[10] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[8] For particularly stubborn reactions, fuming nitric acid or nitronium tetrafluoroborate can be used, but these require extreme caution.[10][11]
-
-
Low Reaction Temperature: While temperature control is critical to prevent side reactions, excessively low temperatures can stall the reaction.
-
Solution: Monitor the reaction progress via Thin Layer Chromatography (TLC). If the reaction is proceeding slowly at 0 °C, consider allowing it to warm gradually to room temperature. A cautious increase in temperature can significantly enhance the reaction rate, but must be balanced against the risk of dinitration.[11]
-
-
Insufficient Reaction Time: Deactivated substrates require longer reaction times for completion.
-
Solution: Extend the reaction time and continue monitoring by TLC until the starting material is consumed. Reactions may require stirring for several hours to proceed to completion.[11]
-
Question: I'm observing significant formation of undesired isomers. How can I improve regioselectivity?
Isomer formation is a classic challenge in electrophilic aromatic substitution on polysubstituted rings.
Probable Causes & Solutions:
-
Reaction Temperature Too High: Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers, reducing selectivity.
-
Solution: Maintain strict temperature control, especially during the addition of the substrate to the nitrating mixture. Performing the addition slowly at 0 °C or below minimizes the formation of unwanted isomers.[11] The kinetic product (often the desired one) is favored at lower temperatures.
-
-
Incorrect Nitrating Agent: The choice of nitrating agent can influence isomer distribution.
-
Solution: Stick with the standard HNO₃/H₂SO₄ mixture, as it often provides a good balance of reactivity and selectivity. Harsher conditions, like using oleum, are more likely to decrease selectivity.[12]
-
Question: My product is contaminated with dinitrated byproducts. How can I prevent this?
Over-nitration is a common side reaction, especially when the aromatic ring contains activating groups like methoxy.
Probable Causes & Solutions:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the probability of a second nitration event.
-
Solution: Use a modest excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents of HNO₃). The stoichiometry should be carefully controlled.[11]
-
-
Elevated Temperature or Prolonged Reaction Time: Once the desired mono-nitration is complete, continued exposure to the reaction conditions can lead to dinitration.
-
Solution: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction by pouring it carefully over crushed ice. This immediately stops the reaction and prevents over-nitration.[11]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yielding nitration reactions.
Frequently Asked Questions (FAQs): Subsequent Reactions
This compound is a valuable intermediate because its functional groups allow for diverse subsequent transformations.
Q1: How can I optimize Nucleophilic Aromatic Substitution (SNAr) reactions on this substrate?
The presence of the strongly electron-withdrawing nitro group para to the bromine atom makes this substrate highly activated for SNAr.[13][14] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[14][15]
-
Nucleophile Choice: Strong nucleophiles are required. Common choices include alkoxides (e.g., sodium methoxide), amines, and thiols. A synthesis of a related compound, 5-bromo-2-nitroanisole, is achieved by reacting 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide, demonstrating the viability of this type of transformation.[16]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.
-
Temperature: While the ring is activated, heating is often necessary to achieve a reasonable reaction rate. Typical temperatures range from room temperature to 100 °C, depending on the nucleophile's reactivity.
Q2: What are the key parameters for a successful Suzuki-Miyaura cross-coupling reaction?
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[17] The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, making this compound a good substrate.[18]
-
Catalyst System: A palladium catalyst and a ligand are essential. Common catalysts include Pd(PPh₃)₄ or Pd(OAc)₂. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective at promoting the key steps of oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the yield.[19]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic starting materials and the inorganic base.[18][19]
-
Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst.[19] It is imperative to degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[19]
Optimized Suzuki Coupling Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Pre-catalyst that forms the active Pd(0) species in situ. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands facilitate oxidative addition and prevent catalyst deactivation. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | A moderately strong base is usually sufficient and minimizes side reactions. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | A biphasic system is effective for dissolving all reaction components.[18] |
| Temperature | 80 - 110 °C | Heating is required to drive the catalytic cycle.[19] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst oxidation and boronic acid homocoupling.[19] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization. Adhere to all safety precautions.
Materials:
-
3-Bromoanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Prepare Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath to -5 to 0 °C, slowly add concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 10 mL). Stir the mixture for 15 minutes, ensuring the temperature remains below 5 °C.
-
Substrate Addition: Dissolve 3-bromoanisole (e.g., 0.1 mol) in a minimal amount of a co-solvent like dichloromethane. Add this solution dropwise to the cold, stirring nitrating mixture over 30-45 minutes. Use a dropping funnel and maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every 30 minutes. If the reaction is slow, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to yield the pure this compound as a crystalline solid.
References
- 1. innospk.com [innospk.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound | 103966-66-1 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
removal of impurities from 4-Bromo-2-methoxy-1-nitrobenzene
<Technical Support Center: Purification of 4-Bromo-2-methoxy-1-nitrobenzene >
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My crude this compound is an oil or a discolored solid after synthesis. What are the likely impurities?
A1: The physical state and color of your crude product can provide initial clues about the impurities present.
-
Residual Solvents: If your product is an oil, it is likely due to the presence of residual solvents from the reaction or work-up, such as methanol, ethyl acetate, or dichloromethane.
-
Starting Materials: Incomplete reactions can leave unreacted starting materials. For instance, if synthesizing from 4-bromo-2-fluoro-1-nitrobenzene and sodium methoxide, you might have residual 4-bromo-2-fluoro-1-nitrobenzene.[1]
-
Side Products: Isomeric impurities are a common issue. Depending on the synthetic route, you could have isomers like 2-Bromo-4-methoxy-1-nitrobenzene.[2] Nitrophenolic compounds can also form as byproducts, which are often colored and can be acidic.[3]
-
Decomposition Products: Aromatic nitro compounds can be susceptible to decomposition, especially under harsh reaction conditions, leading to colored impurities.
Q2: I'm attempting recrystallization, but my compound "oils out." What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of crystals. This is a common issue with compounds that have relatively low melting points.
Causality: The primary reason is that the solution is too concentrated, or the cooling process is too rapid.
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease the saturation point to a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals.[4]
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooling solution to initiate crystallization.
-
Solvent System Modification: Consider a different solvent or a mixed solvent system. A good system will have high solubility at high temperatures and low solubility at low temperatures.[5] For a related compound, 4-Bromo-2-methoxyphenol, an ethanol/water system is effective, which may also work here.[6]
Q3: My recrystallization yield is consistently low. How can I improve it?
A3: Low yield during recrystallization is a frequent problem that can often be rectified with procedural adjustments.
Causality: The most common causes are using too much solvent or premature crystallization during hot filtration.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding solvent in small portions is key.
-
Pre-heat Apparatus: Pre-heat your filtration funnel and receiving flask to prevent the product from crystallizing out on the cold surfaces during hot filtration.[6]
-
Slow Cooling: As mentioned previously, slow cooling allows for the formation of larger, purer crystals and can improve the overall isolated yield.
-
Mother Liquor Concentration: After collecting the first crop of crystals, you can often recover more product by concentrating the remaining solution (mother liquor) and cooling it again to obtain a second crop of crystals.
Q4: After purification by column chromatography, my fractions are still impure. What could be going wrong?
A4: Column chromatography is a powerful technique, but several factors can lead to poor separation.
Causality: Improper solvent system selection, column overloading, or compound instability on silica gel are common culprits.
Solutions:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation.[7]
-
Check Compound Stability: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if any new spots appear. If instability is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine.[7][8]
-
Proper Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Do not overload the column; a general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most straightforward method for removing small amounts of impurities from a solid product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective.[6]
-
Column Chromatography: For mixtures with multiple components or impurities with similar solubility to the product, column chromatography is the preferred method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point.[9][10]
-
Aqueous Wash: If acidic impurities like nitrophenols are suspected, washing the crude product (dissolved in an organic solvent) with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove them.[3]
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can reveal the presence of impurities if they are at a sufficient concentration.[13]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Some suppliers recommend storage under an inert atmosphere.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is classified as an irritant. Always handle it in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14] Avoid inhalation of dust and vapors.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Begin by determining a suitable solvent or solvent pair. Ethanol/water is a good starting point. The compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, you may need to add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. You may start with a less polar mixture and gradually increase the polarity (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Rationale |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | Good differential solubility of the target compound at different temperatures. |
| Column Chromatography | Ethyl Acetate/Hexane (Gradient) | Allows for the separation of compounds with varying polarities. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. This compound | 103966-66-1 [chemicalbook.com]
- 2. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. rsc.org [rsc.org]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Bromo-2-methoxy-1-nitrobenzene in Cross-Coupling Reactions
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Bromo-2-methoxy-1-nitrobenzene in their synthetic workflows. This versatile building block, while valuable, presents a unique set of challenges due to its electronic and functional group profile. This document provides in-depth troubleshooting advice in a question-and-answer format to address the common side reactions encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve problems but to proactively design more robust and successful reactions.
General FAQs for Cross-Coupling with this compound
Q1: I am observing significant debromination of my starting material. What is causing this, and how can I prevent it?
A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 2-methoxy-1-nitrobenzene. This occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo the desired coupling reaction.
Causality: The primary culprits for debromination are typically trace water in the reaction, certain solvents, or the base itself acting as a hydride donor. The mechanism can be complex, sometimes involving radical pathways.[1][2] Electron-rich phosphine ligands can sometimes exacerbate this issue.
Troubleshooting Strategies:
-
Rigorous Inert Conditions: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly dried and degassed.
-
Choice of Base: While a base is necessary, its nature can influence debromination. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide or alkoxide bases.[3] The choice of base can be critical in minimizing this side reaction.[4]
-
Ligand Selection: While electron-rich ligands are often beneficial for activating the aryl bromide, if debromination is severe, consider screening different ligands. N-Heterocyclic Carbene (NHC) ligands have been shown to be effective in minimizing dehalogenation in some systems.[5][6]
-
Lower Reaction Temperature: If thermodynamically feasible, lowering the reaction temperature can sometimes disfavor the debromination pathway relative to the desired cross-coupling.
Q2: My reaction is yielding a complex mixture, and I suspect the nitro group is not stable. What are the likely side reactions involving the nitro group?
A2: The nitro group is highly susceptible to reduction under typical palladium-catalyzed cross-coupling conditions, which often employ reducing environments to maintain the active Pd(0) catalyst. This can lead to a variety of byproducts, complicating your purification.
Causality: The Pd(0) catalyst, phosphine ligands, or other reagents can act as reducing agents for the nitro group. The reduction can proceed through several stages, leading to nitroso, hydroxylamine, or fully reduced aniline derivatives.[7] These intermediates can also undergo further reactions, such as condensation to form azo or azoxy compounds.[8]
Troubleshooting Strategies:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Some catalyst systems are more prone to reducing the nitro group than others. For instance, using a well-defined Pd(0) precatalyst might be preferable to generating it in situ from a Pd(II) source with a large excess of a reducing ligand like triphenylphosphine.
-
Reaction Conditions: Avoid overly harsh conditions (high temperatures, prolonged reaction times) that can promote nitro group reduction.
-
Alternative Catalysts: For substrates where nitro group reduction is a persistent issue, exploring catalysts based on other metals that are less prone to this side reaction, such as nickel, might be a viable, albeit different, synthetic route.
-
Protecting Groups: In some challenging cases, it may be necessary to protect the nitro group, though this adds steps to the synthesis. However, direct coupling is generally preferred.
Q3: Besides debromination and nitro group reduction, are there other common side reactions I should be aware of?
A3: Yes, two other notable side reactions are denitration and, under certain conditions, ether cleavage.
-
Denitration: This is the cleavage of the C-NO₂ bond, leading to the formation of 4-bromo-2-methoxybenzene. Palladium catalysts, particularly with bulky, electron-rich ligands like BrettPhos, have been shown to catalyze the oxidative addition into the C-NO₂ bond, making this a potential side reaction.[9][10][11] The conditions that favor C-Br activation versus C-NO₂ activation can sometimes be finely balanced.
-
Ether Cleavage: Cleavage of the methoxy group (C-O bond cleavage) is less common with palladium catalysis but can occur under harsh conditions or with specific ligand/catalyst combinations, particularly those known to activate C-O bonds, such as certain nickel catalysts.[12][13][14] While less of a concern in standard palladium-catalyzed reactions, it's a possibility to consider if unidentifiable byproducts are formed at high temperatures.
Suzuki-Miyaura Coupling Troubleshooting
Q4: In my Suzuki-Miyaura reaction with this compound, I'm getting low yields of the desired biaryl product and a significant amount of debrominated starting material. How can I optimize this?
A4: This is a classic issue with electron-deficient aryl halides in Suzuki-Miyaura coupling. The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, but also makes the system susceptible to side reactions.
Causality: The slow rate of transmetalation with the boronic acid can allow the competing debromination pathway to dominate. The choice of base is critical for activating the boronic acid for efficient transmetalation.[15][16]
Troubleshooting Protocol:
-
Base Selection: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. These bases are highly effective at promoting the formation of the boronate species, which accelerates transmetalation.[3]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.[11]
-
Solvent System: Use a polar aprotic solvent like dioxane or THF, often with a small amount of water (e.g., 10:1 dioxane:water). Water can be beneficial for the solubility of the base and for facilitating the formation of the active boronate species.
-
Temperature Control: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If the reaction is sluggish, the temperature can be increased, but be mindful that higher temperatures can also increase the rate of side reactions.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 35 | 40 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 85 | <5 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 90 | <5 |
Note: These are representative yields and can vary based on specific reaction conditions and substrates.
Diagram 1: Suzuki-Miyaura Coupling Pathways
Caption: Main vs. side reaction in Suzuki coupling.
Heck Coupling Troubleshooting
Q5: My Heck reaction between this compound and an alkene is giving low conversion and some debromination. What are the key parameters to adjust?
A5: The success of a Heck reaction with this substrate hinges on finding conditions that favor the migratory insertion of the alkene over competing side reactions.
Causality: The Heck reaction involves a series of steps including oxidative addition, alkene coordination, migratory insertion, and β-hydride elimination.[17][18][19] If any of these steps are slow, side reactions like debromination can occur. The choice of base is critical for regenerating the active Pd(0) catalyst at the end of the cycle.
Troubleshooting Protocol:
-
Base Selection: A hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used. If these are not effective, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be required, especially with less reactive alkenes.
-
Ligand Choice: For electron-deficient aryl bromides, phosphine ligands are generally necessary. Triphenylphosphine is a common starting point, but if yields are low, consider more electron-rich and bulky ligands like P(o-tol)₃ or Buchwald-type ligands.
-
Solvent: A polar aprotic solvent like DMF, DMAc, or NMP is typically used to ensure the solubility of all components, especially the base.
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be beneficial, particularly in stabilizing the catalytic species and promoting the reaction.
Diagram 2: Heck Coupling Pathways
Caption: Key steps and side reactions in Heck coupling.
Buchwald-Hartwig Amination Troubleshooting
Q6: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What are the likely issues?
A6: The Buchwald-Hartwig amination of this electron-deficient aryl bromide can be challenging. The acidity of the N-H bond of the amine and the choice of base are critical for a successful reaction.
Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation of the amine to form an amido complex, and reductive elimination.[20] A base that is strong enough to deprotonate the amine-palladium complex but does not cause other side reactions is essential. The electron-withdrawing nitro group can make the aryl bromide more susceptible to nucleophilic aromatic substitution as a competing pathway, though this is usually less of a concern with palladium catalysis.
Troubleshooting Protocol:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is of high purity and handled under inert conditions.
-
Ligand Choice: This is often the most critical parameter. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are typically required to facilitate the reductive elimination step, which is often rate-limiting.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents for Buchwald-Hartwig aminations.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Table 2: Effect of Ligand on Buchwald-Hartwig Amination
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Amine | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOtBu (1.2) | n-Hexylamine | 100 | 20 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | n-Hexylamine | 100 | 92 |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (1.2) | Aniline | 100 | 88 |
Note: These are representative yields and can vary based on specific reaction conditions and substrates.
Diagram 3: Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 4-Bromo-2-methoxy-1-nitrobenzene during reaction
Welcome to the technical support center for 4-Bromo-2-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile but sensitive reagent. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to anticipate and prevent issues in your synthetic routes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, offering multiple reactive sites for functionalization. However, the interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, along with the labile bromo substituent, creates a delicate balance of reactivity. Decomposition or undesired side reactions can occur if reaction conditions are not carefully controlled. This guide will address the most common challenges encountered when using this compound.
Troubleshooting Guide: Preventing Decomposition in Reactions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the bromide, but I am getting low yields and a complex mixture of byproducts. What is going wrong?
Answer:
This is a common issue that can arise from several factors related to the stability of the starting material and the reaction conditions.
Potential Causes and Solutions:
-
Competing Reaction at the Methoxy Group: While the C-Br bond is activated for nucleophilic attack, the methoxy group can also be a target, especially with strong nucleophiles or high temperatures. This can lead to O-demethylation, forming 4-bromo-2-nitrophenol, which may react further.
-
Solution: Employ milder reaction conditions. Use a less aggressive base and keep the temperature as low as possible to favor the desired SNAr at the C-Br bond. Consider using a polar aprotic solvent like DMF or DMSO to facilitate the reaction at lower temperatures.
-
-
Instability under Strongly Basic Conditions: While a base is often required for SNAr reactions, highly basic conditions can promote side reactions. The electron-deficient aromatic ring is susceptible to attack by strong bases like hydroxides, potentially leading to decomposition.
-
Solution: Use a weaker, non-nucleophilic base if possible, such as cesium carbonate or potassium carbonate, especially in coupling reactions. If a strong base is necessary, add it slowly at a low temperature to control the reaction.
-
-
Thermal Decomposition: High reaction temperatures can lead to decomposition. Nitroaromatic compounds can undergo thermal degradation, which may involve the loss of the nitro group.[1][2]
-
Solution: Monitor your reaction temperature closely. If the reaction is sluggish, consider using a more efficient catalyst or a more polar solvent rather than simply increasing the heat. For thermally sensitive reactions, microwave irradiation can sometimes provide the necessary energy over a shorter period, minimizing thermal decomposition.
-
Experimental Protocol: Forced Degradation Study to Identify Instability
To pinpoint the source of decomposition, a forced degradation study is recommended. This will help you understand the molecule's stability under your specific reaction conditions.
-
Prepare Stock Solution: Dissolve a small amount of this compound in your reaction solvent.
-
Acidic Conditions: To an aliquot of the stock solution, add your reaction acid (e.g., HCl, H2SO4). Stir at your intended reaction temperature.
-
Basic Conditions: To another aliquot, add your reaction base (e.g., NaOH, K2CO3). Stir at the reaction temperature.
-
Thermal Conditions: Heat an aliquot of the stock solution to your reaction temperature without any other reagents.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), take a sample from each condition, neutralize it, and analyze by TLC or LC-MS to check for the appearance of new spots, which would indicate decomposition.
Question 2: I am trying to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond, but I am observing significant amounts of debrominated or denitrated byproducts. How can I improve the selectivity?
Answer:
Cross-coupling reactions with this compound can be highly effective, but the formation of byproducts through debromination or denitration is a known challenge.
Potential Causes and Solutions:
-
Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings, where a hydride source in the reaction mixture reduces the C-Br bond to a C-H bond.[3][4] The hydride can originate from solvents (like isopropanol), reagents, or even the ligand.
-
Solution:
-
Choice of Solvent: Use anhydrous, non-protic solvents. Avoid alcohols if possible, or use them with caution.
-
Ligand Selection: The choice of phosphine ligand is critical in palladium catalysis. Some ligands are more prone to β-hydride elimination, which can generate palladium hydride species that cause dehalogenation. Experiment with different ligands (e.g., SPhos, XPhos, RuPhos) to find one that minimizes this side reaction.
-
Base Selection: The base can also play a role. Using a milder base like K3PO4 or Cs2CO3 instead of strong alkoxides may reduce the incidence of dehalogenation.
-
-
-
Reductive Denitration: The C-NO2 bond can also be cleaved under certain palladium-catalyzed conditions, especially in the presence of a reductant.[5][6][7][8] While less common than dehalogenation, it can become significant if the C-Br bond is slow to react.
-
Solution:
-
Optimize Reaction Kinetics: Ensure the desired cross-coupling reaction is as fast as possible to outcompete the denitration pathway. This can be achieved by optimizing the catalyst, ligand, and temperature.
-
Avoid Strong Reductants: Be mindful of any reagents in your reaction that could act as strong reducing agents.
-
-
Data Summary: Byproduct Formation in Cross-Coupling Reactions
| Side Reaction | Common Byproduct | Likely Cause | Mitigation Strategy |
| Dehalogenation | 2-methoxy-1-nitrobenzene | Palladium hydride species | Optimize ligand, use anhydrous non-protic solvents, use a milder base |
| Denitration | 4-Bromo-2-methoxyanisole | Palladium-catalyzed C-NO2 cleavage | Optimize reaction kinetics, avoid strong reducing agents |
Diagram: Competing Pathways in a Palladium-Catalyzed Cross-Coupling Reaction
References
- 1. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Reductive Denitration of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene
Welcome to the Technical Support Center for the scale-up synthesis of 4-Bromo-2-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. My insights are drawn from extensive experience in process chemistry, focusing on providing practical, causality-driven solutions to common and complex challenges.
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, typically involves the nitration of 3-bromoanisole. While straightforward on a small scale, scaling up this electrophilic aromatic substitution presents significant challenges related to safety, regioselectivity, impurity profiling, and product isolation. This guide is structured to anticipate and address these challenges in a direct question-and-answer format, ensuring you have actionable intelligence at your fingertips.
Core Synthesis Overview
The primary route to this compound is the nitration of 3-bromoanisole using a mixture of nitric acid and sulfuric acid. The methoxy group is a strongly activating ortho-para director, while the bromine is a deactivating ortho-para director. This interplay of directing effects is crucial to achieving high regioselectivity for the desired product.
Caption: General reaction scheme for the nitration of 3-bromoanisole.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up synthesis. Each answer provides a detailed explanation of the underlying causes and offers practical, field-tested solutions.
Question 1: My yield of the desired this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?
Answer:
A decrease in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
-
Cause 1: Inefficient Mixing and Localized "Hot Spots". In larger reactors, achieving homogenous mixing of the biphasic reaction mixture (organic substrate and aqueous acid phase) is more challenging. Poor agitation can lead to localized areas of high temperature ("hot spots") where the exothermic nitration reaction accelerates uncontrollably. These hot spots can promote the formation of side products and degradation of both the starting material and the desired product. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[1][2]
-
Solution 1: Enhanced Agitation and Temperature Control.
-
Reactor and Impeller Selection: Employ a reactor with an appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) to ensure efficient mixing and prevent phase separation. The goal is to maximize the interfacial area between the organic and aqueous phases.
-
Controlled Addition: Add the nitrating agent subsurface at a slow, controlled rate. This allows the cooling system to manage the heat generated by the reaction and maintain the desired temperature.
-
Monitoring: Use multiple temperature probes within the reactor to detect any potential hot spots.
-
-
Cause 2: Poor Regioselectivity. While the methoxy group strongly directs ortho and para, the formation of other isomers can become more pronounced at a larger scale, especially with suboptimal temperature control. The primary isomeric byproduct is often 2-Bromo-4-methoxy-1-nitrobenzene.
-
Solution 2: Optimized Reaction Conditions for Regioselectivity.
-
Temperature: Maintain a consistently low reaction temperature, typically between 0 and 10 °C. Lower temperatures generally favor the formation of the para isomer over the ortho isomer due to steric hindrance.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While often run neat in sulfuric acid, the use of a co-solvent like acetic acid can sometimes modulate the isomer distribution.[3] However, this adds complexity to the work-up and needs to be carefully evaluated.
-
-
Cause 3: Incomplete Reaction. Insufficient reaction time or a non-stoichiometric amount of nitrating agent can lead to a significant amount of unreacted 3-bromoanisole remaining.
-
Solution 3: Reaction Monitoring and Stoichiometry.
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., by HPLC or GC) to monitor the consumption of the starting material. The reaction should be continued until the starting material is consumed to the desired level.
-
Stoichiometry: While a slight excess of nitric acid is common, a large excess can lead to over-nitration and the formation of dinitro species, which can be highly energetic and pose a safety risk.[1]
-
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale |
| Temperature | 0-5 °C (Ice Bath) | 0-10 °C (Jacketed Reactor) | Tighter control to prevent side reactions and ensure regioselectivity. |
| Addition Time | 5-10 minutes | 1-3 hours | Slower addition to manage exotherm in a larger volume. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (Specific Impeller) | Ensures homogeneity and efficient heat transfer. |
| Monitoring | TLC | HPLC/GC | Provides quantitative data on reaction progress and impurity formation. |
Question 2: I am observing significant amounts of an unknown impurity in my crude product. How do I identify and minimize it?
Answer:
Impurity formation is a critical challenge in scaling up nitration reactions. The most common impurities are isomers and over-nitrated byproducts.
-
Step 1: Impurity Identification.
-
Analytical Techniques: Use a combination of analytical methods to characterize the impurity.
-
HPLC/UPLC: A reverse-phase HPLC method is excellent for separating isomers.[4]
-
LC-MS: To obtain the molecular weight of the impurity.
-
NMR: If the impurity can be isolated, 1H and 13C NMR will be crucial for structure elucidation.
-
-
Common Isomers: The most likely isomeric impurity is 2-Bromo-4-methoxy-1-nitrobenzene. Other possibilities include products from the nitration of any impurities present in the starting 3-bromoanisole.
-
-
Step 2: Minimizing Impurity Formation.
-
Starting Material Purity: Ensure the purity of the 3-bromoanisole. Any isomeric impurities in the starting material will lead to corresponding nitrated impurities.
-
Temperature Control: As mentioned, strict temperature control is paramount to minimize the formation of unwanted isomers.
-
Over-Nitration: The formation of dinitro-bromoanisole can occur if the reaction temperature is too high or if an excessive amount of nitrating agent is used. These byproducts are often more difficult to remove and can be thermally unstable.[1] Use a minimal excess of nitric acid (typically 1.05-1.2 equivalents).
-
Caption: A logical workflow for identifying and minimizing impurities.
Question 3: The work-up and isolation of the product are proving difficult and inconsistent at a larger scale. What is a robust procedure?
Answer:
A well-designed work-up procedure is crucial for both safety and product quality. The primary goals are to safely quench the reaction, separate the product from the acidic medium, and remove impurities.
-
Step 1: Quenching.
-
Procedure: The reaction mixture should be quenched by slowly adding it to a large volume of ice-water with vigorous stirring. Never add water to the reaction mixture , as this can cause a dangerous exotherm. The large volume of ice-water will help to dissipate the heat of dilution of the sulfuric acid.
-
Safety: This step is highly exothermic and must be performed with extreme care in a well-ventilated area. The rate of addition must be controlled to keep the temperature of the quench mixture below 20-25 °C.
-
-
Step 2: Product Isolation.
-
Filtration: this compound is a solid. After quenching, the precipitated product can be isolated by filtration.
-
Washing: The filter cake should be washed thoroughly with water until the filtrate is neutral to pH paper. This is critical to remove residual acids, which can compromise the stability of the product. A final wash with a cold solvent like methanol or isopropanol can help to remove water and some organic impurities.
-
-
Step 3: Purification.
-
Recrystallization: The crude, water-wet product should be purified by recrystallization.
-
Solvent Selection: A common and effective solvent for recrystallization is ethanol or isopropanol. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain in solution or are insoluble.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Cool further in an ice bath to maximize recovery.
-
Drying: The purified crystals should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
-
Experimental Protocol: Scale-Up Recrystallization
-
Solvent Selection: In a small-scale experiment, determine the optimal solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture). The target recovery should be >85-90% with the desired purity.
-
Dissolution: Charge the crude, dried this compound to a clean, appropriately sized reactor. Add the selected solvent and heat with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a suitable filter medium into a clean, pre-warmed crystallizer.
-
Controlled Cooling: Cool the solution at a controlled rate (e.g., 10-20 °C per hour) to promote the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Hold and Isolate: Once the target temperature (e.g., 0-5 °C) is reached, hold for a period to maximize crystallization. Isolate the product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, fresh solvent. Dry the product under vacuum to a constant weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this nitration?
A: The primary safety concerns are the highly exothermic nature of the reaction and the thermal instability of nitro-aromatic compounds.[5][6]
-
Thermal Runaway: Inadequate cooling or too rapid addition of the nitrating agent can lead to a thermal runaway, where the reaction rate and temperature increase uncontrollably, potentially causing a dangerous increase in pressure or an explosion.[1][7][8]
-
Detonation Hazard: Over-nitrated byproducts (dinitro compounds) can be explosive. It is critical to avoid conditions that favor their formation.[1]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory.
-
Hazard Evaluation: Before any scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is strongly recommended to understand the thermal profile of the reaction and potential decomposition energies.[5][6][9]
Q2: How can I effectively monitor the progress of the reaction?
A: For scale-up, qualitative methods like TLC are insufficient. Quantitative methods are necessary for precise control.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the starting material, product, and isomers.[4] This allows for accurate determination of the percentage conversion and the formation of byproducts.
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the more volatile starting material, 3-bromoanisole.
Q3: What are the key quality control specifications for the final product?
A: The final product should be characterized by the following:
-
Appearance: A pale yellow crystalline solid.
-
Purity (by HPLC): Typically >99.0% area.
-
Melting Point: The literature value is around 87°C.[10] A sharp melting point range is indicative of high purity.
-
Identification (by NMR/FTIR): The spectra should be consistent with the structure of this compound.
-
Residual Solvents (by GC): Should be within acceptable limits as defined by regulatory guidelines (e.g., ICH).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innospk.com [innospk.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of 4-Bromo-2-methoxy-1-nitrobenzene
Welcome to the technical support center for synthetic transformations involving 4-Bromo-2-methoxy-1-nitrobenzene (also known as 4-Bromo-2-nitroanisole).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. The electronic properties of this molecule—an electron-donating methoxy group and an electron-withdrawing nitro group on a brominated aromatic ring—present unique challenges and opportunities in catalysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your reaction outcomes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for building molecular complexity. However, the substituted nature of this compound requires careful tuning of the catalytic system.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[2] Success with this substrate hinges on overcoming the electronic influence of the methoxy and nitro groups.
Q1: My Suzuki coupling reaction is showing low to no yield. What are the first things I should check and which catalyst system should I start with?
A1: Low yield in Suzuki couplings with this substrate often traces back to three critical factors: catalyst activity, oxygen contamination, and suboptimal reaction conditions.[3][4]
-
Catalyst & Ligand Integrity: The primary issue is often the rate-determining oxidative addition step. The electron-donating methoxy group can make the C-Br bond less reactive.[5] Therefore, a catalyst system with a bulky, electron-rich phosphine ligand is essential to promote this step.[6][7]
-
Recommended Starting Point: Use a pre-formed, air-stable palladacycle pre-catalyst like XPhos Pd G3 (2-5 mol%). These are generally more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.[3][8]
-
Ligand Choice: The XPhos ligand is an excellent choice. Its steric bulk facilitates the final reductive elimination step, while its strong σ-donating character increases electron density at the palladium center, accelerating oxidative addition.[6][7]
-
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and any phosphine ligands.[4] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[3][4]
-
Base Selection: A moderately strong, non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) is often the preferred choice as it is effective and minimizes side reactions like protodeboronation of the boronic acid partner.[4]
Q2: I'm observing significant homocoupling of my boronic acid and/or protodeboronation (loss of the boronic acid group). How can I mitigate this?
A2: These side reactions are common and are often exacerbated by the choice of base and the presence of water.[4]
-
Mitigating Protodeboronation: This side reaction is a primary culprit for low yields.[4]
-
Use a Milder Base: Switch from very strong bases to options like K₃PO₄, cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. If protodeboronation is severe, consider using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.[5]
-
-
Reducing Homocoupling: Homocoupling is often a result of oxygen in the reaction mixture.[3] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective solution.
| Parameter | Recommendation for this compound | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 or SPhos Pd G3 (1-5 mol%) | Air-stable, reliable generation of active Pd(0). Bulky, electron-rich ligands are ideal.[3][9] |
| Ligand | XPhos, SPhos, RuPhos | Promotes oxidative addition to the electron-rich ring and facilitates reductive elimination.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective base that minimizes protodeboronation compared to stronger alternatives.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Good solubility for both organic and inorganic reagents. Must be rigorously degassed.[3][5] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides.[10][11] The choice of ligand is paramount and is dictated by the nature of the amine coupling partner.[12]
Q1: I am attempting to couple a primary aliphatic amine with this compound and getting poor conversion. What catalyst system is recommended?
A1: The coupling of primary amines requires a catalyst system that can prevent the formation of undesired side products. The key is the ligand choice.
-
Catalyst System: A combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and a sterically hindered biaryl phosphine ligand is a robust starting point.
-
Ligand Selection: For primary amines, ligands like Xantphos or Josiphos-type ligands are highly effective.[13][14] Xantphos, a bidentate ligand with a large natural bite angle, is particularly good at preventing β-hydride elimination, a common side reaction with aliphatic amines.[10][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[14] However, be aware that the nitro group can be sensitive to very strong bases.[15] If you observe decomposition of your starting material, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) , though this may require a higher reaction temperature.[13][15]
Q2: The nitro group on my substrate seems to be causing issues, possibly by coordinating to the palladium or decomposing. How can I address this?
A2: The electron-withdrawing nitro group can sometimes participate in side reactions or inhibit the catalyst.[16]
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3 or G4 type) are designed for rapid generation of the active Pd(0) species upon addition of a base.[8][12] This rapid initiation can help the desired catalytic cycle outcompete potential inhibitory pathways involving the nitro group.
-
Ligand Choice: Use highly active, bulky monodentate ligands like RuPhos or BrettPhos . These ligands create a highly active, coordinatively unsaturated Pd(0) species that can undergo oxidative addition very rapidly, minimizing the time the catalyst is exposed to potential inhibitors.[16]
-
Temperature Control: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. Excessively high temperatures can promote decomposition of nitroaromatic compounds.
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pre-catalysts offer reliability and fast initiation.[8][12] |
| Ligand | Xantphos (for primary amines), RuPhos, BrettPhos | Ligand choice is critical and depends on the amine. Bulky ligands are generally preferred.[13][16] |
| Base | NaOt-Bu (if tolerated), Cs₂CO₃, or K₃PO₄ | Strong base needed for amine deprotonation. Weaker bases may be needed to preserve the nitro group.[14][15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are standard. Must be degassed.[12][15] |
| Temperature | 80-110 °C | Balance between reaction rate and potential substrate decomposition. |
Section 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical transformation, yielding 4-Bromo-2-methoxyaniline, a valuable building block.
Q1: My catalytic hydrogenation of the nitro group is stalling or showing incomplete conversion. What could be the cause?
A1: Incomplete hydrogenation is typically due to catalyst deactivation or insufficient hydrogen pressure.
-
Catalyst Deactivation: The catalyst surface can be poisoned by impurities in the starting material or solvent.[17][18] Furthermore, intermediates in the nitro reduction pathway can sometimes adsorb strongly to the catalyst surface, blocking active sites.[19]
-
Solution: Ensure high-purity substrate and solvent. A common and effective catalyst is 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) .[19] Use a higher catalyst loading (e.g., 5-10 wt%) if deactivation is suspected.
-
-
Hydrogen Pressure: Ensure the system is properly sealed and that sufficient hydrogen pressure (typically 50-100 psi) is maintained throughout the reaction.
-
Solvent Choice: Solvents like Ethanol (EtOH) , Methanol (MeOH) , or Ethyl Acetate (EtOAc) are excellent choices for this transformation.
Q2: I need to selectively reduce the nitro group without affecting the C-Br bond (hydrodebromination). What conditions are best?
A2: Hydrodebromination is a common side reaction during the hydrogenation of aryl bromides. Suppressing it requires careful catalyst and condition selection.
-
Catalyst Choice: Platinum on carbon (Pt/C) is often superior to Pd/C for minimizing hydrodehalogenation.[19]
-
Additives: The addition of a small amount of an acidic or basic modifier can sometimes suppress the side reaction. For example, adding a stoichiometric amount of magnesium oxide (MgO) or a catalytic amount of acetic acid can alter the surface chemistry of the catalyst and improve selectivity.
-
Alternative Methods: If hydrogenation proves problematic, consider chemical reduction. Using iron powder (Fe) in the presence of an acid like acetic acid (AcOH) or ammonium chloride (NH₄Cl) is a classic and highly selective method for nitro group reduction that will not touch the aryl bromide.[20] Another option is using tin(II) chloride (SnCl₂) in a polar solvent.
| Parameter | Recommendation for Selective Reduction | Rationale |
| Method | Catalytic Hydrogenation | Cleaner workup, but risk of hydrodebromination. |
| Catalyst | 10% Pt/C | Generally shows lower incidence of hydrodebromination than Pd/C.[19] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Standard solvents for hydrogenation. |
| Pressure | 50 psi H₂ | Sufficient for reduction without being overly harsh. |
| Alternative | Fe / NH₄Cl in EtOH/H₂O | Classical, robust, and highly selective chemical reduction method.[20] |
Section 3: General Troubleshooting & Experimental Protocols
This section provides a general workflow for optimizing reactions and a detailed experimental protocol for a Suzuki-Miyaura coupling as a representative example.
General Catalyst Selection Workflow
Caption: A logical workflow for catalyst selection and reaction optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (repeat 3-5 times).[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofishersci.in [thermofishersci.in]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-2-methoxy-1-nitrobenzene
For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. 4-Bromo-2-methoxy-1-nitrobenzene (CAS: 33696-00-3), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is no exception.[1][2] Its purity, identity, and stability profile directly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the causal logic behind method selection, data interpretation, and the establishment of self-validating analytical workflows that ensure scientific integrity.
The Analytical Imperative: Structure and Purity
Before delving into specific techniques, it is crucial to define our analytical objectives for this compound (Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol ).[3][4] Our goals are twofold:
-
Structural Confirmation: To unequivocally confirm the molecular structure, including the precise substitution pattern on the benzene ring.
-
Purity Assessment: To identify and quantify any impurities, such as isomers (e.g., 2-Bromo-4-methoxy-1-nitrobenzene[5]), starting materials, or reaction by-products.
A multi-technique approach is not just recommended; it is essential for a complete and trustworthy characterization.
Section 1: Chromatographic Methods for Purity and Quantification
Chromatographic techniques are the workhorses for assessing the purity of organic compounds. They separate the analyte of interest from impurities based on differential partitioning between a mobile phase and a stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for routine purity analysis and quantification due to its high resolution, reproducibility, and the non-destructive nature of the analysis.[6] For a moderately polar compound like this compound, a reversed-phase (RP) method is the logical starting point.
Causality Behind Method Choice: Reversed-phase HPLC, typically with a C18 stationary phase, is chosen for its robustness and its effectiveness in separating compounds with moderate to low polarity. The mobile phase, a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile), allows for the fine-tuning of retention times. The inclusion of an acid like phosphoric or formic acid helps to sharpen peaks by ensuring that any ionizable functional groups are in a consistent protonation state.[7]
Workflow for HPLC-UV Analysis
Caption: Workflow for purity analysis of this compound by HPLC-UV.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[7] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution.[8]
-
Sample Preparation: Dissolve the test sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at the absorbance maximum (λmax), determined by scanning the standard solution.
-
-
Data Analysis: Calculate the purity of the sample using the area percent method. For quantification, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it an ideal method for identifying trace-level volatile or semi-volatile impurities.[8] Due to the polarity of the nitro group, derivatization is sometimes employed for related nitroaromatic compounds to improve volatility and peak shape, though direct analysis is often feasible.[8]
Causality Behind Method Choice: The power of GC-MS lies in its hyphenated nature. The gas chromatograph provides high-efficiency separation of volatile components, while the mass spectrometer provides high-specificity detection and structural information based on mass-to-charge ratio and fragmentation patterns. This makes it superior to HPLC for impurity identification. A common capillary column like a DB-5ms is used due to its versatile, low-polarity stationary phase suitable for a wide range of analytes.[8]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass selective detector (MSD) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1)
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Identify the main component by its retention time and mass spectrum. The molecular ion (M⁺) should be visible, along with characteristic fragments. Search the NIST library for tentative identification of impurity peaks. The PubChem database indicates the availability of GC-MS data for this compound.[9]
Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[8] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[8] |
| Primary Use | Purity assessment and quantification (assay). | Impurity identification and trace-level analysis. |
| Selectivity | High | Very High[8] |
| Sensitivity | High (LOD ~0.05 µg/mL)[8] | Very High (LOD ~0.01 µg/mL)[8] |
| Sample Requirement | Analyte must be soluble in the mobile phase. | Analyte must be volatile and thermally stable. |
| Key Advantage | Robust, reproducible, and suitable for routine QC. | Provides structural information for impurity identification. |
Section 2: Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
Causality Behind Data Interpretation:
-
¹H NMR: The chemical shift (δ) of each proton provides information about its electronic environment. The integration (area under the peak) reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons, which is crucial for determining the substitution pattern. For this compound, one would expect three distinct signals in the aromatic region and one singlet for the methoxy group protons.[10]
-
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. Spectral data for 4-Bromo-2-nitroanisole is available as a reference.[9]
Workflow for Spectroscopic Characterization
Caption: Integrated workflow for the structural elucidation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field instrument. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate using the TMS signal. Integrate ¹H signals and identify the chemical shifts and multiplicities for all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Causality Behind Data Interpretation: Specific covalent bonds vibrate at characteristic frequencies. The IR spectrum provides a "fingerprint" of the functional groups. For this compound, the key expected absorptions are:
-
Nitro (NO₂) Group: Strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11]
-
Aromatic Ring: C=C stretching vibrations from 1600-1400 cm⁻¹ and C-H out-of-plane bending from 900-675 cm⁻¹, which can hint at the substitution pattern.
-
Ether (C-O-C): Asymmetric stretching, usually a strong band around 1250 cm⁻¹.
-
Bromo (C-Br): Stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Conclusion
The comprehensive characterization of this compound is a non-negotiable step in its use for research and drug development. No single technique can provide a complete picture. A self-validating workflow must be employed, where the purity determined by HPLC is supported by the impurity identification from GC-MS. Concurrently, the structural identity proposed by NMR must be consistent with the functional groups identified by FTIR and the molecular weight confirmed by mass spectrometry. By integrating these orthogonal techniques, researchers can build an authoritative and trustworthy data package, ensuring the quality and reliability of their scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 103966-66-1 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Definitive Identification of 4-Bromo-2-methoxy-1-nitrobenzene: A GC-MS Approach
For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of intermediates and final products is paramount. 4-Bromo-2-methoxy-1-nitrobenzene (CAS No: 103966-66-1), a key building block in the synthesis of various pharmaceuticals and fine chemicals, requires precise analytical characterization to ensure reaction success, purity, and safety.[1][2] This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard method for its identification, objectively comparing it with other common analytical techniques. We will delve into the causality behind the methodological choices, ensuring a robust and self-validating analytical system.
The Imperative for Certainty: Why GC-MS?
In the landscape of analytical chemistry, few techniques offer the combined power of separation and specific identification like GC-MS.[3] It is considered a "gold standard" for forensic substance identification due to its ability to perform a highly specific test.[3] The technique operates on a two-fold principle:
-
Gas Chromatography (GC): This initial stage separates the components of a mixture based on their volatility and differential interactions with a stationary phase within a capillary column. The time it takes for a compound to travel through the column, known as the retention time (RT), is a characteristic, though not unique, property.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are typically ionized by a high-energy electron beam (Electron Ionization - EI), causing them to fragment into a predictable and reproducible pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a unique "molecular fingerprint," allowing for definitive identification.
The coupling of these two techniques provides a two-dimensional verification system (Retention Time + Mass Spectrum) that delivers unparalleled confidence in compound identification, far exceeding that of techniques relying on a single physical property.
A Validated GC-MS Protocol for this compound
This protocol is designed for robustness and reproducibility. The choices within are grounded in the physicochemical properties of the analyte (Molecular Weight: 232.03 g/mol ) and established analytical principles.[4]
Sample Preparation: The Foundation of Quality Data
The goal is to introduce a clean, representative aliquot of the sample into the GC-MS system in a suitable solvent.
-
Step 1: Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of a high-purity volatile solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Step 2: Sample Preparation: Dissolve the test sample (e.g., post-reaction mixture) in the same solvent to an estimated concentration of ~10-100 µg/mL. The concentration should be within the linear dynamic range of the instrument.
-
Step 3: Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.
Causality: Dichloromethane is an excellent choice due to its high volatility, ensuring it doesn't interfere with the analyte peak, and its ability to dissolve a wide range of organic compounds. Accurate concentration preparation is key for potential future quantification and for avoiding detector saturation.
Instrumental Configuration & Rationale
The following parameters are a robust starting point for a standard capillary GC-MS system.
| Parameter | Setting | Justification & Expert Insight |
| GC System | ||
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection is used for concentrated screening samples to prevent column overloading and ensure sharp chromatographic peaks. For trace analysis, a splitless injection would be employed. |
| Injector Temp. | 250 °C | This temperature ensures the rapid and complete volatilization of this compound without causing thermal degradation.[3] |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good separation efficiency. Hydrogen can offer faster analysis times but requires careful handling and potentially an inert ion source to prevent reactions with sensitive analytes like nitroaromatics.[5] |
| Column | DB-5ms (or equivalent) | A 5% Phenyl-Arylene/95% Dimethylpolysiloxane column is a general-purpose, non-polar column that provides excellent separation for a wide variety of semi-volatile organic compounds, including halogenated nitroaromatics. |
| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The temperature ramp effectively elutes the analyte, providing good separation from potential impurities. The final hold ensures that any less volatile compounds are eluted, cleaning the column for the next run. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | 70 eV is the standard EI energy because it provides reproducible fragmentation patterns that are comparable across different instruments and can be matched against commercial mass spectral libraries (e.g., NIST, Wiley). |
| Ion Source Temp. | 230 °C | This temperature is hot enough to keep the analyte in the gas phase and prevent contamination but cool enough to minimize thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Maintaining a stable quadrupole temperature ensures consistent mass accuracy and spectral performance. |
| Acquisition Mode | Full Scan (m/z 50-300) | For identification, a full scan is crucial to capture the entire molecular fingerprint. This allows for both library matching and manual interpretation of the fragmentation pattern. |
Data Analysis: Decoding the Molecular Fingerprint
Positive identification is a two-step process:
-
Retention Time (RT) Matching: The RT of the peak of interest in the sample chromatogram must match the RT of the this compound reference standard, run under identical conditions.
-
Mass Spectrum Verification: The mass spectrum of the sample peak must match the reference standard's spectrum and/or a reliable library spectrum. Key expected ions for this compound (C₇H₆BrNO₃) include:
-
Molecular Ion (M⁺): A peak at m/z 231/233, showing the characteristic isotopic pattern of a single bromine atom (~1:1 ratio for ⁷⁹Br and ⁸¹Br). This is the most definitive ion.
-
Key Fragments: Look for losses of functional groups, such as -NO₂ (m/z 185/187), -OCH₃ (m/z 200/202), and -CH₃ (m/z 216/218). The presence and relative abundance of these fragments provide structural confirmation.
-
A high-quality match score (>800/1000) from a spectral library search, combined with a matching retention time, provides an unambiguous identification.
GC-MS Workflow Visualization
The entire process, from sample introduction to final identification, can be visualized as a logical flow.
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is the definitive method, other techniques are often employed. Understanding their strengths and limitations is key to selecting the right tool for the job.
| Parameter | GC-MS | HPLC-UV | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation based on partitioning, with UV absorbance detection. | Separation on a solid phase with detection via UV light or staining. |
| Selectivity/Specificity | Very High: Mass spectrum is a unique molecular fingerprint. | Moderate to High: Relies on retention time and UV absorbance, which may not be unique. Co-elution is a risk. | Low: Relies on Rf value. Multiple compounds can have the same Rf. |
| Sensitivity | Very High (pg to low ng) | High (ng range) | Low (µg range) |
| Quantitative Accuracy | Excellent (with proper calibration) | Excellent (with proper calibration) | Semi-quantitative at best |
| Confirmation Power | Definitive: Provides structural information. | Presumptive: Suggests identity but requires confirmation. | Screening: Primarily for qualitative assessment (e.g., reaction monitoring). |
| Instrumentation Cost | High | Moderate | Very Low |
| Sample Throughput | Moderate | High | Very High |
Expert Insights on Method Selection
-
Choose GC-MS for:
-
Unambiguous Identification: When you need absolute certainty of the compound's identity, such as for regulatory submissions, structure confirmation, or impurity identification.
-
Analysis in Complex Matrices: The mass spectrometer can selectively detect the target analyte even if it co-elutes with other compounds chromatographically.
-
Trace-Level Detection: When high sensitivity is required.[6]
-
-
Choose HPLC-UV for:
-
Routine Quantification: Once the identity is confirmed, HPLC is often a faster and more cost-effective method for routine purity checks and quantitative analysis in quality control settings.[7]
-
Thermally Labile Compounds: For molecules that would degrade at the high temperatures of a GC inlet.
-
-
Choose TLC for:
-
Rapid Reaction Monitoring: To quickly and inexpensively track the consumption of starting materials and the formation of products at the bench.[8]
-
Quick Purity Assessment: To get a rapid, qualitative idea of the number of components in a sample.
-
Conclusion: The Right Tool for Scientific Integrity
For the definitive identification of this compound, the GC-MS method is unequivocally superior. Its combination of chromatographic separation and mass spectrometric detection provides a self-validating system that ensures the highest level of scientific trustworthiness. While techniques like HPLC-UV and TLC have valuable roles in the laboratory for routine analysis and rapid screening, they lack the confirmatory power of GC-MS. By understanding the principles and rationale behind the GC-MS protocol, researchers can confidently generate accurate and defensible data, upholding the integrity of their synthetic and developmental work.
References
- 1. This compound | 103966-66-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. hpst.cz [hpst.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific determination of bromobenzene metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcps.org [ijcps.org]
A Comparative Spectroscopic Guide to Bromo-methoxy-nitrobenzene Isomers for the Discerning Researcher
Introduction: The Imperative of Isomer Differentiation in Advanced Research
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, physical properties, and reactivity. The bromo-methoxy-nitrobenzene scaffold is a prime example, where the varied placement of the bromo, methoxy, and nitro substituents on the benzene ring gives rise to a multitude of isomers, each with a unique electronic and steric profile. This guide provides a comprehensive spectroscopic comparison of these isomers, offering researchers an in-depth analysis of how subtle structural changes manifest in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding these spectroscopic nuances, scientists can confidently elucidate the structure of their synthesized or isolated compounds, a cornerstone of rigorous scientific inquiry.
This guide is structured to provide not only the raw spectral data but also the underlying principles that govern the observed differences. We will delve into the electronic interplay of the electron-donating methoxy group (-OCH₃), the electron-withdrawing nitro group (-NO₂), and the inductively withdrawing, yet resonance-donating, bromo group (-Br). This foundational understanding is key to predicting and interpreting the spectra of novel derivatives.
The Isomers in Focus
For the purpose of this guide, we will focus on a representative set of commercially available or readily synthesizable bromo-methoxy-nitrobenzene isomers. The principles discussed, however, are broadly applicable to all possible isomers.
-
1-Bromo-2-methoxy-4-nitrobenzene
-
2-Bromo-1-methoxy-4-nitrobenzene
-
4-Bromo-1-methoxy-2-nitrobenzene
-
1-Bromo-3-methoxy-5-nitrobenzene
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and integration of the proton signals provide a detailed map of the proton environments within a molecule. The distinct electronic nature of the bromo, methoxy, and nitro groups leads to predictable and discernible differences in the ¹H NMR spectra of the bromo-methoxy-nitrobenzene isomers.
Causality Behind Experimental Choices in ¹H NMR
The choice of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is crucial to avoid large solvent signals that would obscure the analyte's proton resonances. A standard operating frequency of 300 or 400 MHz is generally sufficient to resolve the aromatic proton signals of these isomers. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm.
Comparative ¹H NMR Data
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicity | Methoxy Proton (δ, ppm) |
| 1-Bromo-2-methoxy-4-nitrobenzene | ~8.3 (d), ~8.1 (dd), ~7.2 (d) | ~4.0 (s) |
| 2-Bromo-1-methoxy-4-nitrobenzene | ~7.8 (d), ~7.6 (dd), ~7.1 (d) | ~3.9 (s) |
| 4-Bromo-1-methoxy-2-nitrobenzene | ~7.9 (d), ~7.2 (dd), ~7.0 (d) | ~3.9 (s) |
| 1-Bromo-3-methoxy-5-nitrobenzene | ~7.8 (t), ~7.6 (t), ~7.5 (t) | ~3.9 (s) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The letters 'd', 'dd', and 't' refer to doublet, doublet of doublets, and triplet, respectively.
Interpretation and Isomer Differentiation
The chemical shifts of the aromatic protons are primarily influenced by the electron density of the carbon to which they are attached.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly deshields protons that are ortho and para to it, causing their signals to appear at a higher chemical shift (downfield).
-
The Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions, thus shielding the protons at these positions and causing their signals to appear at a lower chemical shift (upfield).
-
The Bromo Group (-Br): This group exhibits a dual effect. It is inductively electron-withdrawing but can donate electron density through resonance. Its overall effect is generally a moderate deshielding of ortho and para protons compared to an unsubstituted benzene.
By analyzing the number of distinct aromatic proton signals and their splitting patterns, we can deduce the substitution pattern. For instance, 1-Bromo-3-methoxy-5-nitrobenzene is expected to show three distinct signals in the aromatic region, each appearing as a triplet or a broad singlet due to meta coupling, which is a key differentiating feature. In contrast, the other isomers will exhibit more complex splitting patterns with larger ortho and smaller meta coupling constants.
Caption: Predicted ¹H NMR splitting patterns for two isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Comparative ¹³C NMR Data
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Methoxy Carbon (δ, ppm) |
| 1-Bromo-2-methoxy-4-nitrobenzene | ~155, 142, 128, 125, 115, 112 | ~57 |
| 2-Bromo-1-methoxy-4-nitrobenzene | ~158, 141, 129, 118, 115, 110 | ~57 |
| 4-Bromo-1-methoxy-2-nitrobenzene | ~160, 140, 134, 118, 116, 112 | ~57 |
| 1-Bromo-3-methoxy-5-nitrobenzene | ~160, 150, 125, 120, 115, 110 | ~56 |
Note: These are approximate values and can vary. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
Interpretation and Isomer Differentiation
The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For example, 1-Bromo-3-methoxy-5-nitrobenzene is expected to show six distinct aromatic carbon signals, reflecting its lower symmetry.
The chemical shifts of the carbons directly attached to the substituents (ipso-carbons) are particularly informative:
-
C-NO₂: The carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded and appears at a high chemical shift.
-
C-OCH₃: The carbon attached to the electron-donating methoxy group is shielded and appears at a lower chemical shift.
-
C-Br: The "heavy atom effect" of bromine causes the ipso-carbon to be shielded, appearing at a lower chemical shift than what would be expected based on electronegativity alone.[1]
Caption: General ¹³C NMR chemical shift trends for substituted carbons.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the entire spectrum serves as a fingerprint, specific regions are particularly useful for distinguishing between isomers of substituted benzenes.
Causality Behind Experimental Choices in IR Spectroscopy
Solid samples are typically analyzed as a potassium bromide (KBr) pellet or a Nujol mull. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient method for solid powders. These methods ensure that the sample is sufficiently transparent to IR radiation for analysis.
Comparative IR Data
| Isomer | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| 1-Bromo-2-methoxy-4-nitrobenzene | ~1520 | ~1345 | ~880, 820 |
| 2-Bromo-1-methoxy-4-nitrobenzene | ~1525 | ~1340 | ~870, 810 |
| 4-Bromo-1-methoxy-2-nitrobenzene | ~1530 | ~1350 | ~860, 800 |
| 1-Bromo-3-methoxy-5-nitrobenzene | ~1535 | ~1355 | ~900, 810, 740 |
Interpretation and Isomer Differentiation
The most diagnostic regions in the IR spectra of these isomers are the C-H out-of-plane bending region (900-675 cm⁻¹) and the overtone/combination band region (2000-1650 cm⁻¹).
-
NO₂ Stretches: All isomers will show two strong absorptions corresponding to the asymmetric (~1520-1540 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group.
-
C-H Out-of-Plane Bending: The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring.[2] The number and position of these bands can often be used to distinguish between ortho, meta, and para-like substitution patterns.
-
Overtone/Combination Bands: The weak "benzene fingers" in the 2000-1650 cm⁻¹ region also provide a characteristic pattern for the substitution on the aromatic ring.[3]
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon electron impact.
Causality Behind Experimental Choices in MS
EI is a "hard" ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[4] A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to library spectra.
Comparative MS Data and Interpretation
All bromo-methoxy-nitrobenzene isomers have the same nominal molecular weight of 231 g/mol . A key feature in their mass spectra is the presence of a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[5]
The fragmentation patterns of the isomers will show subtle differences, but some common fragmentation pathways are expected:
-
Loss of NO₂: A prominent peak corresponding to the loss of a nitro radical ([M - 46]⁺).
-
Loss of OCH₃: A peak corresponding to the loss of a methoxy radical ([M - 31]⁺).
-
Loss of CH₃: A peak corresponding to the loss of a methyl radical from the methoxy group ([M - 15]⁺).
-
Loss of Br: A peak corresponding to the loss of a bromine radical ([M - 79]⁺ or [M - 81]⁺).
The relative intensities of these fragment ions will vary depending on the stability of the resulting carbocations, which is influenced by the positions of the remaining substituents. For example, the loss of a nitro group from an isomer where the resulting cation can be stabilized by the electron-donating methoxy group will be more favorable.
Caption: Common fragmentation pathways in EI-MS.
Experimental Protocols
The following are generalized, self-validating protocols for the spectroscopic techniques discussed.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromo-methoxy-nitrobenzene isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals.
-
Validation: The presence of the TMS signal at 0.00 ppm and the characteristic solvent peaks confirm proper calibration. The resolution of the splitting patterns is indicative of successful shimming.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid bromo-methoxy-nitrobenzene isomer onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to the sample using the instrument's press arm to ensure good contact with the crystal. Collect the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
-
Validation: The spectrum should have a flat baseline in regions of no absorption, and the strongest bands should not be saturated (i.e., not flat-topped at 0% transmittance).
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Validation: The instrument should be calibrated using a known standard (e.g., perfluorotributylamine, PFTBA). The presence of the characteristic isotopic pattern for bromine in the molecular ion region serves as an internal validation for bromine-containing compounds.
Conclusion
The spectroscopic differentiation of bromo-methoxy-nitrobenzene isomers is a clear demonstration of how subtle changes in molecular structure have a profound and predictable impact on the interaction of molecules with electromagnetic radiation and energetic electrons. A thorough understanding of the principles of NMR, IR, and MS, combined with careful experimental technique, empowers the researcher to unambiguously identify these and other complex organic molecules. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to approach the structural elucidation of substituted aromatic compounds with confidence and precision.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
A Practical Guide to Distinguishing 4-Bromo-2-methoxy-1-nitrobenzene from its Isomers by NMR Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of aromatic compounds is paramount. Isomeric impurities can significantly alter the pharmacological activity, toxicity, and material properties of a substance. This guide provides an in-depth comparison of 4-Bromo-2-methoxy-1-nitrobenzene and its isomers, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore how subtle differences in the substitution pattern on the benzene ring give rise to distinct and predictable changes in ¹H and ¹³C NMR spectra, enabling unambiguous identification.
The Challenge of Isomeric Differentiation
Substituted nitroaromatic compounds are crucial building blocks in organic synthesis. However, their synthesis often yields a mixture of isomers, the separation and identification of which can be a formidable challenge. This compound and its isomers share the same molecular formula and thus identical mass, rendering mass spectrometry alone insufficient for definitive identification. Herein, NMR spectroscopy emerges as the definitive tool, providing detailed information about the chemical environment of each proton and carbon atom.
Understanding Substituent Effects in NMR
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. In aromatic systems, the positions of substituents dictate the electron density distribution around the ring. Electron-donating groups (EDGs), such as the methoxy group (-OCH₃), shield nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂) and bromine (-Br), deshield the nuclei, shifting their signals to a higher chemical shift (downfield).[1]
The interplay of these effects, along with spin-spin coupling between adjacent protons, creates a unique NMR fingerprint for each isomer.
Comparative Analysis of ¹H and ¹³C NMR Spectra
To illustrate the distinguishing features, we will compare the predicted ¹H and ¹³C NMR spectra of this compound with three of its isomers: 2-Bromo-1-methoxy-4-nitrobenzene, 1-Bromo-2-methoxy-4-nitrobenzene, and 4-Bromo-3-methoxy-1-nitrobenzene. The predicted data presented below was generated using reputable NMR prediction software and serves as a reliable guide for interpreting experimental spectra.
Predicted ¹H NMR Spectral Data
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH₃ (ppm) |
| This compound | d, 7.75 | - | dd, 7.35 | d, 7.15 | s, 3.90 |
| 2-Bromo-1-methoxy-4-nitrobenzene | d, 8.05 | - | dd, 7.85 | d, 7.10 | s, 4.00 |
| 1-Bromo-2-methoxy-4-nitrobenzene | d, 7.95 | - | dd, 7.65 | d, 7.25 | s, 3.95 |
| 4-Bromo-3-methoxy-1-nitrobenzene | d, 7.60 | - | t, 7.40 | d, 7.80 | s, 3.85 |
Note: Predicted chemical shifts (δ) are in ppm. s = singlet, d = doublet, dd = doublet of doublets, t = triplet. Coupling constants (J) are typically in the range of 2-9 Hz for ortho, meta, and para couplings in benzene derivatives.
Key Distinguishing Features in ¹H NMR:
-
This compound: Exhibits a characteristic three-proton system. The proton at C-3 is the most downfield aromatic proton due to its proximity to the nitro group. The protons at C-5 and C-6 are relatively upfield due to the influence of the methoxy group.
-
2-Bromo-1-methoxy-4-nitrobenzene: The proton at C-3 is significantly downfield, being ortho to the nitro group. The presence of the methoxy group at C-1 results in a relatively upfield shift for the proton at C-6.
-
1-Bromo-2-methoxy-4-nitrobenzene: The proton at C-3 is deshielded by the adjacent bromine and the para-nitro group. The proton at C-6 is the most upfield due to the ortho-methoxy group.
-
4-Bromo-3-methoxy-1-nitrobenzene: This isomer displays a unique splitting pattern. The proton at C-5 appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.
Predicted ¹³C NMR Spectral Data
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -OCH₃ (ppm) |
| This compound | 148.5 | 155.0 | 115.5 | 120.0 | 128.0 | 112.0 | 56.5 |
| 2-Bromo-1-methoxy-4-nitrobenzene | 154.5 | 118.0 | 128.5 | 142.0 | 125.0 | 110.0 | 57.0 |
| 1-Bromo-2-methoxy-4-nitrobenzene | 115.0 | 156.0 | 125.5 | 141.5 | 129.0 | 111.5 | 56.8 |
| 4-Bromo-3-methoxy-1-nitrobenzene | 149.0 | 110.0 | 157.5 | 122.5 | 123.0 | 135.0 | 56.0 |
Note: Predicted chemical shifts (δ) are in ppm.
Key Distinguishing Features in ¹³C NMR:
The chemical shifts of the quaternary carbons (those bearing a substituent) are particularly diagnostic.
-
This compound: The carbon bearing the nitro group (C-1) and the methoxy group (C-2) will be significantly downfield. The carbon attached to bromine (C-4) will also be downfield but influenced by the heavy atom effect.[2]
-
2-Bromo-1-methoxy-4-nitrobenzene: The carbon attached to the methoxy group (C-1) and the nitro group (C-4) are key indicators.
-
1-Bromo-2-methoxy-4-nitrobenzene: The positions of the signals for the carbons bonded to bromine (C-1) and the methoxy group (C-2) are characteristic.
-
4-Bromo-3-methoxy-1-nitrobenzene: The chemical shifts of the carbons bearing the nitro (C-1), methoxy (C-3), and bromo (C-4) groups provide a unique fingerprint.
Advanced NMR Techniques for Unambiguous Assignment
While 1D NMR spectra provide a wealth of information, complex splitting patterns or overlapping signals can sometimes lead to ambiguity. In such cases, 2D NMR experiments are indispensable for definitive structure elucidation.
Experimental Protocols
1. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Concentration: 5-10 mg of the sample in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Processing: Fourier transformation, phase correction, and baseline correction.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent carbons).
-
Workflow:
References
A Comparative Guide to the Reactivity of 4-Bromo-2-methoxy-1-nitrobenzene and 2-Bromo-4-methoxy-1-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex pharmaceutical and agrochemical molecules, a nuanced understanding of isomeric reactivity is paramount. This guide provides an in-depth technical comparison of the reactivity of two closely related substituted nitrobenzenes: 4-Bromo-2-methoxy-1-nitrobenzene and 2-Bromo-4-methoxy-1-nitrobenzene. The focus of this analysis is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of aromatic rings.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction pathway for the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are feasible only on electron-deficient aromatic rings. This electron deficiency is typically induced by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) groups.[2][3]
The reaction generally proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is the linchpin of the reaction's feasibility and rate. The rate-determining step is typically the initial attack of the nucleophile to form this complex.[6][7] Consequently, the nature and position of the substituents on the aromatic ring profoundly influence the reaction kinetics.
Structural and Electronic Analysis of the Isomers
The two isomers , this compound and 2-Bromo-4-methoxy-1-nitrobenzene, both possess the necessary components for an SNAr reaction: a leaving group (bromine) and an activating electron-withdrawing group (nitro group). However, the relative positioning of these groups, along with the methoxy group, leads to a significant divergence in their reactivity.
| Isomer | Structure | Key Substituent Positions |
| This compound | ![]() | - Nitro group is meta to the Bromine. - Methoxy group is ortho to the Bromine. |
| 2-Bromo-4-methoxy-1-nitrobenzene | ![]() | - Nitro group is ortho to the Bromine. - Methoxy group is para to the Bromine. |
Electronic Effects
The disparate reactivity of these two isomers can be rationalized by examining the electronic interplay of the substituents:
-
Nitro Group (-NO2): This is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a strong negative resonance (mesomeric) effect (-M). Crucially for SNAr, the -M effect can only stabilize the negative charge of the Meisenheimer intermediate when the nitro group is positioned ortho or para to the site of nucleophilic attack.[1][2][4]
-
Methoxy Group (-OCH3): This group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but it is strongly electron-donating by resonance (+M) due to the lone pairs on the oxygen. In the context of SNAr, the +M effect increases the electron density of the aromatic ring, which generally deactivates it towards nucleophilic attack.
-
Bromine Atom (-Br): The bromine atom serves as the leaving group. It is electron-withdrawing via its inductive effect (-I) and weakly electron-donating by resonance (+M).
Steric Considerations
Steric hindrance can influence the rate of SNAr reactions by impeding the approach of the nucleophile to the carbon atom bearing the leaving group.[8] In the case of the two isomers under discussion, the groups ortho to the bromine atom are of particular interest.
Comparative Reactivity Analysis
Based on the principles of SNAr, a clear prediction of the relative reactivity can be made.
2-Bromo-4-methoxy-1-nitrobenzene is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.
This heightened reactivity is almost entirely attributable to the ortho-positioning of the nitro group relative to the bromine leaving group . This arrangement allows for the direct resonance stabilization of the negative charge of the Meisenheimer intermediate onto the nitro group, as depicted below. This stabilization dramatically lowers the activation energy of the rate-determining step.
In contrast, for This compound , the nitro group is meta to the bromine. In this position, it cannot participate in resonance stabilization of the Meisenheimer intermediate.[6][7] The negative charge can only be delocalized across the carbon atoms of the ring. While the nitro group still exerts a deactivating inductive effect, this is a much weaker activating influence for SNAr compared to the resonance effect.
Furthermore, the electron-donating resonance effect of the methoxy group in both isomers serves to slightly deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the ortho-nitro group in 2-Bromo-4-methoxy-1-nitrobenzene overwhelmingly compensates for this.
dot digraph "Meisenheimer_Complex_Stabilization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
} . Caption: Comparative reaction pathways for the two isomers.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. A common and effective method is to monitor the reaction progress under pseudo-first-order conditions using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound
-
2-Bromo-4-methoxy-1-nitrobenzene
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Solvent (e.g., DMSO, acetonitrile)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
Quenching solution (e.g., dilute acid)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
HPLC or UV-Vis spectrophotometer
Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of each isomer (e.g., 0.1 M in the chosen solvent).
-
Prepare a stock solution of the nucleophile (e.g., 1 M in the same solvent). A large excess of the nucleophile is used to ensure pseudo-first-order kinetics.
-
If using HPLC, prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 50 °C).
-
Add a known volume of the isomer stock solution and the internal standard (if applicable) to the reaction vessel containing the solvent.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile solution and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the reactant remaining at each time point.
-
-
Data Processing:
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Compare the calculated second-order rate constants for the two isomers.
-
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5, color="#4285F4"];
} . Caption: Generalized workflow for kinetic analysis.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. orgosolver.com [orgosolver.com]
The Strategic Advantage of 4-Bromo-2-methoxy-1-nitrobenzene in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic building blocks for organic synthesis, the selection of an appropriately substituted starting material is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. While various bromonitrobenzene isomers are commercially available, 4-Bromo-2-methoxy-1-nitrobenzene has emerged as a reagent of particular interest, offering distinct advantages in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This guide provides an in-depth technical comparison of this compound with other bromonitrobenzene isomers, supported by experimental insights, to inform the strategic design of synthetic pathways in pharmaceutical and materials science research.
The Unique Electronic Profile of this compound
The arrangement of the bromo, methoxy, and nitro substituents on the benzene ring of this compound creates a unique electronic environment that governs its reactivity. The potent electron-withdrawing nitro group, positioned ortho to the methoxy group and meta to the bromine atom, strongly activates the ring towards nucleophilic attack. Simultaneously, the electron-donating methoxy group, situated ortho to the nitro group and meta to the bromine, further modulates the electron density of the aromatic system. This interplay of activating and directing effects is key to understanding the compound's advantageous reactivity.
Nucleophilic Aromatic Substitution: A Tale of Tuned Reactivity
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups, such as the nitro group, stabilize the negatively charged intermediate (a Meisenheimer complex), thereby accelerating the reaction.[1]
The position of these activating groups relative to the leaving group is paramount. In general, activation is most effective when the electron-withdrawing group is in the ortho or para position to the leaving group. In the case of this compound, the bromine atom (the leaving group) is meta to the primary activating nitro group. While this might suggest lower reactivity compared to an isomer with a para-nitro group, the presence of the ortho-methoxy group introduces a nuanced electronic effect that can be leveraged for selective transformations.
While direct kinetic comparisons are sparse in the literature, the unique substitution pattern of this compound allows for regioselective reactions that may be difficult to achieve with other isomers. The electron-donating character of the methoxy group can influence the site of nucleophilic attack, potentially favoring displacement of the bromine atom over other positions, especially in complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is influenced by both electronic and steric factors. While aryl iodides are generally more reactive than aryl bromides, the electronic properties of the substituents on the aromatic ring also play a significant role.[2]
In the context of bromonitrobenzenes, the electron-withdrawing nitro group can enhance the rate of the oxidative addition step in the catalytic cycle. However, the relative positioning of the substituents in this compound offers a distinct advantage in terms of controlling regioselectivity in subsequent transformations of the coupled product. The methoxy group can direct further electrophilic aromatic substitutions, providing a handle for additional functionalization.
Table 1: Comparison of Bromonitrobenzene Isomers
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Methoxy group ortho to nitro, meta to bromo | - Modulated reactivity in SNAr - Potential for high regioselectivity - Methoxy group as a directing group for further functionalization | - Potentially slower SNAr compared to para-nitro isomers |
| 4-Bromo-1-nitrobenzene | Nitro group para to bromo | - High reactivity in SNAr due to strong activation | - May lead to mixtures of products in subsequent reactions without a directing group |
| 2-Bromo-1-nitrobenzene | Nitro group ortho to bromo | - High reactivity in SNAr | - Steric hindrance from the ortho nitro group can affect some reactions |
| 3-Bromo-1-nitrobenzene | Nitro group meta to bromo | - Generally lower reactivity in SNAr | - Less activated towards nucleophilic attack |
Case Study: Synthesis of Bosutinib Intermediates
The synthesis of the tyrosine kinase inhibitor Bosutinib provides a practical example of the strategic use of substituted aromatic precursors. Several synthetic routes to Bosutinib have been reported, often starting from molecules with similar substitution patterns to bromonitrobenzenes. For instance, one reported synthesis starts from 3-methoxy-4-hydroxybenzoic acid, which undergoes nitration to introduce the nitro group.[3] Another route begins with 2-methoxy-5-nitrophenol. While these examples do not directly use this compound, they highlight the importance of the relative positioning of methoxy and nitro groups in constructing the core of the drug molecule. An efficient synthesis of Bosutinib with an overall yield of 21.7% has been reported starting from 3-methoxy-4-hydroxybenzoic acid. Another approach starting from 2-methoxy-5-nitrophenol reported a 32.1% overall yield, though the starting material was noted to be more expensive.
The use of this compound as a starting material could offer a convergent and potentially more efficient route to key Bosutinib intermediates, leveraging the bromine as a handle for cross-coupling reactions to build the quinoline core.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents a compelling case for its use in specialized synthetic applications where nuanced control of reactivity and regioselectivity is paramount. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, combined with the position of the bromine atom, offers synthetic chemists a versatile tool. While other bromonitrobenzene isomers may offer higher reactivity in straightforward SNAr reactions, the true advantage of this compound lies in its potential for orchestrating complex, multi-step syntheses with high levels of control. For researchers in drug discovery and materials science, a thorough understanding of the unique properties of this reagent can unlock novel and efficient synthetic pathways to valuable target molecules.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Bromo-2-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides an in-depth technical comparison of synthetic routes for 4-Bromo-2-methoxy-1-nitrobenzene, a valuable substituted nitroaromatic intermediate. More critically, it establishes a rigorous framework for the validation of its molecular structure using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and data interpretation.
Introduction: The Imperative of Spectroscopic Validation
The adage "structure dictates function" is a foundational principle in chemical and pharmaceutical sciences. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Spectroscopic methods provide a non-destructive window into the molecular world, offering a detailed fingerprint of a compound's architecture. Each technique probes different aspects of molecular structure, and when used in concert, they provide a self-validating system for structural elucidation. This guide will demonstrate this synergistic approach in the context of this compound.
Synthetic Strategies: A Comparative Analysis
Two primary synthetic pathways for the preparation of this compound are prevalent in the literature. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.
Method 1: Nucleophilic Aromatic Substitution of an Activated Aryl Halide
This approach involves the displacement of a fluoride ion from 4-bromo-2-fluoro-1-nitrobenzene by a methoxide source. The nitro group in the ortho position strongly activates the ring towards nucleophilic attack, facilitating the substitution.
Method 2: Methylation of a Phenolic Precursor
An alternative strategy is the methylation of the hydroxyl group of 4-bromo-2-nitrophenol. This reaction is typically carried out using a methylating agent in the presence of a base.
Below is a comparative overview of these two synthetic methodologies.
| Feature | Method 1: Nucleophilic Aromatic Substitution | Method 2: Methylation of Phenol |
| Starting Material | 4-Bromo-2-fluoro-1-nitrobenzene | 4-Bromo-2-nitrophenol |
| Reagent | Sodium methoxide in methanol | Methylating agent (e.g., dimethyl sulfate, methyl iodide) and a base (e.g., K₂CO₃, NaOH) |
| Reaction Conditions | Typically mild (room temperature to gentle heating) | Varies with the methylating agent, can require reflux |
| Advantages | Often high-yielding and clean, with a straightforward workup. | Utilizes a more common and often less expensive starting material. |
| Disadvantages | The starting material, 4-bromo-2-fluoro-1-nitrobenzene, can be more expensive. | Potential for O- vs. C-alkylation (though O-alkylation is highly favored), and some methylating agents are highly toxic. |
Experimental Protocols
Synthesis Method 1: From 4-Bromo-2-fluoro-1-nitrobenzene
Materials:
-
4-Bromo-2-fluoro-1-nitrobenzene
-
Sodium methoxide (30% solution in methanol or solid)
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-fluoro-1-nitrobenzene in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a stoichiometric equivalent of sodium methoxide solution to the flask at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield this compound as a solid.
Synthesis Method 2: From 4-Bromo-2-nitrophenol
Materials:
Procedure:
-
To a solution of 4-bromo-2-nitrophenol in acetone, add an excess of anhydrous potassium carbonate.
-
To this suspension, add dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Spectroscopic Validation Workflow
The following section details the application of various spectroscopic techniques to confirm the successful synthesis of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methoxy group protons.
Expected ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | H-3 |
| ~7.6 | dd | 1H | H-5 |
| ~7.3 | d | 1H | H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Interpretation:
-
The aromatic region will display three distinct signals due to the unsymmetrical substitution pattern.
-
The proton ortho to the nitro group (H-3) is expected to be the most downfield due to the strong electron-withdrawing nature of the nitro group.
-
The methoxy protons will appear as a sharp singlet around 4.0 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 (attached to -OCH₃) |
| ~141 | C-1 (attached to -NO₂) |
| ~130 | C-5 |
| ~128 | C-3 |
| ~118 | C-4 (attached to -Br) |
| ~115 | C-6 |
| ~57 | -OCH₃ |
Interpretation:
-
The carbon attached to the electron-withdrawing nitro group (C-1) and the oxygen of the methoxy group (C-2) will be significantly downfield.
-
The carbon bearing the bromine atom (C-4) will also be influenced, though typically to a lesser extent than the oxygen- and nitrogen-substituted carbons.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is invaluable for identifying the presence of specific functional groups. For this compound, the key absorptions will be from the nitro group, the aromatic ring, and the ether linkage.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~1520-1560 | Asymmetric NO₂ stretch |
| ~1340-1370 | Symmetric NO₂ stretch |
| ~1250-1300 | Aryl-O stretch (ether) |
| ~1600, ~1475 | C=C aromatic ring stretches |
| ~800-900 | C-H out-of-plane bending |
Interpretation:
-
The two strong absorption bands for the nitro group are highly characteristic and a key indicator of a successful nitration or the presence of the nitro-containing starting material.
-
The presence of the aryl ether stretch confirms the methoxy group's attachment to the ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of this compound (C₇H₆BrNO₃), which is approximately 231 and 233 amu, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments:
-
Loss of NO₂ (M - 46)
-
Loss of CH₃ (M - 15)
-
Loss of OCH₃ (M - 31)
-
Caption: Predicted mass spectrometry fragmentation of this compound.
Comparative Data Summary
The following table summarizes the expected spectroscopic data for this compound, providing a quick reference for validation.
| Spectroscopic Method | Key Expected Data |
| ¹H NMR | Aromatic protons (~7.3-7.9 ppm), Methoxy singlet (~4.0 ppm) |
| ¹³C NMR | Aromatic carbons (~115-155 ppm), Methoxy carbon (~57 ppm) |
| IR | Strong NO₂ stretches (~1540 cm⁻¹ and ~1350 cm⁻¹), Aryl-O stretch (~1275 cm⁻¹) |
| Mass Spec | Molecular ion peaks at m/z 231 and 233 |
Conclusion
The successful synthesis of this compound can be achieved through multiple routes, with the choice of method depending on practical laboratory considerations. Regardless of the synthetic approach, rigorous spectroscopic validation is non-negotiable. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of their target compound. This multi-faceted analytical approach ensures the integrity of subsequent research and development efforts, forming a cornerstone of scientific rigor in the synthesis of novel chemical entities.
References
A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxy-1-nitrobenzene in a Reaction Mixture
For researchers, scientists, and drug development professionals, the precise quantification of synthetic intermediates like 4-Bromo-2-methoxy-1-nitrobenzene is paramount. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, its accurate measurement within a complex reaction mixture is critical for reaction monitoring, yield optimization, impurity profiling, and ensuring the final product's quality and safety.[1][2] This guide provides an in-depth, objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The discussion moves beyond mere protocols to explain the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.[3]
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, speed, and the specific goal of the analysis—be it routine process control or rigorous purity certification. The table below summarizes the key performance characteristics of the discussed techniques for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Signal intensity is directly proportional to the molar quantity of nuclei, allowing absolute quantification against an internal standard. |
| Selectivity | High | Very High | High (depends on spectral resolution) |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL to mg/mL range) |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~50 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | N/A (Direct ratio method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Primary Application | Routine quality control, in-process monitoring, stability testing. | Impurity identification, analysis of complex matrices, trace-level quantification. | Purity assessment of reference standards, absolute quantification without a specific analyte standard. |
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis
HPLC is the cornerstone of quality control in the pharmaceutical industry due to its robustness, precision, and suitability for a wide range of non-volatile and thermally sensitive compounds.[3] For this compound, a reversed-phase HPLC method with UV detection is a highly effective and reliable approach.[4][5]
Causality and Experimental Rationale
The choice of a reversed-phase method, typically with a C18 column, is based on the moderately polar nature of the target analyte. The nonpolar stationary phase provides excellent retention and separation from more polar starting materials or byproducts. The mobile phase, a mixture of an organic solvent like acetonitrile and water, is optimized to achieve a suitable retention time and sharp peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is a critical step; it suppresses the ionization of any potential acidic or basic impurities, ensuring they elute as single, sharp peaks and improving overall chromatographic performance.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade), and a this compound reference standard.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the solution using sonication or vacuum filtration before use.
-
Standard Solution Preparation: Accurately weigh and prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration that falls within the established calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 254 nm or the λmax).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from this curve.
Self-Validating System & Trustworthiness
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R2) guidelines.[7] This involves:
-
Specificity: Demonstrating that the analyte peak is free from interference from other components in the reaction mixture (e.g., starting materials, byproducts, reagents). This is often confirmed by analyzing a placebo mixture and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: Establishing a linear relationship between concentration and detector response across the desired range, confirmed by a correlation coefficient (R²) of >0.999.[8]
-
Accuracy & Precision: Determined by analyzing samples spiked with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120% of the expected concentration). Accuracy is reported as percent recovery, while precision is measured by the relative standard deviation (%RSD) of replicate measurements.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity
GC-MS offers unparalleled selectivity and sensitivity, making it the ideal method for identifying and quantifying trace-level impurities or for analyzing the target compound in highly complex reaction matrices.[6][9] The mass spectrometer acts as a highly specific detector, providing structural information that confirms the identity of the analyte.
Causality and Experimental Rationale
This compound is sufficiently volatile and thermally stable to be analyzed directly by GC without derivatization. The choice of a low-polarity capillary column (e.g., DB-5ms) is standard for separating a wide range of organic molecules, including halogenated nitroaromatics.[10] The key advantage of GC-MS lies in its detection method. By operating in Selected Ion Monitoring (SIM) mode, the mass spectrometer can be set to detect only specific mass fragments characteristic of the analyte. This dramatically increases sensitivity and filters out noise from matrix components, providing a clean and easily quantifiable signal.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass selective detector (MSD). A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade), and a this compound reference standard.
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards in a suitable volatile solvent (e.g., ethyl acetate) covering the expected concentration range.
-
Sample Preparation: Perform a liquid-liquid extraction of the aqueous reaction mixture using ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and dilute as necessary to bring the analyte concentration into the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte (e.g., m/z 231, 233 [molecular ions], and other significant fragments).
-
-
Quantification: Construct a calibration curve by plotting the peak area of a specific quantifying ion against the concentration of the standards. Calculate the sample concentration from this curve.
Self-Validating System & Trustworthiness
The trustworthiness of GC-MS data is exceptionally high due to its inherent specificity.[11] Validation involves:
-
Identity Confirmation: The presence of multiple characteristic ions in the correct relative abundance ratios provides definitive proof of the analyte's identity, satisfying the most stringent specificity requirements.
-
Handling Interferences: Even if an isomeric impurity co-elutes with the main peak, it can often be distinguished and quantified if it has a unique mass fragment not present in the analyte's spectrum. This is a significant advantage over UV detection.[10]
-
Robustness: The method's robustness should be tested by slightly varying parameters like the oven ramp rate and inlet temperature to ensure results remain consistent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cormica.com [cormica.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-1-nitrobenzene is a key building block in organic synthesis, serving as a versatile intermediate in the preparation of a wide range of pharmaceuticals, agrochemicals, and materials. The strategic placement of its functional groups—a nitro group for further transformations, a bromine atom for cross-coupling reactions, and a methoxy group influencing the ring's electronics and regioselectivity—makes it a valuable synthon. This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve either the formation of the ether linkage on a pre-functionalized nitrobenzene core or the introduction of the nitro or bromo substituents onto a pre-existing methoxy-bromobenzene scaffold. This guide will focus on two primary, experimentally validated routes:
-
Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor
-
Williamson Ether Synthesis of a Phenolic Precursor
Additionally, we will briefly discuss other potential, though less common, electrophilic aromatic substitution approaches.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most efficient and high-yielding approach, starting from the readily available 4-bromo-2-fluoro-1-nitrobenzene. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom, being an excellent leaving group in SNAr reactions, is readily displaced by a methoxide nucleophile.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Experimental Protocol
A solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in methanol is treated with a solution of sodium methoxide (1.0 eq) in methanol.[1][2] The reaction is typically stirred at room temperature overnight or gently heated to 60°C for a few hours to ensure completion.[2] The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the methanol is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to afford the desired product, often in near-quantitative yield.[1][2]
Data Summary: Route 1
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluoro-1-nitrobenzene | [1][2] |
| Reagents | Sodium methoxide, Methanol | [1][2] |
| Temperature | Room Temperature to 60°C | [2] |
| Reaction Time | 3 hours to overnight | [2] |
| Yield | 99-100% | [1][2] |
Advantages & Disadvantages
-
Advantages:
-
Disadvantages:
-
The primary starting material, 4-bromo-2-fluoro-1-nitrobenzene, can be relatively expensive compared to other precursors.
-
Route 2: Williamson Ether Synthesis
This classical method for ether formation involves the methylation of the corresponding phenol, 4-bromo-2-nitrophenol. The phenolic proton is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile and attacks a methylating agent.
Reaction Mechanism
The reaction is a standard SN2 displacement where the phenoxide ion attacks the electrophilic methyl group of the methylating agent.
Experimental Protocol
To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, a base like potassium carbonate (2.0 eq) is added.[3] A methylating agent, typically methyl iodide (2.0 eq), is then introduced, and the reaction mixture is heated to reflux for several hours (e.g., 24 hours).[3] The reaction can be monitored by TLC. After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product. A similar procedure using dimethyl sulfate as the methylating agent is also effective.
Data Summary: Route 2 (Analogous Synthesis)
Note: The following data is for the synthesis of the isomeric 1-bromo-2-methoxy-3-nitro-benzene, which follows the same reaction principle.
| Parameter | Value | Reference |
| Starting Material | 2-bromo-6-nitrophenol | [3] |
| Reagents | Methyl iodide, Potassium carbonate, Acetone | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 24 hours | [3] |
| Yield | 97% | [3] |
Advantages & Disadvantages
-
Advantages:
-
High yields are achievable.[3]
-
The starting phenol is often more accessible and less expensive than the fluorinated precursor in Route 1.
-
-
Disadvantages:
-
Requires a stoichiometric amount of base.
-
Methylating agents like methyl iodide are toxic and must be handled with care.
-
Longer reaction times and higher temperatures may be required compared to the SNAr route.
-
Alternative Electrophilic Aromatic Substitution Routes
While less common for the specific synthesis of this compound due to potential regioselectivity issues, electrophilic aromatic substitution reactions on a suitably substituted benzene ring are theoretically possible.
Route 3: Nitration of 4-Bromoanisole
The nitration of 4-bromoanisole would likely yield a mixture of isomers. The methoxy group is a strong activating group and an ortho-, para-director, while the bromine is a deactivating group but also an ortho-, para-director. The directing effects would lead to substitution at the positions ortho to the methoxy group. This would result in a mixture of 2-nitro-4-bromoanisole (the desired product) and 3-nitro-4-bromoanisole, which would require separation.
Route 4: Bromination of 2-Nitroanisole
The bromination of 2-nitroanisole would also present regioselectivity challenges. The methoxy group directs ortho and para, while the nitro group is a meta-director and a strong deactivator. The para position to the methoxy group is the most likely site of bromination, which would lead to the desired product. However, the deactivating effect of the nitro group would necessitate harsh reaction conditions, and the formation of other isomers is possible.
Comparative Summary of Synthetic Routes
| Feature | Route 1: SNAr | Route 2: Williamson Ether Synthesis | Route 3/4: Electrophilic Aromatic Substitution |
| Starting Material | 4-bromo-2-fluoro-1-nitrobenzene | 4-bromo-2-nitrophenol | 4-Bromoanisole or 2-Nitroanisole |
| Key Transformation | Nucleophilic Aromatic Substitution | SN2 Alkylation | Electrophilic Aromatic Substitution |
| Yield | Excellent (99-100%) | Very Good (up to 97%) | Potentially lower due to isomer formation |
| Regioselectivity | Excellent | Excellent | Potentially poor, leading to mixtures |
| Reaction Conditions | Mild | Moderate (reflux) | Can be harsh |
| Key Advantages | High yield, clean reaction | More economical starting material | Potentially fewer steps from basic starting materials |
| Key Disadvantages | Cost of fluorinated starting material | Use of toxic methylating agents | Lack of regiocontrol, difficult purifications |
Conclusion and Recommendation
For the laboratory-scale or industrial synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route (Route 1) is the most highly recommended method. Its near-quantitative yield, mild reaction conditions, and straightforward work-up make it the most efficient and reliable choice, provided the starting material is commercially available at an acceptable cost.
The Williamson Ether Synthesis (Route 2) presents a very strong and economically viable alternative, particularly if the cost of the fluorinated precursor for Route 1 is prohibitive. While it may require slightly longer reaction times and careful handling of the methylating agent, it offers excellent yields and is a robust and well-established synthetic transformation.
The electrophilic aromatic substitution routes are generally not preferred for the synthesis of this specific isomer due to the high likelihood of forming isomeric mixtures, which would necessitate challenging and costly purification steps, ultimately leading to a lower overall yield of the desired product. The choice between Route 1 and Route 2 will ultimately depend on the specific economic and logistical considerations of the research or manufacturing environment.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methoxy-1-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-methoxy-1-nitrobenzene (CAS No: 103966-66-1), a compound frequently utilized in synthetic chemistry. As a halogenated nitroaromatic compound, it presents specific hazards that necessitate a rigorous and informed disposal protocol. This document moves beyond mere compliance, embedding principles of chemical causality and risk mitigation to empower researchers in their safety practices.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before handling waste, a foundational understanding of the hazards associated with this compound is critical. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is a known skin and serious eye irritant and may cause respiratory irritation.[1][2] The presence of both a bromine atom and a nitro group on the aromatic ring contributes to its reactivity and toxicity.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning |
Source: Compiled from multiple Safety Data Sheets.[1][2]
Given these hazards, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Essential Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Contaminated gloves must be disposed of as hazardous waste.[3] An impervious lab coat is also required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4] All handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in preventing hazardous reactions and ensuring correct disposal. This compound waste must be categorized as Halogenated Organic Waste .
Causality of Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the formation of acidic gases like hydrogen bromide (HBr). Mixing this waste stream with non-halogenated solvents complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[2]
Incompatible Materials: To prevent dangerous reactions, never mix this compound waste with:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, perchloric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
-
Acids: (e.g., nitric acid, sulfuric acid)
-
Reactive Metals: (e.g., sodium, potassium, magnesium)
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Caption: Decision tree for segregating laboratory chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of this compound waste, ensuring safety and regulatory compliance at each stage.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a designated, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene - HDPE, glass). The container must have a secure, screw-top cap.[2][6]
-
Ensure Cleanliness: The container must be clean and dry before the first addition of waste. If reusing a container, ensure it is triple-rinsed (with the rinsate collected as hazardous waste) and that all old labels are completely removed or defaced.[7]
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, gloves, and absorbent pads, in a clearly labeled, sealed plastic bag or a wide-mouth solid waste container.[5]
-
Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated "Halogenated Organic Waste" liquid container using a funnel to prevent spills.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.[1]
-
Attach a Hazardous Waste Tag: Affix a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
Complete All Fields: The label must include:
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8]
-
Secondary Containment: Place the waste container in a chemically compatible secondary containment bin or tray to contain any potential leaks.[2]
-
Segregation: Ensure the container is stored away from incompatible materials as listed in Section 2.
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[1]
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[2]
-
Collection: Carefully sweep up the solid material or the absorbent containing the liquid spill. Use spark-proof tools if a flammable solvent is present. Place all contaminated materials into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with soap and water.[4] All cleaning materials (sponges, paper towels) must be collected and disposed of as hazardous waste.
Decontamination of Laboratory Equipment
Equipment (e.g., glassware, spatulas) contaminated with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residue. Crucially, this rinsate must be collected as Halogenated Organic Waste.
-
Wash: Wash the equipment thoroughly with warm, soapy water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.
Arranging for Pickup
-
Once the waste container is full (or after a designated accumulation time limit set by your institution), submit a chemical waste pickup request to your EHS department.
-
Ensure the hazardous waste tag is fully and accurately completed. EHS will refuse improperly labeled waste.[5]
Regulatory Framework (United States)
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[8]
-
Waste Classification: As a halogenated nitroaromatic compound, this waste would likely fall under the F-list of hazardous wastes from non-specific sources if it were a spent solvent. For instance, spent non-halogenated solvents including nitrobenzene are listed as F004 .[9] Spent halogenated solvents are typically coded as F001 or F002 .[10]
-
Generator Responsibility: The laboratory that generates the waste ("cradle") is legally responsible for its safe management until its ultimate destruction ("grave").[8]
By adhering to these detailed procedures, researchers can ensure the safe handling and proper disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. wku.edu [wku.edu]
Navigating the Safe Handling of 4-Bromo-2-methoxy-1-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. The compound 4-Bromo-2-methoxy-1-nitrobenzene, a halogenated nitroaromatic compound, presents a specific set of hazards that demand a meticulous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe handling, ensuring the integrity of your research and the safety of your team.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks of this compound is paramount. This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The presence of both a halogen (bromine) and a nitro group on an aromatic ring structure necessitates a cautious approach, as such compounds can have complex toxicological profiles.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a critical risk mitigation strategy. For this compound, the following PPE is mandatory:
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, safety glasses that meet the ANSI Z.87.1 1989 standard are required.
-
Chemical Splash Goggles: Due to the risk of serious eye irritation, chemical splash goggles should be worn, especially when there is a risk of splashing or dust generation.[3]
-
Face Shield: When handling larger quantities or if there is a significant risk of splashing or explosion, a face shield worn over safety goggles provides an essential extra layer of protection.
Hand Protection: A Critical Choice
The choice of gloves is arguably one of the most critical decisions in handling this compound. Standard disposable nitrile gloves may not offer sufficient protection against halogenated aromatic hydrocarbons.[1]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Not Recommended for Prolonged Contact | Nitrile gloves generally show poor resistance to aromatic and halogenated hydrocarbons.[1][4] They should only be considered for incidental splash protection and must be changed immediately upon contact.[5] |
| Neoprene | Use with Caution | While offering good resistance to a range of chemicals, neoprene's performance against halogenated and aromatic hydrocarbons is inconsistent.[1][2] |
| Butyl Rubber | Recommended | Butyl gloves provide excellent resistance to a wide variety of chemicals, including nitro-compounds.[2] |
| Viton® | Highly Recommended | Viton® is a fluoroelastomer with exceptional resistance to chlorinated and aromatic solvents, making it a robust choice for handling this compound.[1][6] |
| Polyvinyl Alcohol (PVA) | Recommended | PVA offers excellent chemical resistance to aromatic and chlorinated solvents. However, it is crucial to note that PVA is water-soluble and should not be used in aqueous solutions.[1][6] |
Operational Imperative: Always inspect gloves for any signs of degradation or perforation before use. For extended work, consider double-gloving.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any laboratory setting.
Respiratory Protection
All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If there is a potential for exceeding exposure limits, or if a fume hood is not available, a properly fitted respirator is required. The use of a respirator necessitates inclusion in a respiratory protection program with medical evaluation and fit testing.[7]
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
When weighing the solid, use a draft shield or a dedicated weighing enclosure to prevent the dispersal of dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Storage:
-
After handling, decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Remove PPE in a manner that avoids cross-contamination.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response
In the event of a spill, follow this protocol:
-
Evacuate: Immediately evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. Dampening the material with a suitable solvent like isopropanol may be appropriate.[8] For a liquid spill, contain it with an inert absorbent material such as vermiculite or sand.[9]
-
Collect: Place the contained material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination.
Caption: A compliant workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Segregation: All waste containing this compound must be segregated as halogenated organic waste .[9] Do not mix with non-halogenated or other waste streams.
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[9] Include the date of accumulation and the name of the generating laboratory.
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
By adhering to these in-depth guidelines, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Mobile [my.chemius.net]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. yourglovesource.com [yourglovesource.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


